Mal-Deferoxamine
Description
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Properties
Molecular Formula |
C32H53N7O11 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43) |
InChI Key |
WVJJZZJONDZKRF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Deferoxamine in Iron Chelation: An In-depth Technical Guide
An Introductory Note on "Mal-Deferoxamine": Extensive literature searches did not yield specific information on a compound named "this compound" or "malonated deferoxamine." It is plausible that this term is a niche research descriptor, a misnomer, or refers to a derivative of Deferoxamine (DFO) not commonly identified by this name. This guide will, therefore, focus on the well-characterized and clinically significant iron chelator, Deferoxamine (DFO), and its broader class of derivatives, providing a comprehensive overview of its mechanism of action, relevant quantitative data, experimental protocols, and impact on cellular signaling pathways.
Executive Summary
Deferoxamine (DFO), a hexadentate iron chelator, remains a cornerstone in the treatment of iron overload disorders. Its high affinity and specificity for ferric iron (Fe³⁺) enable the formation of a stable, water-soluble complex, ferrioxamine, which is readily excreted from the body, primarily through the kidneys. This guide delves into the intricate molecular mechanisms of DFO-mediated iron chelation, its influence on critical cellular signaling pathways, including Hypoxia-Inducible Factor-1α (HIF-1α) and ferroptosis, and provides detailed experimental protocols for researchers in the field.
Mechanism of Action of Deferoxamine
Deferoxamine is a naturally occurring siderophore produced by the bacterium Streptomyces pilosus. Its structure comprises three hydroxamic acid groups that act as bidentate ligands, allowing a single DFO molecule to bind one ferric iron ion in a 1:1 ratio with high affinity.
The primary mechanism of action involves the following steps:
-
Binding to Free Iron: DFO chelates free iron in the plasma and tissues, including non-transferrin-bound iron (NTBI), which is a particularly toxic form of iron capable of catalyzing the formation of reactive oxygen species (ROS).
-
Formation of Ferrioxamine: The chelation process results in the formation of a stable, water-soluble complex called ferrioxamine. This complexation prevents the iron from participating in harmful redox reactions.
-
Excretion: The ferrioxamine complex is then eliminated from the body, primarily via the urine, which often turns a characteristic reddish color, and to a lesser extent, through bile in the feces.
DFO is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally, typically through subcutaneous or intravenous infusion.
Quantitative Data on Deferoxamine-Iron Interaction
The efficacy of an iron chelator is largely determined by its affinity and stability constant with iron. The following tables summarize key quantitative data for Deferoxamine.
| Parameter | Value | Reference(s) |
| Iron (Fe³⁺) Binding Affinity | ||
| Stability Constant (log β) | 30.6 | [1] |
| Stoichiometry of Chelation | ||
| DFO to Fe³⁺ Ratio | 1:1 | [1] |
| Chelation Capacity | ||
| Iron (Fe³⁺) bound per 100 mg DFO | ~8.5 mg | [2] |
Table 1: Physicochemical Properties and Iron Binding of Deferoxamine
| Chelator | Administration Route | Efficacy Marker | Results | Reference(s) |
| Deferoxamine | Subcutaneous | Serum Ferritin Reduction | Significant reduction in patients with thalassemia major. | |
| Liver Iron Concentration (LIC) | No significant change in one study after 12 months. | |||
| Myocardial T2* MRI | No significant improvement in one study after 12 months. | |||
| Deferasirox | Oral | Serum Ferritin Reduction | Significant reduction. | |
| Liver Iron Concentration (LIC) | Significant improvement. | |||
| Myocardial T2* MRI | Significant improvement. | |||
| Combination (DFO + Deferiprone) | Subcutaneous & Oral | Serum Ferritin Reduction | No significant reduction in one study. | |
| Liver Iron Concentration (LIC) | Significant improvement. | |||
| Myocardial T2* MRI | Significant improvement. |
Table 2: Comparative Efficacy of Iron Chelators in Clinical Studies
Signaling Pathways Modulated by Deferoxamine
Beyond simple iron removal, Deferoxamine exerts significant effects on various cellular signaling pathways, primarily through its ability to mimic a hypoxic state and modulate iron-dependent enzymatic activities.
HIF-1α Signaling Pathway
The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Its stability is controlled by prolyl hydroxylase domain (PHD) enzymes, which require iron as a cofactor.
-
Mechanism of Activation: By chelating intracellular iron, DFO inhibits PHD activity. This prevents the degradation of HIF-1α, leading to its accumulation and translocation to the nucleus.
-
Downstream Effects: In the nucleus, HIF-1α dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and cell survival.[3][4][5][6]
Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7][8][9]
-
Mechanism of Inhibition: Deferoxamine, as a potent iron chelator, directly inhibits ferroptosis by sequestering the free iron required for the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation.[10]
-
Impact on Antioxidant Systems: DFO has been shown to upregulate key components of the cellular antioxidant defense system, such as glutathione (B108866) peroxidase 4 (GPX4) and the cystine/glutamate antiporter system (System Xc⁻), which are crucial for detoxifying lipid peroxides.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Deferoxamine.
Synthesis of Deferoxamine Derivatives (General Protocol)
This protocol describes a general method for creating more lipophilic amide derivatives of DFO by reacting its terminal primary amino group.
Materials:
-
Deferoxamine mesylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Fatty acid chloride or anhydride (B1165640) (e.g., octanoyl chloride)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve Deferoxamine mesylate in anhydrous DMF.
-
Add triethylamine to the solution to deprotonate the primary amine.
-
Slowly add the desired fatty acid chloride or anhydride to the reaction mixture at room temperature while stirring.
-
Allow the reaction to proceed for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product using silica (B1680970) gel chromatography.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Preparation of an In Vitro Iron Overload Model
This protocol describes the creation of an iron-overloaded cell culture model using HepG2 cells.[11]
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ferric ammonium (B1175870) citrate (B86180) (FAC)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells at an appropriate density in culture plates or flasks.
-
Prepare a stock solution of ferric ammonium citrate (FAC) in sterile water.
-
Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of FAC (e.g., 50 µM).
-
Incubate the cells with the iron-containing medium for 24 to 48 hours, replacing the medium every 24 hours.
-
After the incubation period, wash the cells twice with PBS to remove extracellular iron.
-
The iron-overloaded cells are now ready for chelation studies.
Quantification of Intracellular Iron Content
This protocol outlines a colorimetric method for quantifying intracellular iron.[12]
Materials:
-
Iron-overloaded and control cells
-
Iron Assay Kit (containing iron reducer and iron probe)
-
Iron Assay Buffer
-
Microplate reader
-
96-well plates
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Homogenize the cell pellet in Iron Assay Buffer on ice.
-
Centrifuge the homogenate to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Prepare a standard curve using the provided iron standard.
-
Add the iron reducer to the samples and standards to convert all iron to the ferrous (Fe²⁺) state.
-
Add the iron probe to all wells. The probe will react with Fe²⁺ to form a colored complex.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 593 nm) using a microplate reader.
-
Calculate the iron concentration in the samples based on the standard curve.
Western Blot for HIF-1α Detection
This protocol details the detection of HIF-1α protein levels by Western blot following DFO treatment.[13][14][15]
Materials:
-
Control and DFO-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with DFO (e.g., 100 µM) for the desired time to induce HIF-1α expression.
-
Lyse the cells in ice-cold lysis buffer. It is crucial to work quickly as HIF-1α has a short half-life.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8% or lower percentage gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Assessment of Ferroptosis Markers
This protocol provides methods for detecting key markers of ferroptosis.[2][3][8][16][17][18][19][20]
Lipid Peroxidation Assay (using C11-BODIPY 581/591):
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Induce ferroptosis (e.g., with erastin (B1684096) or RSL3) with or without DFO co-treatment.
-
Load the cells with C11-BODIPY 581/591 dye.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.
Glutathione Peroxidase (GPX4) Activity Assay:
-
Prepare cell lysates from control and treated cells.
-
Use a commercial GPX activity assay kit.
-
The assay typically involves a coupled enzyme reaction where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
-
The rate of decrease in absorbance is proportional to the GPX activity in the sample.
Conclusion
Deferoxamine remains a vital therapeutic agent for managing iron overload. Its mechanism of action, centered on the high-affinity chelation of ferric iron, is well-established. Furthermore, its ability to modulate critical cellular signaling pathways, such as HIF-1α and ferroptosis, opens up new avenues for its therapeutic application in a wider range of diseases, including cancer and neurodegenerative disorders. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of Deferoxamine and to develop novel, improved iron-chelating strategies.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. biocompare.com [biocompare.com]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Colorimetric Iron Quantification Assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 18. Ferroptosis Marker Measurement [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Mal-Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key chemical properties of Mal-Deferoxamine, a bifunctional chelator integral to the development of advanced drug conjugates. This document details the synthetic methodologies, physicochemical characteristics, and stability profile of this important compound, presenting quantitative data in accessible formats and illustrating key processes with diagrams.
Introduction
This compound is a derivative of Deferoxamine (DFO), a natural siderophore with a high affinity and selectivity for ferric iron (Fe³⁺). The incorporation of a maleimide (B117702) functional group transforms DFO into a versatile tool for bioconjugation, enabling its attachment to thiol-containing molecules such as proteins, peptides, and antibodies. This conjugation strategy is pivotal in the design of targeted therapies and diagnostic agents, including radionuclide drug conjugates (RDCs), where the potent iron-chelating properties of the DFO moiety can be directed to specific biological targets.
Synthesis of this compound
The synthesis of this compound involves the covalent modification of the terminal primary amine of Deferoxamine with a maleimide-containing linker. This process leverages the nucleophilicity of the amine to form a stable amide bond with an activated maleimide derivative.
Synthetic Pathway
A common and effective method for the synthesis of a soluble this compound conjugate involves the reaction of Deferoxamine mesylate salt with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid. The NHS ester provides a reactive group that is readily displaced by the primary amine of Deferoxamine under mild conditions.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the specific conditions based on the desired linker and scale of the reaction.
-
Preparation of Reactants:
-
Dissolve Deferoxamine mesylate in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH of 7-8. The concentration should be optimized to ensure solubility.
-
Prepare a stock solution of the maleimide-linker-NHS ester in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Add the maleimide-linker-NHS ester solution to the Deferoxamine solution with gentle stirring. A molar excess of the NHS ester (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by techniques such as HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture is purified to remove unreacted starting materials and the N-hydroxysuccinimide byproduct.
-
Purification is typically achieved using size-exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Chemical Properties of this compound
The chemical properties of this compound are a composite of the characteristics of the Deferoxamine core and the maleimide linker.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₂H₅₃N₇O₁₁ | [1][2] |
| Molecular Weight | 711.8 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in DMF and DMSO | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aliphatic chains of Deferoxamine, the acetyl group, and the protons of the maleimide ring.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl groups of the amides and hydroxamates, the aliphatic carbons, and the carbons of the maleimide moiety.
-
FTIR: The infrared spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the amides, C=O stretching of the amides and hydroxamates, and N-OH stretching. A band around 1051 cm⁻¹ is indicative of the N-OH stretch specific to the DFO structure.[3][4]
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight of the conjugate. The ESI-MS of Deferoxamine shows a monoprotonated signal at m/z 561.5.[3][4] The mass of the this compound conjugate will be correspondingly higher, depending on the specific linker used.
Stability and Reactivity
A critical aspect of this compound for its application in drug development is the stability of the linkage formed upon conjugation. The reaction of the maleimide group with a thiol from a biomolecule results in a thioether bond.
Retro-Michael Reaction and Hydrolysis
The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the payload.[5][6][7] This can be a significant issue in the physiological environment due to the presence of endogenous thiols like glutathione.
However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether.[5][8] This hydrolyzed form is resistant to the retro-Michael reaction, thereby enhancing the in vivo stability of the conjugate. The rate of this hydrolysis can be influenced by the structure of the maleimide and the local chemical environment. Some "self-hydrolyzing" maleimides are designed with neighboring groups that catalyze this ring-opening reaction.[5]
Iron Chelation
The conjugation of the maleimide linker to the terminal amine of Deferoxamine does not significantly impact the iron-chelating ability of the three hydroxamic acid groups. This compound retains the high affinity and selectivity for ferric iron that is characteristic of the parent DFO molecule. The stability constant for the DFO-Fe³⁺ complex is extremely high (log β ≈ 30.6).[3]
Conclusion
This compound is a valuable bifunctional chelator that combines the potent and specific iron-chelating properties of Deferoxamine with the versatile bioconjugation capabilities of the maleimide group. A thorough understanding of its synthesis, chemical properties, and stability is essential for its effective application in the development of targeted therapeutics and diagnostics. The stability of the maleimide-thiol linkage is a key consideration, with strategies such as the use of self-hydrolyzing maleimides offering enhanced in vivo performance of the resulting conjugates. Further research into the quantitative characterization and stability of specific this compound conjugates will continue to advance their utility in the field of drug development.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. macrocyclics.com [macrocyclics.com]
- 3. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Deferoxamine: From Microbial Siderophore to Gold Standard Iron Chelator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (B1203445) (DFO), a hexadentate iron chelator, has been a cornerstone in the management of iron overload for over half a century. Originally isolated from the bacterium Streptomyces pilosus, its journey from a microbial metabolite to a life-saving therapeutic is a testament to serendipity and scientific rigor. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental data related to deferoxamine. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical development of this essential medicine. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of deferoxamine's role in iron chelation therapy.
Discovery and History: A Serendipitous Journey
The discovery of deferoxamine is a classic example of a paradigm shift in a research program, moving from the pursuit of antibiotics to the development of a chelating agent.
1.1. The Siderophore Origin:
Deferoxamine is a naturally occurring siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge iron from their environment.[1] It is produced by the Gram-positive bacterium Streptomyces pilosus.[2] The biosynthesis of deferoxamine in S. pilosus is a complex enzymatic process.
1.2. From Antibiotic Antagonist to Iron Chelator:
In the late 1950s and early 1960s, researchers at Ciba (now Novartis) in collaboration with the Swiss Federal Institute of Technology were investigating iron-containing antibiotics called ferrimycins.[3][4] During this research, they also isolated iron-containing antagonists, which they named ferrioxamines. The initial goal was to develop new antibiotics. However, bacteria quickly developed resistance to ferrimycins, leading to the discontinuation of that research avenue.[3][4]
The focus then shifted to the ferrioxamines. The initial hypothesis was that these iron-containing compounds could be used to treat iron-deficiency anemia. However, preclinical studies revealed that the iron in ferrioxamine was too tightly bound and was largely excreted without releasing the iron into the body.[3][4] This observation led to a pivotal change in perspective: if the iron-containing form was so effective at holding onto iron, perhaps the iron-free form could be used to remove excess iron from the body.
This led to the isolation of the iron-free ligand, deferoxamine. The first successful production of deferoxamine was in December 1960.[3][4]
1.3. Preclinical and Clinical Development Timeline:
Following its isolation, deferoxamine underwent a rapid series of preclinical and clinical investigations that solidified its role as an iron chelator.
-
1961: The first human patient with hemochromatosis was treated with deferoxamine, showing promising results in increased urinary iron excretion.[3]
-
1962: Animal studies in rabbits and dogs demonstrated the drug's ability to increase urinary iron excretion with a favorable safety profile.[3]
-
1963: Deferoxamine was officially registered and brought to market in Switzerland.[3]
-
1968: The U.S. Food and Drug Administration (FDA) approved deferoxamine for the treatment of iron overload.[3]
-
1979: Deferoxamine was added to the World Health Organization's List of Essential Medicines.[3]
Mechanism of Action
Deferoxamine's primary mechanism of action is its ability to act as a chelating agent, forming a stable complex with trivalent iron ions.
2.1. Chelation of Ferric Iron:
Deferoxamine is a hexadentate ligand, meaning it has six points of attachment to a central metal ion.[5] It has a very high affinity for ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[6] The theoretical binding ratio is 100 mg of deferoxamine to approximately 8.5 mg of trivalent iron.[4][6] This high affinity allows deferoxamine to mobilize iron from storage sites, primarily from ferritin and hemosiderin, as well as from non-transferrin-bound iron in the plasma.[7] It does not remove iron from hemoglobin or cytochromes.[7]
2.2. Excretion of Ferrioxamine:
Once formed, the ferrioxamine complex is readily excreted from the body. The primary route of elimination is via the kidneys into the urine, with a smaller portion excreted in the feces through bile.[6] The formation of the reddish-colored ferrioxamine complex can impart a characteristic "vin rosé" color to the urine of patients undergoing treatment.
2.3. Secondary Mechanisms: The HIF-1α Pathway:
Beyond its primary role as an iron chelator, deferoxamine has been shown to influence cellular signaling pathways, notably the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] HIF-1α is a transcription factor that is typically degraded under normoxic conditions by prolyl hydroxylase (PHD) enzymes, which require iron as a cofactor.[2][3] By chelating intracellular iron, deferoxamine inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[2][3] This, in turn, promotes the transcription of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[2][3][8] This secondary mechanism is being explored for therapeutic applications in conditions such as wound healing and ischemic injury.[3]
Quantitative Data
A substantial body of quantitative data has been generated over decades of preclinical and clinical research on deferoxamine.
3.1. Physicochemical and Binding Properties:
| Parameter | Value | Reference(s) |
| Molar Mass | 560.68 g/mol | [4] |
| Iron Binding Capacity | ~8.5 mg Fe³⁺ per 100 mg DFO | [4][6] |
| Aluminum Binding Capacity | ~4.1 mg Al³⁺ per 100 mg DFO | [6] |
| log K (Fe³⁺) | 30.6 | [9] |
| log K (Al³⁺) | 22.0 | [9] |
| log K (Cu²⁺) | 14.1 | [9] |
| log K (Zn²⁺) | 11.1 | [9] |
3.2. Preclinical Toxicology:
| Species | Route | LD₅₀ | Reference(s) |
| Mouse | Intravenous | 340 mg/kg | [4] |
| Subcutaneous | 1600 mg/kg | [4] | |
| Oral | >3000 mg/kg | [4] | |
| Rat | Intravenous | 520 mg/kg | [4] |
| Subcutaneous | >1000 mg/kg | [4] | |
| Oral | >1000 mg/kg | [4] | |
| Rabbit | Intravenous | 600 mg/kg | [4] |
3.3. Pharmacokinetic Parameters (Human):
| Parameter | Value | Route of Administration | Reference(s) |
| Absorption | Rapidly absorbed | Intramuscular, Subcutaneous | [6] |
| Poorly absorbed | Oral | [6] | |
| Half-life (t½) | Biphasic: 1 hour (rapid phase), 6 hours (slow phase) | Intravenous | [4] |
| Protein Binding | <10% | In vitro | [6] |
| Metabolism | Primarily by plasma enzymes | - | [6] |
| Excretion | Primarily renal (urine), some fecal (bile) | - | [6] |
3.4. Clinical Efficacy in Thalassemia Major:
| Study | Treatment Regimen | Duration | Key Efficacy Outcome | Reference(s) |
| Olivieri et al. | Deferoxamine (dose adjusted to transfusional iron load) | 4-10 years | Reduced risk of diabetes, cardiac disease, and death | [10] |
| Pennell et al. | Deferoxamine (43.4 mg/kg/day, 5 days/week) + Placebo | 12 months | Improvement in liver T2 | [11] |
| Pennell et al. | Deferoxamine (34.9 mg/kg/day, 5 days/week) + Deferiprone (B1670187) | 12 months | Greater improvement in myocardial T2 and LVEF vs. DFO alone | [11] |
| Aydinok et al. | Deferoxamine (41.5 mg/kg/day) | 1 year | Improvement in myocardial T2* | [5] |
Experimental Protocols
This section details some of the key experimental methodologies that have been instrumental in the development and understanding of deferoxamine.
4.1. Early Isolation and Purification of Deferoxamine from Streptomyces pilosus
The initial industrial-scale production of deferoxamine involved a fermentation process followed by a multi-step purification protocol.
-
Fermentation: Streptomyces pilosus is cultured in a submersion medium with low iron content to stimulate the production of deferoxamines.
-
Decomplexation: At the end of the fermentation, a competitive iron chelating agent, such as 8-hydroxyquinoline, is added to the culture medium to free the deferoxamine from its complex with Fe³⁺ ions.
-
Filtration and Adsorption: The fermentation broth is filtered to remove the cell mass. The resulting aqueous solution containing deferoxamine is then passed through an ion-exchange resin column (e.g., Amberlite IRC-50) to adsorb the active ingredient.
-
Elution and Extraction: The deferoxamine is eluted from the resin using hydrochloric acid. The eluate is then concentrated and purified through a series of extractions with organic solvents (e.g., benzyl (B1604629) alcohol, chloroform, phenol) to remove impurities.
-
Crystallization: The purified deferoxamine is then crystallized, often as a hydrochloride or mesylate salt, from a solvent mixture such as water/methanol or water/acetone.
4.2. Preclinical Toxicology Assessment
Preclinical safety evaluation of deferoxamine involved studies in various animal models to determine its potential toxicity.
-
Animal Models: Mice, rats, and rabbits were commonly used species.
-
Administration Routes: The drug was administered via intravenous, subcutaneous, and oral routes to mimic potential clinical uses.
-
Toxicity Endpoints:
-
Acute Toxicity: Determination of the LD₅₀ (the dose lethal to 50% of the test animals).
-
Chronic Toxicity: Longer-term studies assessing for organ-specific toxicity, such as nephrotoxicity, ototoxicity, and retinal toxicity, particularly at high doses.[4]
-
Developmental and Reproductive Toxicity: Evaluation of the effects on fetal development in pregnant animals.
-
4.3. Clinical Trial Protocol for Chronic Iron Overload
Clinical trials to evaluate the efficacy and safety of deferoxamine in patients with transfusional iron overload, such as those with β-thalassemia, typically follow a structured protocol.
-
Patient Population: Patients with transfusion-dependent anemias and evidence of iron overload (e.g., elevated serum ferritin, increased liver iron concentration).
-
Study Design: Randomized controlled trials comparing deferoxamine to placebo or other iron chelators.
-
Intervention:
-
Efficacy Assessment:
-
Primary Endpoint: Change in liver iron concentration (LIC), often measured by liver biopsy or non-invasively using T2* magnetic resonance imaging (MRI).
-
Secondary Endpoints: Change in serum ferritin levels, change in myocardial iron concentration (measured by cardiac T2* MRI), improvement in cardiac function (e.g., left ventricular ejection fraction), and overall survival.
-
-
Safety Monitoring: Regular monitoring for adverse events, including injection site reactions, auditory and ophthalmic toxicity, and renal and hepatic function.
4.4. Analytical Methods for Quantification
Accurate quantification of deferoxamine and ferrioxamine in biological fluids is crucial for pharmacokinetic and clinical studies.
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying deferoxamine and its metabolites in plasma and urine.[12] Reverse-phase HPLC with UV detection is frequently employed.[12] To enhance detection, deferoxamine can be complexed with a metal ion prior to analysis.
-
Inductively Coupled Plasma Emission Spectrometry (ICP-ES): A sensitive method for the direct determination of iron in the urine of patients treated with deferoxamine.[13]
-
Colorimetric Methods: Simpler methods for the determination of urinary iron chelated with deferoxamine, often using a colorimetric reagent that reacts with the iron.
Conclusion
Deferoxamine stands as a landmark achievement in the field of chelation therapy. Its discovery, rooted in the observation of a microbial siderophore's high affinity for iron, and its subsequent development have transformed the prognosis for patients with chronic iron overload. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of deferoxamine, from its historical origins to its well-established mechanism of action and the quantitative data that support its use. For researchers and drug development professionals, the story of deferoxamine serves as a powerful example of how fundamental biological observations can be translated into life-saving medicines. The detailed experimental protocols and data presented herein offer a valuable resource for those involved in the ongoing efforts to improve upon and develop new therapies for metal overload disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of deferoxamine in preventing complications of iron overload in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of iron in urine, in the presence of deferoxamine, by inductively coupled plasma emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mal-Deferoxamine: A Technical Guide to its Biological Functions and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mal-Deferoxamine, more commonly known as Deferoxamine (B1203445) (DFO), is a potent hexadentate iron chelator with a well-established clinical profile for treating iron overload disorders.[1][2] Beyond its primary function of sequestering systemic iron, DFO exhibits a range of significant biological activities stemming from its ability to modulate iron-dependent cellular processes. This technical guide provides an in-depth overview of the core biological functions and molecular targets of DFO, with a focus on its dual role in iron chelation and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support further research and drug development efforts.
Core Biological Functions and Molecular Targets
Deferoxamine's biological effects are multifaceted, primarily revolving around its high affinity for ferric iron (Fe³⁺).[3] This interaction directly impacts iron homeostasis and, consequently, a variety of downstream cellular pathways.
Iron Chelation
The principal mechanism of action of DFO is its ability to bind free or loosely-bound iron in the body, forming a stable, water-soluble complex called ferrioxamine.[3] This complex is then readily excreted by the kidneys.[1] DFO chelates iron from various pools, including non-transferrin-bound iron (NTBI), the labile iron pool (LIP), hemosiderin, and ferritin.[1] It is important to note that DFO does not readily remove iron from proteins where it is tightly bound, such as transferrin, hemoglobin, or cytochromes.[1]
Molecular Targets:
-
Ferric Iron (Fe³⁺): The primary molecular target.
-
Ferritin and Hemosiderin: Iron storage proteins from which DFO can mobilize iron.[1]
-
Labile Iron Pool (LIP): A pool of chelatable, redox-active iron within cells that is a key target of DFO.
HIF-1α Stabilization and Pro-Angiogenic Effects
A major consequence of intracellular iron depletion by DFO is the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). HIF-1α is a key transcription factor that is rapidly degraded under normoxic conditions by prolyl-4-hydroxylase (PHD) enzymes. These enzymes require iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation.[4] By chelating intracellular iron, DFO inhibits PHD activity, leading to the accumulation and nuclear translocation of HIF-1α.[4] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Key Downstream Effects of HIF-1α Stabilization:
-
Angiogenesis: DFO promotes angiogenesis by upregulating the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and increasing the phosphorylation of endothelial Nitric Oxide Synthase (eNOS).[5] This has implications for wound healing and tissue regeneration.[6]
-
Neuroprotection: HIF-1α activation by DFO has been shown to be neuroprotective in various models of neurological injury and disease, including spinal cord injury, stroke, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7][8]
Anti-Cancer Effects
The role of DFO in cancer is complex and appears to be context-dependent. By chelating iron, which is essential for cell proliferation, DFO can exhibit anti-proliferative and pro-apoptotic effects in some cancer cell lines.[9] However, the DFO-induced stabilization of HIF-1α can also promote epithelial-mesenchymal transition (EMT) in some cancer cells, potentially increasing their migratory and invasive capabilities.[10]
Molecular Targets in Cancer:
-
Ribonucleotide Reductase: An iron-dependent enzyme crucial for DNA synthesis, the inhibition of which contributes to the anti-proliferative effects of DFO.
-
Apoptosis-Related Proteins: DFO has been shown to modulate the expression of proteins involved in apoptosis, such as Bax, Bcl-2, p53, and Fas.
Neuroprotective and Anti-Inflammatory Effects
In addition to HIF-1α-mediated neuroprotection, DFO has demonstrated anti-inflammatory properties. In models of neuroinflammation, DFO can reduce the activation of microglia and the production of pro-inflammatory cytokines like IL-1β and TNF-α.[10] It can also mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS).
Quantitative Data
The following tables summarize key quantitative data regarding the biological effects of Deferoxamine.
Table 1: Effect of Deferoxamine on HIF-1α and VEGF Protein Expression in Neonatal Rat Brains Following Hypoxia-Ischemia
| Treatment Group | Time Post-HI | Relative HIF-1α Expression (Fold Change vs. Sham) | Relative VEGF Expression (Fold Change vs. Sham) |
| DFO | 4 h | ~4.03 | Not specified |
| DFO | 8 h | ~3.46 | Not specified |
| Data extracted from a study by Zhu et al. (2014) and represents the densitometric analysis of Western blots, normalized to β-actin.[11] |
Table 2: IC50 Values of Deferoxamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MCF-7 | Breast Cancer | > 100 µM | 48 h |
| MDA-MB-231 | Breast Cancer | ~100 µM | 72 h |
| HeLa | Cervical Cancer | > 100 µM | 72 h |
| NB4 | Acute Promyelocytic Leukemia | ~100 µM | 72 h |
| Data compiled from multiple sources. Note that IC50 values can vary depending on the specific experimental conditions.[1][4][12] |
Table 3: Neuroprotective Effects of Deferoxamine in a Mouse Model of Postoperative Cognitive Dysfunction
| Treatment | Parameter | Measurement | Outcome |
| DFO | Microglial Activation (Iba1 staining) | Hippocampal tissue | Significant reduction compared to surgery-only group |
| DFO | TNF-α Levels | Hippocampal tissue | Significant reduction compared to surgery-only group |
| DFO | IL-1β Levels | Hippocampal tissue | Significant reduction compared to surgery-only group |
| DFO | Memory Function (Morris Water Maze) | Behavioral assessment | Significant improvement in cognitive performance |
| Qualitative summary of findings from a study by Hu et al. (2016).[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the biological functions of Deferoxamine.
Western Blot Analysis of HIF-1α and VEGF Expression
This protocol is adapted from methodologies used to assess DFO-induced protein expression.[6][14]
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa, HEK293, or primary endothelial cells) in appropriate culture dishes and grow to 70-80% confluency.
- Treat cells with varying concentrations of Deferoxamine (e.g., 10, 50, 100 µM) for desired time points (e.g., 4, 8, 24 hours). Include a vehicle-treated control group.
2. Protein Extraction:
- For HIF-1α, which translocates to the nucleus upon stabilization, it is recommended to prepare nuclear extracts. Alternatively, for rapid screening, whole-cell lysates can be used.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
- Load 20-40 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and VEGF (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH (e.g., 1:5000 dilution), should also be probed.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of DFO on cell proliferation and cytotoxicity.[1]
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
- Treat the cells with a range of Deferoxamine concentrations (e.g., 0, 10, 50, 100, 200 µM) for 24, 48, and 72 hours.
3. MTT Incubation:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- IC50 values can be determined by plotting the percentage of cell viability against the log of the DFO concentration.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis.[5][15]
1. Egg Incubation:
- Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
2. Windowing the Egg:
- On embryonic day 3, create a small window in the eggshell to expose the CAM.
3. Application of Deferoxamine:
- On embryonic day 8, place a sterile filter paper disc or a silicone ring onto the CAM.
- Apply a solution of Deferoxamine (e.g., 10-100 µmol in a small volume of saline) onto the disc. A vehicle control should also be included.
4. Incubation and Observation:
- Reseal the window and continue incubation.
- On embryonic day 12, observe and photograph the CAM.
5. Quantification:
- Quantify angiogenesis by counting the number and measuring the length of blood vessels converging towards the disc using image analysis software.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Deferoxamine.
Caption: Deferoxamine-mediated stabilization of HIF-1α and induction of angiogenesis.
Caption: Experimental workflow for evaluating the neuroprotective effects of Deferoxamine.
Caption: Dual and context-dependent effects of Deferoxamine in cancer.
Conclusion
Deferoxamine is a versatile molecule with significant therapeutic potential beyond its established use as an iron chelator. Its ability to stabilize HIF-1α opens up avenues for its application in regenerative medicine, neuroprotection, and potentially as an adjunct in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the multifaceted biological functions of Deferoxamine and unlock its full therapeutic potential. Further research is warranted to fully elucidate the context-dependent effects of DFO, particularly in oncology, and to optimize its delivery and dosing for various therapeutic applications.
References
- 1. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]
- 4. Combination Effect of Deferoxamine and Arsenic Trioxide on Viability and Vitality of APL Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Deferoxamine attenuates lipopolysaccharide-induced neuroinflammation and memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deferoxamine regulates neuroinflammation and iron homeostasis in a mouse model of postoperative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Technical Guide to Mal-Deferoxamine Derivatives: Characteristics, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mal-Deferoxamine (Mal-DFO) derivatives, a class of bifunctional chelators gaining prominence in targeted therapeutics, diagnostics, and materials science. This document details their core characteristics, synthesis, and key applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Concepts: Deferoxamine (B1203445) and Maleimide (B117702) Conjugation
1.1 Deferoxamine (DFO): The Iron Chelator
Deferoxamine (DFO) is a hexadentate siderophore, a natural high-affinity iron-chelating agent produced by the bacterium Streptomyces pilosus.[1][2] Its primary clinical use is in the treatment of iron overload disorders, such as thalassemia, where it binds to excess iron, forming a stable complex that is then excreted from the body.[3][4][5] The DFO-Fe(III) complex exhibits an exceptionally high stability constant (log β ≈ 30.6), which underscores its potent iron-scavenging capability.[1][2] Structurally, DFO possesses three hydroxamic acid groups responsible for coordinating a single ferric ion in a 1:1 ratio and a terminal primary amine group that is not involved in chelation.[6][7] This free amine serves as a crucial handle for chemical modification, allowing DFO to be conjugated to other molecules without compromising its iron-binding function.[6][8]
1.2 Maleimide Chemistry: A Tool for Bioconjugation
Maleimide conjugation is a widely used chemical strategy for covalently linking molecules to proteins, peptides, or other biomolecules.[] The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[] The reaction proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions.[] This site-selective modification is a cornerstone of modern bioconjugation, enabling the construction of well-defined antibody-drug conjugates (ADCs), radiolabeled proteins for imaging, and other functional biomaterials.
This compound Derivatives: Synthesis and Characteristics
This compound is a bifunctional chelator that combines the potent metal-binding properties of DFO with the thiol-reactive conjugation capabilities of a maleimide group.[10] The synthesis involves modifying the terminal amine of DFO with a maleimide-containing linker. This creates a molecule capable of first being attached to a thiol-containing scaffold (like an antibody) and then chelating a metal ion, such as Iron (Fe), Zirconium (Zr), or Lutetium (Lu).[11]
2.1 Physicochemical Properties
The fundamental characteristics of a commercially available this compound derivative are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide | [10][12] |
| Chemical Formula | C₃₂H₅₃N₇O₁₁ | [10][12] |
| Molecular Weight | 711.8 g/mol | [10][12] |
| Purity | >95% | [10][12] |
| Physical Form | Solid | [10] |
| Solubility | Soluble in DMF and DMSO | [10] |
| Storage | -20 °C | [10] |
2.2 Synthesis Pathway
The general synthesis strategy involves the reaction of the terminal primary amine group of deferoxamine with a maleimide-containing linker. This is often achieved through an amide bond formation or a Michael addition, depending on the specific linker used.[1]
Applications and Performance Data
The dual functionality of Mal-DFO derivatives makes them highly versatile. They are primarily used to create conjugates for medical imaging and to functionalize materials for metal ion chelation.
3.1 Radioimmunoconjugates for PET Imaging
A significant application of Mal-DFO is in the preparation of radioimmunoconjugates for Positron Emission Tomography (PET) imaging, particularly with Zirconium-89 (⁸⁹Zr).[11] Antibodies are first conjugated with Mal-DFO, and the resulting immunoconjugate is then radiolabeled with ⁸⁹Zr.
Table 3.1: Stability of ⁸⁹Zr-labeled Immunoconjugates in Human Serum
| Radioimmunoconjugate | Stability after 7 days at 37°C (% Intact) | Reference |
| ⁸⁹Zr-DFO-mal-trastuzumab | 63 ± 12% | [11] |
| ⁸⁹Zr-DFO-mal-huA33 | 61 ± 5% | [11] |
Note: The stability of maleimide-based conjugates is often compared to other linker technologies, which may offer improvements.[11]
Table 3.2: Biodistribution of ⁸⁹Zr-labeled huA33 Immunoconjugates
| Parameter (Tumor-to-Organ Ratio) | ⁸⁹Zr-DFO-mal-huA33 | Reference |
| Tumor-to-Liver | 13.6 ± 2.4 | [11] |
| Tumor-to-Spleen | 14.9 ± 1.6 | [11] |
| Tumor-to-Kidney | 12.0 ± 2.3 | [11] |
| Tumor-to-Bone | 3.0 ± 0.7 | [11] |
Note: Lower tumor-to-organ ratios can indicate higher off-target accumulation of the radiotracer.[11]
3.2 Functionalized Materials for Iron Adsorption
Mal-DFO derivatives can be used to functionalize solid supports, such as silica (B1680970) or magnetite nanoparticles, creating materials with a high capacity for adsorbing Fe(III) ions from aqueous solutions.[1][2] The functionalization occurs via the reaction of DFO's amine with a maleimide linker pre-attached to the support.[1]
Table 3.3: Maximal Fe(III) Adsorption Capacity (q_max) of DFO-Functionalized Materials
| Material | Linker Type | q_max (mg/g) | Reference |
| SiO₂ Particles | Maleimide | 137.93 ± 3.63 | [1] |
| Fe₃O₄/SiO₂ Nanoparticles | Maleimide | 140.65 ± 3.86 | [1] |
| SiO₂ Particles | Isocyanate | 95.08 ± 2.87 | [1] |
| Fe₃O₄/SiO₂ Nanoparticles | Isocyanate | 110.86 ± 1.94 | [1] |
| PMVEAMA Polymer | Maleic Anhydride | 87.41 ± 2.20 | [1] |
Note: Materials functionalized via a maleimide linker demonstrated the highest iron adsorption capacities in this study.[1]
Mechanism of Action
The utility of Mal-DFO derivatives stems from their defined, dual-purpose structure. The maleimide group acts as a specific anchor, while the DFO moiety serves as the functional metal chelator. This separation of roles allows for precise, site-specific placement of the powerful chelator onto a larger molecule or surface.
Experimental Protocols
This section provides generalized methodologies for key experiments involving Mal-DFO derivatives, synthesized from published literature.[1][2][11]
5.1 Protocol: Antibody Conjugation with Mal-DFO
This protocol describes the site-selective conjugation of Mal-DFO to an antibody via reduced disulfide bonds.
-
Antibody Reduction:
-
Prepare a solution of the antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), in a molar excess to reduce interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37 °C for a specified time (e.g., 1-2 hours).
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add a defined molar excess of the Mal-DFO solution to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature or 4 °C for 1-4 hours or overnight, respectively. The maleimide groups will react with the exposed thiol groups.
-
-
Purification:
-
Purify the resulting antibody-DFO conjugate from unreacted Mal-DFO and other small molecules using size-exclusion chromatography (SEC) or a desalting column.
-
The final product should be buffer-exchanged into a formulation buffer suitable for storage or subsequent radiolabeling.
-
-
Characterization:
-
Determine the concentration of the final conjugate using UV-Vis spectrophotometry (e.g., at 280 nm).
-
Calculate the degree of labeling (DOL), i.e., the average number of DFO molecules per antibody, using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
5.2 Protocol: Radiolabeling with Zirconium-89
This protocol details the chelation of ⁸⁹Zr by the DFO-conjugated antibody.
-
Preparation:
-
Obtain a solution of [⁸⁹Zr]Zr-oxalate in oxalic acid.
-
In a reaction vial, add a defined amount (e.g., 50 µg) of the DFO-antibody conjugate solution.
-
Adjust the pH of the conjugate solution to the optimal range for labeling (typically pH 7.0-7.5) using a suitable buffer like HEPES or sodium bicarbonate.
-
-
Labeling Reaction:
-
Add the desired amount of ⁸⁹Zr activity (e.g., 1-5 mCi) to the vial containing the DFO-antibody conjugate.
-
Incubate the reaction mixture at room temperature or 37 °C for 60 minutes with gentle agitation.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final ⁸⁹Zr-DFO-antibody using instant thin-layer chromatography (iTLC) with a suitable mobile phase (e.g., 50 mM DTPA solution). The radiolabeled antibody should remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
An RCP of >95% is typically required for in vivo use.
-
-
Purification (if necessary):
-
If the RCP is below the acceptable limit, purify the radiolabeled conjugate using a desalting column (e.g., PD-10) to remove any unbound ⁸⁹Zr.
-
5.3 Protocol: Fe(III) Adsorption Isotherm Study
This protocol is for evaluating the iron-binding capacity of DFO-functionalized materials.[1][2]
-
Material Preparation:
-
Synthesize the DFO-functionalized material (e.g., SiO₂-maleimide-DFO) as previously described.
-
Weigh a precise amount of the dried material into several separate tubes.
-
-
Adsorption Experiment:
-
Prepare a series of aqueous Fe(III) solutions of varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, and 20 mM) from a salt like ferric perchlorate.[1]
-
Add a fixed volume of each Fe(III) solution to the tubes containing the adsorbent material.
-
Agitate the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Quantification:
-
Separate the adsorbent material from the solution by centrifugation or filtration.
-
Measure the concentration of Fe(III) remaining in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry (monitoring the absorbance of the Fe-DFO complex around 430 nm) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]
-
-
Data Analysis:
-
Calculate the amount of Fe(III) adsorbed per unit mass of the material (q_e) for each initial concentration.
-
Fit the resulting data to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the maximal adsorption capacity (q_max) and other isotherm parameters. The Langmuir model is often suitable for describing monolayer adsorption on a homogeneous surface.[1]
-
Conclusion
This compound derivatives represent a powerful and versatile class of bifunctional chelators. By leveraging the specific reactivity of the maleimide group and the robust metal-binding capability of the deferoxamine core, these compounds provide a reliable platform for the site-specific conjugation of a potent chelator to proteins, nanoparticles, and other materials. Their application in the development of radioimmunoconjugates for PET imaging and in the creation of high-capacity iron-adsorbing materials highlights their significant potential in both biomedical research and environmental science. Further development of novel DFO analogues and conjugation strategies will continue to expand the utility of this important molecular tool.[8][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferoxamine-maleimide - Ruixibiotech [ruixibiotech.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease - Metallomics (RSC Publishing) [pubs.rsc.org]
- 10. Deferoxamine-maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macrocyclics.com [macrocyclics.com]
- 13. mdpi.com [mdpi.com]
- 14. Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Deferoxamine and its Derivatives: A Technical Guide
Disclaimer: This guide provides a comprehensive overview of the pharmacokinetics of Deferoxamine and its nanoparticle formulations. No specific pharmacokinetic data for a compound explicitly named "Mal-Deferoxamine" was identified in the reviewed literature. It is possible that "this compound" refers to a specific maleimide-derivatized form of Deferoxamine used in targeted drug delivery research, for which public pharmacokinetic data is not available. The following information is based on extensive research into Deferoxamine and its derivatives, which should serve as a valuable reference for understanding the core pharmacokinetic principles of this important iron chelator.
Introduction to Deferoxamine
Deferoxamine (DFO) is a hexadentate chelating agent with a high affinity for ferric iron (Fe³⁺) and is a cornerstone in the treatment of acute iron poisoning and chronic iron overload resulting from conditions such as β-thalassemia.[1][2] Produced by the bacterium Streptomyces pilosus, DFO binds to free iron in the plasma and tissues, forming a stable, water-soluble complex called ferrioxamine.[3] This complex is then readily excreted by the kidneys, effectively removing excess iron from the body and mitigating its toxic effects.[2][4] Despite its efficacy, the clinical use of Deferoxamine is hampered by its poor oral bioavailability and short plasma half-life, necessitating parenteral administration through slow subcutaneous or intravenous infusions.[3][5] These limitations have spurred the development of various derivatives and novel drug delivery systems, such as nanoparticle formulations, to improve its pharmacokinetic profile and patient compliance.[2][6]
Mechanism of Action: Iron Chelation
Deferoxamine's therapeutic effect is centered on its ability to sequester trivalent iron ions from iron-storage proteins like ferritin and hemosiderin.[7] It does not readily chelate iron from transferrin or cytochromes.[7] The resulting ferrioxamine complex is metabolically inactive and renally excreted.[4]
Pharmacokinetic Profiles
The pharmacokinetics of Deferoxamine and its derivatives have been investigated in various preclinical and clinical studies. The data highlights the differences between the native drug and its nanoparticle formulations.
Deferoxamine in Humans
Pharmacokinetic studies in humans have characterized the disposition of Deferoxamine following intravenous administration.
| Parameter | Value | Reference |
| Administration Route | Continuous Intravenous Infusion | [8] |
| Dose | 50 mg/kg/24 hr | [8] |
| Subject Population | Thalassemic Patients | [8] |
| Systemic Clearance | 0.50 ± 0.24 L/hr/kg | [8] |
| Terminal Half-life (t½) | 3.05 ± 1.30 hr | [8] |
| Volume of Distribution (Vd) | 1.35 ± 0.65 L/kg (steady state) | [8] |
| Area Under the Curve (AUC) | 354 ± 131 µmol/L·hr | [8] |
Deferoxamine-Conjugated Nanoparticles (DFO-NPs) in Rats
Recent advancements have focused on developing nanoparticle-based delivery systems to enhance the pharmacokinetic properties of Deferoxamine. Studies in Sprague-Dawley rats have provided valuable insights into the behavior of these novel formulations.[2][6]
Table 2.1: Pharmacokinetics of Intravenously Administered DFO-NPs in Rats [6]
| Dose (µmol/kg) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | AUC₀-∞ (µmol·h/L) |
| 3.3 | 2.0 ± 0.3 | 0.179 ± 0.021 | 0.45 ± 0.06 | 18.5 ± 2.2 |
| 10 | 2.6 ± 0.4 | 0.134 ± 0.012 | 0.44 ± 0.04 | 75.0 ± 6.9 |
| 30 | 3.2 ± 0.5 | 0.111 ± 0.010 | 0.45 ± 0.04 | 272.7 ± 24.5 |
Table 2.2: Pharmacokinetics of Subcutaneously Administered DFO-NPs in Rats [6]
| Dose (µmol/kg) | t½ (h) | Cmax (µmol/L) | Tmax (h) | AUC₀-∞ (µmol·h/L) | F (%) |
| 3.3 | 5.7 ± 1.1 | 2.2 ± 0.4 | 1.0 ± 0.0 | 19.8 ± 3.9 | 107.0 |
| 10 | 8.9 ± 1.8 | 4.8 ± 0.9 | 2.0 ± 0.0 | 50.3 ± 10.1 | 67.1 |
| 30 | 10.1 ± 2.1 | 9.6 ± 1.9 | 4.0 ± 0.0 | 127.3 ± 25.5 | 46.7 |
t½: Half-life, CL: Clearance, Vd: Volume of distribution, AUC: Area under the curve, Cmax: Maximum concentration, Tmax: Time to maximum concentration, F: Bioavailability.
The data indicates that DFO-NPs exhibit nonlinear pharmacokinetics with dose-dependent clearance following intravenous administration.[6] Subcutaneous administration leads to a prolonged half-life and sustained exposure, suggesting an absorption-rate-limited kinetic profile.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental procedures for investigating the pharmacokinetics of Deferoxamine and its derivatives.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (300–350 g; 7–9 weeks) are commonly used.[6]
-
Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines from the National Institutes of Health and approved by an Institutional Animal Care and Use Committee.[6]
Drug Administration and Sample Collection
-
Intravenous (IV) Administration: The compound, diluted in normal saline, is injected into the tail vein.[6]
-
Subcutaneous (SC) Administration: The compound is administered subcutaneously, often in the dorsal region.
-
Blood Sampling: Blood samples are collected from the contralateral tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction to isolate the drug and its metabolites.[8]
-
Analytical Technique: High-performance liquid chromatography (HPLC) with UV-visible or mass spectrometric detection is a common method for quantifying Deferoxamine and its derivatives in plasma.[8]
Conclusion
The pharmacokinetic profile of Deferoxamine is characterized by rapid elimination, necessitating frequent and inconvenient administration. The development of novel formulations, such as Deferoxamine-conjugated nanoparticles, has shown promise in improving its pharmacokinetic properties, offering the potential for less frequent dosing and improved patient outcomes. Further research into modified forms of Deferoxamine, potentially including maleimide (B117702) derivatives for targeted delivery, is warranted to continue advancing the treatment of iron overload disorders. This guide provides a foundational understanding of the pharmacokinetic principles and experimental considerations essential for researchers and drug development professionals in this field.
References
- 1. Deferoxamine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. EP2215052B1 - Desferrioxamine conjugates, derivatives and analogues - Google Patents [patents.google.com]
- 6. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Intravenous infusion pharmacokinetics of desferrioxamine in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Mal-Deferoxamine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data relevant to Mal-Deferoxamine. As direct studies on the toxicity of the maleimide-conjugated form of deferoxamine (B1203445) are not publicly available, this document summarizes the well-established toxicity profile of the parent compound, Deferoxamine (DFO), and discusses the potential toxicological implications of its conjugation to a maleimide (B117702) moiety.
Executive Summary
Deferoxamine (DFO) is an iron-chelating agent with a well-characterized safety profile. Its primary toxicities are dose-dependent and include ocular and auditory disturbances, neurotoxicity, and growth retardation in younger patients. The conjugation of DFO to a maleimide linker to create this compound is intended to enable its use in targeted drug delivery systems or for covalent attachment to surfaces. While this modification offers new therapeutic and biotechnological possibilities, it also introduces novel toxicological considerations. The maleimide group, being a reactive entity, could potentially alter the pharmacokinetic and toxicodynamic properties of DFO. This guide will first present the known quantitative toxicity data and experimental protocols for DFO. It will then explore the potential toxicities that may arise from the maleimide component and the conjugate as a whole, concluding with a recommended experimental workflow for a comprehensive toxicological assessment of this compound.
Deferoxamine (DFO) Toxicity Profile
The toxicity of DFO has been extensively studied in both preclinical models and clinical settings. The primary adverse effects are related to high doses and the chelation of iron from unintended biological compartments.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on DFO toxicity from various studies.
Table 1: In Vivo Toxicity of Deferoxamine
| Species | Route of Administration | Parameter | Value | Reference |
| Mice | Intravenous | LD50 | 250 mg/kg | [1] |
| Mice (Dextran-DFO conjugate) | Intravenous | LD50 | ~4000 mg/kg (DFO equivalents) | [1] |
| ApoE-/- Mice | - | No significant growth retardation or body weight loss | 100 mg/kg/day for 10 weeks | [2] |
| Rats | - | Safe dose | 540 mg/kg/day for 7 days | [2] |
Table 2: Clinical Adverse Effects of Deferoxamine
| Adverse Effect | Incidence/Details | Patient Population | Reference |
| Ocular Toxicity (Retinopathy) | 5.6% of patients had RPE changes | Patients receiving DFO therapy | [3] |
| Ocular Toxicity (Abnormal visual screening) | 2 out of 52 patients | Regularly transfused patients | [3] |
| Neurotoxicity (Visual and Auditory) | 42 out of 89 patients | Transfusion-dependent anemia patients | [4] |
| Auditory Toxicity (High-frequency sensorineural deficit) | 22 abnormal audiograms | Transfusion-dependent anemia patients | [4] |
Table 3: In Vitro Cytotoxicity of Deferoxamine
| Cell Line | Assay | Endpoint | Concentration | Reference |
| Rat Cortical Brain Cells | Cell Viability Assay | Decreased cell viability | 0.2, 0.4, 0.8 mg/ml | [5] |
| Rat Hepatoma Cells | Cell Viability Assay | Dose-dependent cell loss | 0.2, 0.4, 0.8 mg/ml | [5] |
| Human Neuronal Tumor Cells (SK-N-MC, U-373 MG) | Cell Viability Assay | Decreased viability | Dose-dependent | [6] |
| Human Bone-Marrow Progenitor Cells (CFU-C, CFU-E, BFU-E) | Colony Formation Assay | Inhibition of proliferation | 5-20 µM (dose-dependent) | [7] |
| Human Tumor Cell Lines (HL-60, MCF-7, HepG2) in FBS medium | Cytotoxicity Assay | Severe cytotoxicity | Micromolar concentrations | [8] |
| Human Tumor Cell Lines (HL-60, MCF-7, HepG2) in HPS medium | Cytotoxicity Assay | Cytotoxicity | Millimolar concentrations | [8] |
Experimental Protocols for DFO Toxicity Assessment
In Vitro Cytotoxicity Assay:
-
Cell Lines: Primary rat cortical brain cells and rat hepatoma cells.[5]
-
Culture Conditions: Cells are cultured until confluent.[5]
-
Treatment: Deferoxamine is added to the culture medium at final concentrations ranging from 200-800 µg/ml.[5]
-
Duration: Exposure for 3 or 6 days.[5]
-
Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT assay).[5]
In Vivo Neurotoxicity Assessment in Mice:
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[9]
-
Treatment: Administration of DFO analogues.[9]
-
Endpoint: Assessment of neuronal protection, for example, by counting dopaminergic neurons in the substantia nigra pars compacta.[9]
Clinical Monitoring for Ocular and Auditory Toxicity:
-
Ocular Examination: Regular ophthalmologic examinations, including fundus examination to detect pigmentary anomalies.[10]
-
Electrophysiological Studies: Visual evoked potentials (VEPs) to assess the function of the visual pathway.[11]
-
Audiometry: To detect high-frequency sensorineural hearing loss.[4]
Signaling Pathways Associated with Deferoxamine
The biological effects of DFO, including its toxicity, are linked to its primary function as an iron chelator, which can influence various cellular signaling pathways.
Signaling pathways influenced by Deferoxamine (DFO).
In vitro studies have shown that the toxic effect of DFO on retinal pigment epithelium (RPE) cells is direct and mediated by the activation of p38 mitogen-activated protein kinases, which are involved in programmed cell death.[3] Additionally, DFO has been shown to inhibit TNFα-induced NF-κB activation in endothelial cells, which may contribute to its anti-inflammatory effects observed in some contexts.[2]
Toxicological Considerations for this compound
The conjugation of DFO with a maleimide linker introduces new potential toxicological liabilities that require careful evaluation.
Stability of the Maleimide-Thiol Linkage
This compound is designed to react with thiol groups on proteins or other molecules. The resulting succinimide (B58015) thioether linkage can be susceptible to in vivo cleavage through a retro-Michael reaction, leading to the release of the parent DFO and the maleimide-modified target. This release could lead to off-target toxicity from the freed DFO.[12][13] The stability of this linkage is a critical parameter to assess.
Reactivity of the Maleimide Group
The maleimide group is an electrophile that can react with various nucleophiles in the body, not just the intended thiol targets. Off-target reactions with other biological molecules could lead to haptens formation and immunogenicity, or direct cytotoxicity.
Toxicity of the Conjugate and its Metabolites
The this compound conjugate itself may have a different toxicity profile compared to DFO. Its altered size, charge, and lipophilicity could affect its distribution, cellular uptake, and interaction with biological systems. Furthermore, the metabolism of the conjugate could generate novel metabolites with their own unique toxicities.
Recommended Experimental Workflow for this compound Toxicity Assessment
A thorough toxicological evaluation of this compound is essential before its consideration for in vivo applications. The following workflow outlines a logical progression of studies.
Proposed workflow for toxicological assessment of this compound.
This workflow progresses from initial in vitro screening to more complex in vivo studies.
-
In Vitro Toxicity Screening: A panel of cell lines, including hepatocytes, renal cells, neurons, and relevant cancer cell lines (if applicable), should be used to assess cytotoxicity. Hemocompatibility assays are crucial if intravenous administration is intended. Genotoxicity screening is also a standard early assessment.
-
In Vivo Toxicity Studies: If the in vitro profile is favorable, acute toxicity studies in rodents can establish the LD50. Sub-chronic, repeated-dose studies are necessary to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). Given the known toxicities of DFO, specific attention should be paid to ocular, auditory, and neurological endpoints.
-
Pharmacokinetics and Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical to interpreting the toxicology data.
Conclusion
While a substantial body of knowledge exists on the toxicity of Deferoxamine, there is a clear data gap regarding its maleimide conjugate, this compound. The information presented in this guide on DFO provides a solid foundation for anticipating potential toxicities. However, the addition of the maleimide linker necessitates a dedicated and thorough toxicological investigation. The proposed experimental workflow provides a roadmap for generating the necessary data to establish a comprehensive safety profile for this compound, enabling its responsible development for future applications. Researchers and drug developers should proceed with the understanding that the toxicological properties of this compound cannot be simply extrapolated from those of DFO.
References
- 1. Modulation of deferoxamine toxicity and clearance by covalent attachment to biocompatible polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and Structural Abnormalities in Deferoxamine Retinopathy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity associated with deferoxamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine toxicity in hepatoma and primary rat cortical brain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferoxamine-induced cytotoxicity in human neuronal cell lines: protection by free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of deferoxamine on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Ocular toxicity of deferoxamine: description and analysis of three observations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic effects of high-dose deferoxamine treatment in patients with iron overload: an electrophysiological study of cerebral and visual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Mal-Deferoxamine for Inducing a Hypoxia-Like Environment in Stem Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The creation of a hypoxic microenvironment is crucial for maintaining the stemness, enhancing the survival, and directing the differentiation of various stem cell populations for therapeutic applications. While physical hypoxia is effective, it presents logistical and technical challenges. Pharmacological induction of a hypoxia-like state offers a more controlled and accessible alternative. Deferoxamine (B1203445) (DFO), an iron-chelating agent, has emerged as a potent and widely used hypoxia-mimetic agent. This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using Mal-Deferoxamine to induce a stable and effective hypoxia-like environment in stem cell cultures. We will delve into its mechanism of action, detail its effects on diverse stem cell types, provide structured quantitative data from key studies, and present detailed experimental protocols and signaling pathway diagrams to facilitate the practical application of this technique in a research and development setting.
Introduction: The Significance of Hypoxia in Stem Cell Biology
Stem cells reside in specific anatomical niches characterized by low oxygen tension (hypoxia). This physiological hypoxia is a critical regulator of stem cell quiescence, self-renewal, and differentiation potential. In vitro, mimicking this hypoxic environment is essential for preserving the undifferentiated state of stem cells and for preconditioning them to enhance their survival and therapeutic efficacy upon transplantation into ischemic or injured tissues.[1][2]
Pharmacological agents that stabilize the master regulator of the cellular response to hypoxia, Hypoxia-Inducible Factor-1α (HIF-1α), provide a convenient and effective method to simulate hypoxic conditions under normoxic culture settings.[3] Deferoxamine (DFO), an FDA-approved iron chelator, is a well-established and cost-effective hypoxia-mimetic agent.[4][5]
Mechanism of Action: How Deferoxamine Mimics Hypoxia
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is mediated by a class of iron-dependent enzymes called prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination and subsequent proteasomal degradation.
Deferoxamine functions by chelating intracellular iron, a critical cofactor for PHD activity.[6] By depleting the available iron pool, DFO inhibits PHD function. This prevents the hydroxylation of HIF-1α, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in angiogenesis, cell survival, and metabolism.[3][7]
Mechanism of Deferoxamine (DFO) in Stabilizing HIF-1α
Effects of Deferoxamine on Stem Cells: A Quantitative Overview
The treatment of various stem cell types with DFO has been shown to elicit a range of beneficial effects, including enhanced survival, proliferation, and therapeutic potential. The optimal concentration and duration of DFO treatment are cell-type specific and should be empirically determined.
Mesenchymal Stem Cells (MSCs)
DFO preconditioning of MSCs has been demonstrated to protect against oxidative stress-induced apoptosis and senescence, and to enhance their angiogenic and regenerative capabilities.[6][8][9]
| Cell Type | DFO Concentration | Treatment Duration | Key Effects | Reference |
| Rat Bone Marrow MSCs | 5 µM | 48 hours | Maximum non-inhibitory concentration; protected against H₂O₂-induced apoptosis. | [6][10] |
| Rat Bone Marrow MSCs | 5 µM | 48 hours (pretreatment) | Increased cell viability from 53% (H₂O₂ alone) to 78.67% in the presence of 0.55 mM H₂O₂. | [6] |
| Human Endometrial MSCs | 1 mM | 2 hours (pretreatment) | Optimal concentration to protect against H₂O₂-induced growth arrest. | [8] |
| Human Bone Marrow MSCs | 0.1 - 3 µM | 48 hours | Induced a hypoxic metabolic pattern. | [6] |
| Human Adipose-derived MSCs | 150 µM and 300 µM | Not specified | Stabilized HIF-1α and increased expression of VEGF, SDF-1α, and FGF-2. | [9] |
Other Stem Cell Types
DFO has also been shown to influence the behavior of other stem cell types, such as intestinal stem cells (ISCs).
| Cell Type | DFO Concentration | Treatment Duration | Key Effects | Reference |
| Intestinal Stem Cells (ISCs) | Not specified | 6 hours | Peak expression of Lgr5, HIF-1α, TLR4, and MyD88. | [11] |
Experimental Protocols
Preparation of Deferoxamine Stock Solution
Deferoxamine mesylate is water-soluble. To prepare a stock solution, follow these steps:
-
Reconstitution: Dissolve Deferoxamine mesylate powder in sterile, double-distilled water (ddH₂O) or cell culture medium to a desired stock concentration (e.g., 100 mM).[12][13]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.[12]
-
Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use volumes in light-protecting tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[12]
Induction of Hypoxia-Like Environment in Stem Cell Culture
The following is a general protocol for treating stem cells with DFO. The optimal DFO concentration and incubation time should be determined for each specific cell type and experimental goal.
-
Cell Seeding: Plate the stem cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
DFO Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of DFO. For example, to achieve a 100 µM final concentration from a 100 mM stock, add 1 µl of the stock solution to each ml of culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting for HIF-1α stabilization, qRT-PCR for target gene expression, or functional assays.
Experimental Workflow for DFO Treatment of Stem Cells
Key Experimental Assays
-
MTT Assay: To determine the cytotoxicity of DFO and establish the maximum non-inhibitory concentration.[6][10]
-
Western Blot: To confirm the stabilization of HIF-1α protein and assess the expression of downstream signaling proteins (e.g., pAKT, cleaved caspase 3).[6]
-
qRT-PCR: To measure the mRNA expression levels of HIF-1α target genes such as VEGF, SDF-1α, and FGF-2.[9]
-
ELISA: To quantify the secretion of pro-angiogenic factors like VEGF into the conditioned medium.[9]
-
Flow Cytometry: To analyze cell viability, apoptosis (e.g., using Annexin V/PI staining), and cell cycle status.[8]
-
Functional Assays:
Signaling Pathways Modulated by Deferoxamine in Stem Cells
DFO-induced HIF-1α stabilization triggers a cascade of downstream signaling pathways that contribute to the observed cellular effects.
Pro-Survival Signaling
In bone marrow-derived MSCs, DFO has been shown to activate the PI3K/AKT pathway, a key signaling cascade involved in promoting cell survival and inhibiting apoptosis.[6] Preconditioning with DFO can lead to an increased ratio of phosphorylated AKT (pAKT) to total AKT, which in turn can inhibit the cleavage of caspase 3, a key executioner of apoptosis.[6]
DFO-Mediated Pro-Survival Signaling in MSCs
Intestinal Stem Cell Activation
In intestinal stem cells, DFO treatment has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway in a MyD88-dependent manner. This activation, in conjunction with HIF-1α, is implicated in the proliferation and activation of these stem cells.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Enhances Stemness of Cancer Stem Cells in Glioblastoma: An In Vitro Study [medsci.org]
- 3. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron depletion with deferoxamine protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunoglobulin-light-chain-variable-region-fragment.com [immunoglobulin-light-chain-variable-region-fragment.com]
- 8. Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoring the Angiogenic Capacity of the Human Diabetic Adipose-derived mesenchymal stem cells Primed with Deferoxamine as a Hypoxia Mimetic Agent: Role of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron depletion with deferoxamine protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferoxamine preconditioning activated hypoxia-inducible factor-1α and MyD88-dependent Toll-like receptor 4 signaling in intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Understanding the binding affinity of Mal-Deferoxamine for iron and aluminum
An In-Depth Technical Guide to the Binding Affinity of Maleimide-Deferoxamine for Iron and Aluminum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Maleimide-Deferoxamine (Mal-DFO) for iron (Fe³⁺) and aluminum (Al³⁺). Deferoxamine (B1203445) (DFO), a hexadentate siderophore, is a potent chelator of trivalent metal ions and is clinically used for the treatment of iron overload and aluminum toxicity.[1][2] The conjugation of DFO to a maleimide (B117702) moiety, creating Mal-DFO, allows for its use in bioconjugation, particularly for attachment to thiol-containing molecules like antibodies for targeted delivery. This guide summarizes the quantitative binding data, details relevant experimental protocols, and provides visualizations of key processes.
Binding Affinity of Deferoxamine: A Proxy for Maleimide-Deferoxamine
The chelating activity of Deferoxamine is mediated by its three hydroxamic acid groups, which coordinate with the metal ion. The terminal amino group of DFO is the site of conjugation for the maleimide linker and is not directly involved in the chelation process.[3] Research on DFO conjugates where the terminal amino group is used for attachment to polymers has shown that the iron-binding properties of DFO remain "virtually unchanged".[4] Therefore, the extensive data available on the binding affinity of DFO for iron and aluminum serves as a strong and reliable proxy for the binding characteristics of Mal-DFO.
Quantitative Binding Affinity Data
The binding affinity of Deferoxamine for iron is remarkably high, making it one of the most potent iron chelators known.[5] Its affinity for aluminum is lower but still significant enough for clinical applications in aluminum toxicity.[1]
Table 1: Binding Affinity of Deferoxamine for Iron (Fe³⁺) and Aluminum (Al³⁺)
| Parameter | Iron (Fe³⁺) | Aluminum (Al³⁺) | Reference |
| Stability Constant (log β) | ~30.6 | Not available | [5][6] |
| Stability Constant (β) | ~4.0 x 10³⁰ M⁻¹ | Not available | [5] |
| Dissociation Constant (K_d) | ~2.5 x 10⁻³¹ M | Not available | Calculated from β |
| Binding Stoichiometry | 1:1 (DFO:Fe³⁺) | 1:1 (DFO:Al³⁺) | [5] |
| Binding Capacity | 100 mg of DFO binds ~8.5 mg of Fe³⁺ | 100 mg of DFO binds ~4.1 mg of Al³⁺ | [1][7] |
| pH-dependent Species | The dominant species between pH 1 and 10 is [FeHL]⁺ with a log β of ~41.5. | Not available | [3] |
Note: The Dissociation Constant (K_d) is the reciprocal of the Stability Constant (β) and is provided for comparative purposes.
Experimental Protocols for Determining Binding Affinity
Several experimental techniques can be employed to determine the binding affinity of Mal-DFO for iron and aluminum. The following are detailed methodologies for key cited experiments.
Isothermal Titration Calorimetry (ITC) for Iron Binding
ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
-
Principle: A solution of the metal ion is titrated into a solution of the chelator (Mal-DFO) in the sample cell of a calorimeter. The heat released or absorbed upon complex formation is measured.
-
Methodology:
-
Sample Preparation:
-
Prepare a solution of Mal-DFO (e.g., 100 µM) in a suitable buffer (e.g., HEPES or MES) at a specific pH. The buffer should have a low ionization enthalpy.
-
Prepare a solution of a ferric iron salt (e.g., FeCl₃ or Fe(NO₃)₃) at a concentration 10-20 times higher than the Mal-DFO solution in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the Mal-DFO solution into the sample cell and the iron solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the iron solution into the Mal-DFO solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of iron to Mal-DFO.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_a, ΔH, and n).
-
-
Spectrophotometric Titration for Iron Binding
This method relies on the change in the absorbance spectrum of the chelator upon complexation with the metal ion.
-
Principle: The formation of the Mal-DFO-Fe³⁺ complex results in a characteristic color change, which can be monitored by UV-Vis spectrophotometry. The absorbance at a specific wavelength is measured as a function of the metal ion concentration.
-
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Mal-DFO and a stock solution of a ferric iron salt in a suitable buffer.
-
-
Titration:
-
To a cuvette containing a fixed concentration of Mal-DFO, incrementally add small aliquots of the iron solution.
-
After each addition, mix the solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum change against the molar ratio of iron to Mal-DFO.
-
The resulting titration curve can be analyzed to determine the stoichiometry and the binding constant.
-
-
Chrome Azurol S (CAS) Assay for Competitive Iron Binding
The CAS assay is a colorimetric method used to detect and quantify siderophore activity based on competition for iron.
-
Principle: The blue-colored ternary complex of CAS, iron, and a detergent becomes colorless or changes to orange when a stronger chelator (like Mal-DFO) removes the iron from the complex.
-
Methodology:
-
Preparation of CAS Assay Solution:
-
Prepare separate solutions of CAS, FeCl₃ in HCl, and a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA).
-
Slowly mix the FeCl₃ solution with the CAS solution, and then add the HDTMA solution to form the blue ternary complex.
-
-
Assay:
-
Add a known amount of Mal-DFO to the CAS assay solution.
-
Incubate the mixture at room temperature.
-
Measure the change in absorbance at a specific wavelength (e.g., 630 nm).
-
-
Data Analysis:
-
The decrease in absorbance is proportional to the amount of iron chelated by Mal-DFO. This can be used to compare the relative iron-chelating strength of different compounds.
-
-
Techniques for Aluminum Binding Studies
Determining the binding affinity for aluminum can be more challenging due to its complex solution chemistry.
-
Principle: Competitive binding assays are often employed.
-
Methodology using Ultramicrofiltration and Atomic Absorption Spectrometry: [8]
-
Sample Preparation:
-
Human serum is spiked with a known concentration of aluminum.
-
Different concentrations of Mal-DFO are added to the serum samples.
-
-
Separation:
-
Ultramicrofiltration is used to separate protein-bound aluminum from free and Mal-DFO-bound aluminum.
-
-
Quantification:
-
Graphite furnace atomic absorption spectrometry is used to measure the aluminum concentration in the total serum and the ultrafiltrate.
-
-
Data Analysis:
-
The ability of Mal-DFO to displace aluminum from serum proteins can be quantified, providing an indirect measure of its binding affinity.
-
-
Visualizations
Chelation of Iron by Deferoxamine
The following diagram illustrates the hexadentate coordination of a ferric iron ion by the three hydroxamic acid groups of Deferoxamine.
Caption: Chelation of a ferric iron ion by the hydroxamic acid groups of Deferoxamine.
General Experimental Workflow for Binding Affinity Determination
This diagram outlines a generalized workflow for determining the binding affinity of Mal-DFO for a metal ion using techniques like ITC or spectrophotometric titration.
Caption: Generalized experimental workflow for determining metal binding affinity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The chemistry of desferrioxamine chelation for aluminum overload in renal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of deferoxamine toxicity and clearance by covalent attachment to biocompatible polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deferoxamine | C25H48N6O8 | CID 2973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Binding of aluminium to plasma proteins: comparative effect of desferrioxamine and deferiprone (L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Deferoxamine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine B (DFOB), a clinically vital iron chelator, is a secondary metabolite produced by a variety of actinomycetes. This guide provides a comprehensive overview of the natural sources of DFOB, its intricate biosynthetic pathway, and the regulatory mechanisms governing its production. Detailed experimental protocols for the isolation, characterization, and genetic manipulation of DFOB-producing organisms are presented, alongside quantitative data on its production. Furthermore, this document includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this important natural product.
Natural Sources of Deferoxamine B
Deferoxamine B is a member of the siderophore family, a class of small molecules produced by microorganisms to scavenge iron from the environment. The primary natural sources of DFOB are filamentous bacteria belonging to the genus Streptomyces.
Table 1: Deferoxamine B Producing Microorganisms
| Microorganism | Natural Habitat | Reference(s) |
| Streptomyces pilosus | Soil | [1][2] |
| Streptomyces coelicolor | Soil | [3] |
| Streptomyces sviceus | Soil | |
| Streptomyces wadayamensis | Soil | |
| Streptomyces ambofaciens | Soil | |
| Streptomyces verticillus | Soil | |
| Nocardia spp. | Soil | [4] |
| Micromonospora spp. | Soil | [4] |
Among these, Streptomyces pilosus is the most well-known and is utilized for the industrial production of DFOB, marketed as Desferal®[4][5].
Biosynthesis of Deferoxamine B
The biosynthesis of Deferoxamine B is a non-ribosomal process orchestrated by a dedicated gene cluster, designated as the des cluster. This cluster contains the genes encoding the enzymes responsible for the stepwise assembly of DFOB from primary metabolic precursors. The biosynthesis is not mediated by non-ribosomal peptide synthetases (NRPS), but rather by a distinct NRPS-independent siderophore (NIS) pathway[3].
The core precursors for DFOB biosynthesis are L-lysine, acetyl-CoA, and succinyl-CoA. The biosynthetic pathway can be summarized in the following key steps:
-
Cadaverine (B124047) Formation: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane). This reaction is catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, lysine (B10760008) decarboxylase, encoded by the desA gene.
-
Hydroxylation: Cadaverine is then N-hydroxylated to form N-hydroxycadaverine. This step is carried out by a flavin-dependent monooxygenase, encoded by the desB gene.
-
Acylation: The N-hydroxycadaverine molecule undergoes acylation on the hydroxylamino group. This is a crucial branching point in the pathway, where either an acetyl group from acetyl-CoA or a succinyl group from succinyl-CoA is transferred. This reaction is catalyzed by an acyl-CoA N-acyltransferase, encoded by the desC gene, yielding N-acetyl-N-hydroxycadaverine (for the acetylated terminus) and N-succinyl-N-hydroxycadaverine (for the internal units).
-
Assembly: The final assembly of Deferoxamine B is catalyzed by a siderophore synthetase, an ATP-dependent enzyme encoded by the desD gene. This enzyme sequentially condenses one molecule of N-acetyl-N-hydroxycadaverine and two molecules of N-succinyl-N-hydroxycadaverine to form the linear trihydroxamate structure of DFOB.
Deferoxamine B Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of Deferoxamine B.
Regulation of Deferoxamine B Biosynthesis
The production of Deferoxamine B is tightly regulated in response to iron availability. In iron-replete conditions, the biosynthesis is repressed to prevent the over-accumulation of this potent iron chelator. This regulation is primarily mediated by a DmdR1 (Divalent metal-dependent Regulatory protein 1), a member of the diphtheria toxin repressor (DtxR)-like family of transcriptional regulators[4][6].
Under high iron conditions, DmdR1, complexed with Fe²⁺, binds to a specific DNA sequence known as the "iron box" located in the promoter region of the desA gene[4]. This binding physically blocks the transcription of the des operon, thereby shutting down the biosynthetic pathway. Conversely, under iron-limiting conditions, DmdR1 does not bind to the iron box, allowing for the transcription of the des genes and subsequent production of Deferoxamine B.
DmdR1-mediated Regulatory Pathway Diagram
References
- 1. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 3. Identification of a cluster of genes that directs desferrioxamine biosynthesis in Streptomyces coelicolor M145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Improvement of Desferrioxamine B Production of Streptomycespilosus ATCC 19797 With Use of Protease Inhibitor and Minerals Related to Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PMC [pmc.ncbi.nlm.nih.gov]
Mal-Deferoxamine: A Technical Guide to its Antiproliferative and Anti-inflammatory Mechanisms
Executive Summary: Deferoxamine (B1203445) (DFO), a well-established iron-chelating agent, is garnering significant attention for its therapeutic potential beyond treating iron overload.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning DFO's dual roles as an antiproliferative and anti-inflammatory agent. By sequestering intracellular iron, DFO disrupts essential enzymatic processes, leading to cell cycle arrest and inhibition of tumor growth.[3][4] Concurrently, its ability to modulate iron-dependent pathways results in the suppression of key inflammatory signaling cascades, notably the NF-κB pathway, and a reduction in reactive oxygen species (ROS).[5] However, the effects of DFO are highly context-dependent, with cellular responses varying based on cell type, dosage, and the specific microenvironment. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Antiproliferative Role of Deferoxamine
The antiproliferative properties of DFO are primarily attributed to its high affinity for ferric iron (Fe³⁺), which effectively depletes the intracellular labile iron pool essential for cell growth and division.[1][5][6]
Mechanism of Action: Cell Cycle Arrest
Iron is an indispensable cofactor for ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA.[4] By chelating iron, DFO inhibits ribonucleotide reductase activity, leading to a depletion of the dNTP pool and subsequent inhibition of DNA synthesis.[3][4] This action predominantly causes cells to arrest in the S phase of the cell cycle.[3][7][8]
Studies on human hepatoma (Hep 3B) cells demonstrated that treatment with 20 µg/ml of DFO markedly prolonged the S phase duration from 9.9 hours to 54.1 hours.[3] In other cell lines, the site of cell cycle arrest can be dose and time-dependent; for instance, in glioma cells, a 24-hour treatment with 160 µM DFO resulted in a G1 arrest, whereas a 72-hour treatment with 10 µM DFO caused an accumulation of cells in G2/M.[9] This inhibition of proliferation is reversible upon the reintroduction of iron, provided the duration of DFO exposure has not become cytotoxic.[7][8]
Key Signaling Pathways
DFO's impact on cell proliferation is mediated through several critical signaling pathways.
Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is continuously degraded. This degradation is mediated by prolyl hydroxylase domain enzymes (PHDs), which require Fe²⁺ as a cofactor.[10][11] DFO chelates this iron, inactivating PHDs.[10] This prevents HIF-1α hydroxylation and subsequent degradation, leading to its stabilization and accumulation.[10][11] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes, including those involved in angiogenesis like VEGF.[10][11] While this pathway is central to DFO's angiogenic properties, its role in proliferation is complex. Interestingly, in acute lymphoblastic leukemia (ALL) cells, DFO was found to decrease HIF-1α levels, suggesting a cell-type-specific mechanism.[12]
In ALL cell lines, DFO has been shown to inhibit proliferation by inactivating the Wnt/β-catenin and p38MAPK/ERK signaling cascades.[12] Treatment with DFO led to a significant downregulation in the protein expression of key proliferative markers including β-catenin, c-Myc, cyclinD1, p-p38MAPK, and p-ERK1/2.[12]
Quantitative Efficacy Data: Antiproliferative Effects
The antiproliferative activity of DFO has been quantified across various cancer cell lines.
| Cell Line | Concentration | Duration | Effect | Reference |
| Hep 3B (Hepatoma) | 20 µg/mL | 24 hours | Prolonged S phase from 9.9 to 54.1 hours. | [3] |
| HL-60 (Leukemia) | 1.0 - 10.0 µM | Not Specified | Dose-dependent inhibition of colony growth. | [13] |
| Jurkat & NALM-6 (ALL) | 100 µM | 1 - 3 days | Suppressed proliferation activity. | [12] |
| Glioma Cells | 160 µM | 24 hours | Arrested proliferation in G1 phase. | [9] |
| Glioma Cells | 10 µM | 72 hours | Arrested proliferation in G2/M phase. | [9] |
| MCF-7 (Breast Cancer) | 100 µM | 48 - 72 hours | Significant reduction in cell viability. | [14] |
Experimental Protocols: Antiproliferative Studies
| Experiment | Methodology |
| Cell Proliferation/Viability Assays | CCK-8 Assay: NALM-6 and Jurkat cells (2 x 10⁴ cells/well) are cultured in 96-well plates with DFO (0-150 µmol/L) for 48 hours. 10 µL of CCK-8 solution is added, and after 4 hours of incubation, absorbance is measured at 450 nm.[12] MTT Assay: MCF-7 cells are treated with DFO (30, 100, or 300 µM) for 6, 24, 48, and 72 hours. MTT reagent is added, and formazan (B1609692) crystals are dissolved for absorbance measurement to determine cell viability.[14] |
| Cell Cycle Analysis | Flow Cytometry: Hep 3B cells are treated with DFO. Bivariate DNA/Bromodeoxyuridine (BrdU) analysis is performed using flow cytometry to determine the proportion of cells in G0/G1, S, and G2/M phases of the cell cycle.[3] For ALL cells, flow cytometry is used to assess cell cycle distribution after DFO treatment.[12] |
| DNA Synthesis Measurement | [³H] Thymidine (B127349) Incorporation: Hep 3B cells are cultured with DFO, and [³H] thymidine is added to the medium. The amount of radiolabeled thymidine incorporated into the DNA is measured to quantify the rate of DNA synthesis.[3] |
| Protein Expression Analysis | Western Blotting: Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., HIF-1α, PHD-2, β-catenin, p-ERK, cyclinD1) followed by secondary antibodies for detection.[6][12] |
| Intracellular Iron Measurement | Calcein-AM Assay: ALL cells are labeled with calcein-AM. Intracellular calcein (B42510) fluorescence, which is quenched by labile iron, is measured using a fluorescence spectrophotometer. The change in fluorescence after adding a strong iron chelator indicates the labile iron pool level.[12] |
Anti-inflammatory Role of Deferoxamine
DFO exerts significant anti-inflammatory effects, primarily by modulating redox-sensitive signaling pathways through iron chelation.
Mechanism of Action: ROS and NF-κB Modulation
Labile intracellular iron can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction, contributing to oxidative stress.[5] This oxidative stress is a key trigger for inflammatory signaling. DFO, by sequestering this catalytic iron, acts as a potent antioxidant, reducing ROS production and subsequent inflammation.[5][10][15]
A primary target of this redox modulation is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[5] In most cell types, ROS activates the IKK complex, which leads to the degradation of the NF-κB inhibitor, IκBα, allowing NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, VCAM-1, and ICAM-1.[5][16] DFO inhibits NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[5][17]
Context-Dependent and Cell-Specific Effects
The effects of DFO on ROS and inflammatory signaling can be paradoxical and depend heavily on the cell type.
-
Anti-inflammatory (General): In models of atherosclerosis and LPS-induced acute inflammation, DFO consistently demonstrates an anti-inflammatory profile by reducing inflammatory gene expression and monocyte recruitment via NF-κB inhibition.[5][17]
-
Pro-inflammatory/Pro-metastatic (Specific Cancers): In contrast, a study on aggressive triple-negative breast cancer cells (MDA-MB-231) found that DFO treatment led to an increase in mitochondrial iron accumulation and a subsequent surge in ROS production.[6][18] In this context, ROS acted as a second messenger to activate both NF-κB and TGF-β signaling pathways, which ultimately promoted cell migration and invasion.[6][18] This highlights a critical consideration for the therapeutic application of DFO in different cancer subtypes.
Quantitative Efficacy Data: Anti-inflammatory Effects
DFO has shown significant efficacy in reducing inflammation in preclinical models.
| Model / Cell Line | DFO Treatment | Duration | Effect | Reference |
| ApoE⁻/⁻ Mice (Atherosclerosis) | 100 mg/kg/day (i.p.) | 10 weeks | 26% reduction in aortic atherosclerotic lesion development. | [5][17] |
| ApoE⁻/⁻ Mice (Heart Tissue) | 100 mg/kg/day (i.p.) | 10 weeks | Reduced mRNA levels of VCAM-1 (20%), ICAM-1 (29%), MCP-1 (64%), TNFα (62%), IL-6 (54%). | [5] |
| C57BL/6J Mice (LPS Challenge) | 100 mg/kg/day (i.p.) | 14 days | Inhibited LPS-induced serum increases of sVCAM-1, sICAM-1, and MCP-1. | [5] |
| Human Aortic Endothelial Cells | Not Specified | Not Specified | Inhibited TNFα-induced expression of adhesion molecules and MCP-1. | [5] |
Experimental Protocols: Anti-inflammatory Studies
| Experiment | Methodology |
| In Vivo Inflammation Models | LPS-Induced Acute Inflammation: C57BL/6J mice are pre-treated with DFO (100 mg/kg, i.p.) daily for 14 days, followed by a single i.p. injection of lipopolysaccharide (LPS). Blood and tissues are collected after 3 hours to assess inflammatory markers.[5][17] Atherosclerosis Model: Apolipoprotein E-deficient (apoE⁻/⁻) mice are treated with DFO (100 mg/kg, i.p.) daily for 10 weeks. Aortas are then harvested for en face analysis of lesion area.[5][17] |
| Cytokine/Chemokine Quantification | ELISA: Serum levels of soluble inflammatory markers like sVCAM-1, sICAM-1, and MCP-1 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[5] |
| Gene Expression Analysis | Real-Time Quantitative PCR (qPCR): Total RNA is isolated from tissues (e.g., aorta, heart). After reverse transcription to cDNA, qPCR is performed using specific primers for target inflammatory genes (VCAM-1, ICAM-1, MCP-1, TNFα, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.[5] |
| ROS Detection | Flow Cytometry: Cells are treated with DFO and then incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[12][19] |
Visualizations: Signaling Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of antiproliferative effect of desferrioxamine on human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of HL-60 cell proliferation by deferoxamine: changes in c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle specific effects of deferoxamine on human and murine hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent inhibition of the proliferation of human neural tumor cell lines by iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 11. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic antiproliferative effects on HL-60 cells: deferoxamine enhances cytosine arabinoside, methotrexate, and daunorubicin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deferoxamine Reduces Inflammation and Osteoclastogenesis in Avulsed Teeth [mdpi.com]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deferoxamine Reduces Inflammation and Osteoclastogenesis in Avulsed Teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mal-Deferoxamine-Iron Complex: Structure, Stability, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Maleimide-Deferoxamine-iron complex, a critical entity in bioconjugation and therapeutic development. Deferoxamine (DFO), a bacterial siderophore, is a potent and clinically approved iron chelator. Its functionalization with a maleimide (B117702) group (Mal-DFO) enables covalent attachment to thiol-containing molecules, such as proteins and peptides, thereby creating targeted iron-chelating agents. Understanding the chemical structure, stability, and biological impact of the resulting iron complex is paramount for its effective application in research and medicine.
Chemical Structure and Synthesis
Deferoxamine is a hexadentate ligand that binds ferric iron (Fe³⁺) with exceptional affinity and specificity. The chelation occurs through three hydroxamic acid groups, which coordinate the iron atom in a 1:1 stoichiometry to form a stable octahedral complex known as ferrioxamine.[1][2][3] The terminal primary amino group of DFO is not involved in iron coordination and serves as a convenient handle for chemical modification.[3][4][5]
The Maleimide-Deferoxamine (Mal-DFO) conjugate is synthesized by reacting the terminal amino group of DFO with a maleimide-containing linker. This process typically involves an N-hydroxysuccinimide (NHS) ester of a maleimide derivative to form a stable amide bond.[6] The resulting Mal-DFO retains the three hydroxamic acid groups essential for iron chelation.
The maleimide moiety allows for the specific and efficient conjugation of DFO to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins. This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) and forms a stable thioether bond.[7]
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Deferoxamine (DFO) | C₂₅H₄₈N₆O₈ | 560.7[8] |
| Deferoxamine-Maleimide | C₃₂H₅₃N₇O₁₁ | 711.8[9] |
Stability of the Deferoxamine-Iron Complex
The defining characteristic of the DFO-iron complex is its extraordinary thermodynamic stability. Deferoxamine exhibits a very high binding affinity for Fe(III), with a stability constant (log β) reported to be approximately 30.6.[10][11] This high stability ensures efficient iron sequestration and prevents the iron from participating in deleterious redox reactions, such as the Fenton reaction, which generates harmful reactive oxygen species (ROS).[12][13]
The selectivity of DFO for Fe(III) is also critical for its clinical use. Its affinity for other biologically relevant divalent metal ions, such as Cu²⁺, Ni²⁺, and Zn²⁺, is significantly lower.[14]
Stability Constants of Deferoxamine with Various Metal Ions
| Metal Ion | Log Stability Constant (log K or log β) |
| Fe³⁺ | 30.6[10][11] |
| Al³⁺ | 22.0 |
| Ga³⁺ | 28.1 |
| In³⁺ | 25.1 |
| Cu²⁺ | 14.1 |
| Ni²⁺ | 10.8 |
| Zn²⁺ | 11.1 |
| Note: Stability constant values can vary slightly depending on experimental conditions (e.g., pH, ionic strength, temperature). Data compiled from multiple sources for comparison.[14][15][16] |
Experimental Protocols
This protocol determines the stability constant of the DFO-iron complex through competition with a well-characterized chelator, such as ethylenediaminetetraacetic acid (EDTA), using UV-Visible spectrophotometry.
Materials:
-
Deferoxamine (or Mal-DFO) solution of known concentration
-
Ferric chloride (FeCl₃) solution of known concentration
-
EDTA solution of known concentration
-
pH 7.4 buffer (e.g., HEPES or Phosphate buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Iron-DFO Complex: Mix equimolar concentrations of DFO and FeCl₃ in the pH 7.4 buffer (e.g., 0.1 mM each). Allow the solution to equilibrate for 30 minutes. The solution will develop a reddish-brown color characteristic of the ferrioxamine complex.
-
Spectrophotometric Measurement: Measure the absorbance spectrum of the Iron-DFO complex. The maximum absorbance (λ_max) is typically around 430 nm.[14]
-
Competitive Titration: Create a series of solutions, each containing the pre-formed Iron-DFO complex at a constant concentration. To each solution, add increasing concentrations of the competitor ligand, EDTA.
-
Equilibration and Measurement: Allow each solution to equilibrate for a set period (e.g., 2 hours) to allow the iron to re-distribute between DFO and EDTA. After equilibration, measure the absorbance at the λ_max of the Iron-DFO complex.
-
Data Analysis: The absorbance of the Iron-DFO complex will decrease as the EDTA concentration increases and competes for the iron. The stability constant can be calculated by fitting the titration data to a competitive binding equation, using the known stability constant of the Fe(III)-EDTA complex.[17]
This protocol describes a general workflow for creating a DFO-peptide conjugate.
Workflow for DFO Conjugation
Caption: Workflow for the synthesis of a DFO-Peptide-Iron complex.
Materials:
-
Deferoxamine Mesylate
-
Maleimide-PEG-NHS ester (or similar crosslinker)
-
Thiol-containing peptide
-
Buffers: Phosphate Buffered Saline (PBS) pH 7.2, Sodium Bicarbonate buffer pH 8.3
-
Reducing agent (e.g., TCEP)
-
DMSO (anhydrous)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Synthesis of Mal-DFO:
-
Dissolve Deferoxamine Mesylate in pH 8.3 sodium bicarbonate buffer.
-
Dissolve the Maleimide-PEG-NHS ester in DMSO.
-
Add the maleimide linker solution dropwise to the DFO solution (a typical molar ratio is 1.5:1 linker to DFO).
-
React for 2-4 hours at room temperature.
-
Purify the Mal-DFO product using reverse-phase HPLC.
-
-
Peptide Preparation (if necessary): If the peptide's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Incubate the peptide with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
Conjugation Reaction:
-
Dissolve the reduced peptide in degassed PBS at pH 7.2.
-
Add the purified Mal-DFO to the peptide solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the final DFO-peptide conjugate using HPLC or size-exclusion chromatography to remove unreacted Mal-DFO and peptide.
-
Characterization: Confirm the final product and its purity using mass spectrometry (e.g., ESI-MS).
Impact on Cellular Signaling Pathways
The biological activity of Deferoxamine, and by extension its conjugates, is primarily mediated by its ability to chelate intracellular iron. This has profound effects on several key signaling pathways.
One of the most well-characterized effects of DFO is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[18] Under normal oxygen levels (normoxia), HIF-1α is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. These enzymes require Fe(II) as an essential cofactor.
By chelating intracellular iron, DFO effectively inhibits PHD activity. This prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then initiates the transcription of numerous genes, most notably Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[13]
Caption: DFO-mediated stabilization of HIF-1α.
Paradoxically, in certain cellular contexts, particularly in aggressive cancer cells, DFO treatment has been shown to increase intracellular and mitochondrial iron levels.[19][20] This can lead to an increase in reactive oxygen species (ROS) through iron-catalyzed reactions. The elevated ROS can, in turn, activate pro-migratory signaling pathways, including the nuclear factor kappa B (NF-κB) and transforming growth factor-beta (TGF-β) pathways.[19][20] This context-dependent effect highlights the complexity of iron metabolism in disease and underscores the need for careful characterization when developing DFO-based therapeutics.
Caption: ROS-dependent signaling induced by DFO in certain cell types.
Conclusion
The Maleimide-Deferoxamine-iron complex represents a powerful tool in biomedical research and drug development. Its foundation lies in the exceptionally high stability and selectivity of the deferoxamine-iron chelate. The addition of a maleimide functional group transforms DFO into a versatile platform for targeted delivery, allowing researchers to conjugate this potent iron chelator to a wide array of biomolecules. The profound and sometimes paradoxical effects of DFO on cellular signaling pathways, such as HIF-1α, NF-κB, and TGF-β, necessitate a thorough understanding of its mechanism in the specific biological context of interest. The protocols and data presented in this guide offer a foundational framework for professionals working to harness the therapeutic potential of this important complex.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Deferoxamine | C25H48N6O8 | CID 2973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Deferoxamine-maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. Iron homeostasis and health: understanding its role beyond blood health – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deferoxamine-induced increase in the intracellular iron levels in highly aggressive breast cancer cells leads to increased cell migration by enhancing TNF-α-dependent NF-κB signaling and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Deferoxamine (DFO) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (B1203445) (DFO), an iron-chelating agent, is a versatile tool in cell culture experiments, primarily utilized for its ability to mimic hypoxic conditions and inhibit ferroptosis. By sequestering intracellular iron, DFO inhibits iron-dependent enzymes, most notably prolyl hydroxylases (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). This leads to the stabilization and accumulation of HIF-1α, a master regulator of the cellular response to low oxygen, and the subsequent activation of its downstream target genes. Additionally, by reducing labile iron pools, DFO can prevent the iron-dependent accumulation of lipid reactive oxygen species (ROS), thereby inhibiting a form of programmed cell death known as ferroptosis.
These application notes provide detailed protocols for the preparation and use of DFO in cell culture to stabilize HIF-1α and to inhibit ferroptosis. It also includes quantitative data on its effects on cell viability and outlines the key signaling pathways involved.
Data Presentation
Table 1: Effect of Deferoxamine on Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) of DFO can vary significantly depending on the cell line, culture conditions, and duration of exposure. The cytotoxicity of DFO is often more pronounced in cells cultured in medium supplemented with fetal bovine serum (FBS) compared to human pooled serum (HPS), as FBS has a lower capacity to replenish cellular iron stores.[1]
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Notes |
| Jurkat | Acute Lymphoblastic Leukemia | ~50-100 | 48 | DFO inhibited cell viability in a dose-dependent manner.[2] |
| NALM-6 | Acute Lymphoblastic Leukemia | ~50-100 | 48 | Similar to Jurkat cells, DFO demonstrated dose-dependent inhibition of viability.[2] |
| NB4 | Acute Promyelocytic Leukemia | >200 | 72 | DFO alone showed moderate effects on metabolic activity.[3] |
| MCF-7 | Breast Cancer | ~100 | 48-72 | High-dose DFO treatment led to a significant decrease in cell viability.[4][5] |
| MDA-MB-231 | Breast Cancer | >100 | 24 | DFO-induced ROS did not significantly affect the viability of this cell line under the tested conditions.[6] |
| HeLa | Cervical Cancer | >100 | Not Specified | Remarkable growth suppression was observed at 100 µM or higher.[7] |
| SK-N-MC | Neuroblastoma | Not Specified | Not Specified | DFO caused a dose-dependent decrease in viability. |
| U-373 MG | Astrocytoma | Not Specified | Not Specified | DFO demonstrated dose-dependent cytotoxicity. |
Table 2: Quantitative Effects of Deferoxamine on Molecular Markers
DFO treatment leads to significant changes in the expression of various proteins and genes involved in hypoxia and iron metabolism.
| Cell Line/Model | Marker | DFO Concentration | Treatment Time | Observed Effect |
| Neonatal Rat Brain (Hypoxia-Ischemia) | HIF-1α protein | Not Specified | 4 hours | ~4-fold increase compared to sham controls.[8] |
| Neonatal Rat Brain (Hypoxia-Ischemia) | VEGF protein | Not Specified | 4 hours | Significant upregulation. |
| SCC-15 Cells | HIF-1α protein | Not Specified | ≤24 hours | Significant increase.[9] |
| SCC-15 Cells | HIF-1α mRNA | Not Specified | Not Specified | No significant change.[9] |
| MPTP-treated Mice | HIF-1α protein | Not Specified | Not Specified | Upregulation in the substantia nigra.[10] |
| MPTP-treated Mice | VEGF protein | Not Specified | Not Specified | Upregulation.[10] |
| MCF-7 Cells | Transferrin Receptor 1 (TfR1) | 30 µM | 24 hours | Significant upregulation.[4] |
| MCF-7 Cells | Transferrin Receptor 2 (TfR2) | 30 µM & 100 µM | 24 hours | Significant upregulation.[4] |
| RAW264.7 Cells | HIF-1α mRNA | Not Specified | 24 hours | Upregulation. |
| RAW264.7 Cells | HIF-1α protein | Not Specified | 24 hours | Upregulation.[11] |
| Mouse Model of Patellar Dislocation | HIF-1α, VEGF, RUNX2, OPN, ALP mRNA & protein | Not Specified | Not Specified | Improved expression levels.[12] |
Experimental Protocols
Protocol 1: Preparation of Deferoxamine Mesylate (DFO) Stock Solution
Materials:
-
Deferoxamine mesylate salt (e.g., Sigma-Aldrich, Cayman Chemical)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of DFO mesylate required to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of Deferoxamine mesylate is 656.79 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of DFO mesylate in the appropriate volume of sterile water or PBS. DFO is readily soluble in aqueous solutions.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Induction of HIF-1α Stabilization
This protocol describes how to chemically induce the stabilization of HIF-1α in cultured cells using DFO.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
DFO stock solution (e.g., 100 mM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
DFO Treatment: Dilute the DFO stock solution in complete cell culture medium to the desired final working concentration. Typical working concentrations range from 100 µM to 500 µM. Remove the old medium from the cells and replace it with the DFO-containing medium. Include a vehicle-treated control (e.g., medium with the same volume of sterile water or PBS used to dissolve the DFO).
-
Incubation: Incubate the cells for the desired period. Maximal HIF-1α induction is typically observed after 4-8 hours of treatment.
-
Cell Lysis: After incubation, work quickly to prevent HIF-1α degradation. Place the culture vessel on ice and wash the cells once with ice-cold PBS.
-
Protein Extraction: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Analysis: Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis, such as Western blotting to detect HIF-1α protein levels. A significant increase in the ~120 kDa HIF-1α band is expected in DFO-treated samples compared to controls.[9]
Protocol 3: Assessment of Ferroptosis Inhibition
This protocol provides a method to assess the ability of DFO to inhibit ferroptosis induced by a known ferroptosis-inducing agent, such as erastin.
Materials:
-
Cultured cells susceptible to ferroptosis (e.g., HT-1080)
-
Complete cell culture medium
-
DFO stock solution
-
Ferroptosis inducer (e.g., erastin)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Lipid peroxidation assay kit (e.g., measuring malondialdehyde - MDA)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow them to adhere overnight.
-
Pre-treatment with DFO: Treat the cells with various concentrations of DFO (e.g., 10 µM, 50 µM, 100 µM) for a pre-determined time (e.g., 12-24 hours) before inducing ferroptosis. Include a vehicle-treated control.
-
Induction of Ferroptosis: After the pre-treatment period, add the ferroptosis inducer (e.g., erastin) to the wells, both with and without DFO. Include a control group with neither DFO nor the inducer, and a group with only the inducer.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay like the MTT assay. A rescue of cell viability in the DFO-treated groups compared to the group treated with the ferroptosis inducer alone indicates inhibition of ferroptosis.
-
Measurement of Lipid Peroxidation: To confirm the mechanism, measure the levels of lipid peroxidation. After treatment, lyse the cells and measure the concentration of MDA or other lipid peroxidation products using a commercially available kit. A reduction in lipid peroxidation in the DFO-treated groups is indicative of ferroptosis inhibition.[13][14][15]
Visualization of Signaling Pathways and Workflows
Mechanism of Action of Deferoxamine
Caption: Mechanism of Deferoxamine (DFO) action in cell culture.
Experimental Workflow for HIF-1α Stabilization
Caption: Workflow for inducing HIF-1α stabilization with DFO.
HIF-1α Signaling Pathway
Caption: Deferoxamine-induced HIF-1α signaling pathway.
Ferroptosis Signaling Pathway Inhibition
Caption: Inhibition of ferroptosis by Deferoxamine.
TGF-β Signaling Pathway
Caption: Overview of the canonical TGF-β/SMAD signaling pathway.
NF-κB Signaling Pathway
References
- 1. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Effect of Deferoxamine and Arsenic Trioxide on Viability and Vitality of APL Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iron chelation by deferoxamine inhibits lipid peroxidation during cardiopulmonary bypass in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Unlocking the potential of deferoxamine: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Disrupting cell death: ferroptosis and pyroptosis inhibition in hepatic ischemia-reperfusion injury via modulation of GPX4 and cGAS pathways by deferoxamine and octreotide [frontiersin.org]
Application Notes and Protocols for Mal-Deferoxamine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Deferoxamine (Mal-DFO), a derivative of the iron chelator Deferoxamine (B1203445) (DFO), is a compound of significant interest in preclinical research. Its therapeutic potential is being explored in various disease models, including those for iron overload, neurodegenerative diseases, and ischemic injuries.[1][2] The effective administration of Mal-DFO in animal models is critical for obtaining reliable and reproducible data. These application notes provide detailed protocols for various administration routes of Mal-DFO, compiled from established research methodologies.
Deferoxamine acts by binding to trivalent (ferric) iron, forming a stable complex called ferrioxamine that is then eliminated from the body, primarily through the kidneys.[3] One hundred milligrams of deferoxamine can bind approximately 8.5 mg of ferric iron.[3] It is also used to chelate aluminum, with 100 mg of deferoxamine binding to about 4.1 mg of aluminum.[3]
Data Presentation: Comparative Pharmacokinetics of Deferoxamine
The following tables summarize key pharmacokinetic parameters of Deferoxamine across different administration routes and animal models. This data is essential for selecting the appropriate route and dosage to achieve desired systemic exposure.
Table 1: Pharmacokinetic Parameters of Deferoxamine in Rats
| Administration Route | Dose (µmol/kg) | Terminal Half-life (t½) (hours) | Clearance (L/h/kg) | Animal Model | Reference |
| Intravenous (IV) | 3.3 | 2.0 | 0.179 | Sprague-Dawley Rats | [4] |
| Intravenous (IV) | 10 | 2.6 | 0.133 | Sprague-Dawley Rats | [4] |
| Intravenous (IV) | 30 | 3.2 | 0.111 | Sprague-Dawley Rats | [4] |
| Subcutaneous (SC) | 3.3 | 3.2 | - | Sprague-Dawley Rats | [4] |
| Subcutaneous (SC) | 10 | 4.3 | - | Sprague-Dawley Rats | [4] |
| Subcutaneous (SC) | 30 | 5.3 | - | Sprague-Dawley Rats | [4] |
Table 2: Deferoxamine Dosage and Administration in Various Animal Models for Efficacy Studies
| Animal Model | Condition | Administration Route | Dose (mg/kg) | Timing of Administration | Reference |
| Rats (various strains) | Intracerebral Hemorrhage | Intraperitoneal (IP) | 10-50 | 2-4 hours post-ICH | [2][5] |
| Rats (various strains) | Intracerebral Hemorrhage | Intramuscular (IM) | 10-50 | 2-4 hours post-ICH | [2][5] |
| Mice | Intracerebral Hemorrhage | Intraperitoneal (IP) | Not Specified | Not Specified | [5] |
| Pigs | Intracerebral Hemorrhage | Intramuscular (IM) | Not Specified | Not Specified | [5] |
| Rats | Iron Overload | Subcutaneous (SC) | 100 | Single Bolus Injection | [6] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (for dilution if necessary)[9][10]
-
Sterile syringes and needles (gauge appropriate for the animal model and administration route)[11][12]
-
0.2 µm syringe filter[10]
Procedure:
-
All preparations should be performed in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final product.[10]
-
Calculate the required amount of Mal-DFO based on the desired concentration and final volume.
-
Reconstitute the Mal-DFO powder with Sterile Water for Injection. For subcutaneous or intramuscular administration in rodents, a common concentration is 95 mg/mL, achieved by adding 5 mL of sterile water to a 500 mg vial.[7][8] For intravenous infusion, a lower concentration is typically used.[9]
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
For intravenous administration, the reconstituted solution may need further dilution with sterile 0.9% Sodium Chloride to the final desired concentration.[9]
-
Draw the solution into a sterile syringe, passing it through a 0.2 µm syringe filter to ensure sterility and remove any potential micro-precipitates.[10]
-
It is recommended to use the reconstituted solution immediately.[13] However, some studies suggest that solutions can be stable for up to 24 hours at room temperature, though refrigeration may cause precipitation.[8][13]
Administration Routes
This route is preferred for sustained release and is often used for chronic dosing studies.[4][6]
Protocol for Mice and Rats:
-
Restrain the animal appropriately. For mice, grasp the loose skin over the shoulders.
-
Tent the skin on the back, between the shoulder blades.
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the animal's body.[11]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the Mal-DFO solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
The maximum recommended injection volume for mice is typically < 10 ml/kg.[14]
The IP route allows for rapid absorption into the systemic circulation.[15]
Protocol for Mice and Rats:
-
Restrain the animal securely, with the head tilted slightly downwards to move the abdominal organs forward.[12][16]
-
Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and major organs.[12][14]
-
Insert a 23-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[12]
-
Aspirate to check for the aspiration of urine or intestinal contents, which would indicate incorrect placement.
-
If there is no aspirate, inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
The maximum recommended injection volume is generally up to 10 ml/kg.[14][15]
IV administration provides immediate and complete bioavailability.
Protocol for Rats (via tail vein):
-
Place the rat in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with an alcohol swab.
-
Using a 25 gauge or smaller needle, insert it into one of the lateral tail veins, directed towards the body.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the Mal-DFO solution slowly as a bolus or as an infusion. The maximum bolus injection volume is typically 1-5 ml/kg.[17]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
The IM route provides rapid absorption, particularly for aqueous solutions.
Protocol for Rats:
-
Properly restrain the animal.
-
The preferred injection site in rats is the quadriceps or gluteal muscles.
-
Use a 23-25 gauge needle.
-
Insert the needle into the muscle mass, taking care to avoid the sciatic nerve in the caudal thigh.[11]
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and briefly massage the muscle.
-
The maximum injection volume per site is typically limited to small volumes in rodents.[11]
Visualization of Experimental Workflows
General Workflow for In Vivo Administration Studies
Caption: General workflow for Mal-DFO administration in animal models.
Decision Tree for Route of Administration Selection```dot
Caption: Mechanism of action for Deferoxamine iron chelation.
References
- 1. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 2. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Deferoxamine in Animal Models of Intracerebral Hemorrhage: A Systematic Review and Stratified Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extended-release formulation of desferrioxamine for subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. novartis.com [novartis.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. publications.ashp.org [publications.ashp.org]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application of Mal-Deferoxamine in the Study of Iron Overload Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron overload disorders, such as hereditary hemochromatosis and transfusional hemosiderosis, are characterized by the excessive accumulation of iron in various organs, leading to significant morbidity and mortality. The primary therapeutic strategy for managing these conditions is the use of iron chelators. Deferoxamine (B1203445) (DFO), a hexadentate bacterial siderophore, has been a cornerstone of chelation therapy for decades.[1][2] However, its clinical utility is hampered by a short plasma half-life and the need for parenteral administration.[3] To address these limitations, researchers have developed various derivatives of DFO to improve its pharmacokinetic profile and enable targeted delivery.
This document provides detailed application notes and protocols for the use of Mal-Deferoxamine , a maleimide-functionalized derivative of Deferoxamine. The maleimide (B117702) group allows for covalent conjugation to thiol-containing molecules, such as antibodies or other proteins, facilitating targeted delivery to specific cells or tissues. This targeted approach holds the potential to enhance the therapeutic efficacy of DFO while minimizing systemic side effects.
Note on Terminology: The term "this compound" is used herein to refer to a derivative of Deferoxamine that has been functionalized with a maleimide group. This nomenclature is based on the common use of "Mal-" as a prefix for maleimide in bioconjugation.
Mechanism of Action
This compound retains the potent iron-chelating properties of its parent compound, Deferoxamine. DFO is a hexadentate ligand with a very high affinity for ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[4] This complex is then readily excreted by the kidneys.[4] By binding to free iron in the plasma and tissues, this compound prevents iron from participating in the Fenton reaction, which generates toxic reactive oxygen species (ROS) that contribute to cellular damage.[3][4]
The key innovation of this compound lies in its potential for targeted delivery. The maleimide group can react with sulfhydryl (thiol) groups on proteins to form stable thioether bonds. This allows for the conjugation of this compound to targeting moieties, such as antibodies specific for cell surface receptors that are overexpressed on iron-laden cells (e.g., transferrin receptor 1 on hepatocytes or cardiomyocytes). This targeted approach aims to concentrate the chelating agent at the site of iron overload, thereby increasing local efficacy and reducing off-target toxicity.
Data Presentation
Table 1: In Vitro Efficacy of Deferoxamine in Cancer Cell Lines
| Cell Line | DFO Concentration (µM) | Time (hours) | Effect | Reference |
| MM1S (Multiple Myeloma) | 50 | - | Significant decrease in intracellular iron content | [5] |
| MM1R (Multiple Myeloma) | 50 | - | Significant decrease in intracellular iron content | [5] |
| MCF-7 (Breast Cancer) | 30, 100, 300 | 24 | Dose-dependent decrease in labile iron pool | [6] |
| MDA-MB-231 (Breast Cancer) | 30, 100, 300 | 24 | Dose-dependent decrease in labile iron pool | [6] |
| NALM-6 (Acute Lymphoblastic Leukemia) | 100 | 48 | Inhibition of cell proliferation | [7] |
| Jurkat (Acute Lymphoblastic Leukemia) | 100 | 48 | Inhibition of cell proliferation | [7] |
Table 2: Clinical Efficacy of Deferoxamine in Thalassemia Patients
| Patient Group | Treatment | Duration | Change in Serum Ferritin (mean ± SEM) | Reference |
| Thalassemia Major | Deferiprone (B1670187) (L1) (75 mg/kg/d) | 6 months | 3663 ± 566 µg/L to 2599 ± 314 µg/L | [8] |
| Thalassemia Major | Deferoxamine (20-50 mg/kg/d) | 6 months | 3480 ± 417 µg/L to 3143 ± 417 µg/L | [8] |
| Thalassemia Major | Deferoxamine (40 mg/kg, 5 days/week) | 6 months | Significant decrease | [9] |
| Thalassemia Major | Deferiprone (75 mg/kg/day) | 6 months | Less decrease than DFO | [9] |
| Thalassemia Major | Combination (L1 + DFX) | 6 months | Decrease comparable to DFO alone | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of a maleimide-functionalized Deferoxamine.
Materials:
-
Deferoxamine mesylate salt
-
Maleimido-propionic acid N-hydroxysuccinimide ester (NHS-Maleimide)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Deferoxamine mesylate in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., argon).
-
Add triethylamine to the solution to act as a base and stir for 10 minutes at room temperature.
-
In a separate container, dissolve NHS-Maleimide in anhydrous DMF.
-
Slowly add the NHS-Maleimide solution to the Deferoxamine solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a minimal amount of DMF and precipitate the product by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
Purify the crude this compound using preparative HPLC.
-
Characterize the final product by mass spectrometry to confirm the molecular weight of the conjugate.
Protocol 2: In Vitro Evaluation of this compound in an Iron-Overloaded Cell Model
This protocol outlines a method to assess the iron chelation efficacy of this compound in a cell culture model of iron overload.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ferric ammonium (B1175870) citrate (B86180) (FAC)
-
This compound
-
Deferoxamine (as a control)
-
Calcein-AM (a fluorescent probe for intracellular labile iron)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Induction of Iron Overload:
-
Plate HepG2 cells in 96-well plates or other suitable culture vessels and allow them to adhere overnight.
-
To induce iron overload, incubate the cells with culture medium supplemented with a final concentration of 100 µM FAC for 24 hours.
-
-
Treatment with Chelators:
-
After the iron-loading period, remove the FAC-containing medium and wash the cells twice with PBS.
-
Add fresh culture medium containing various concentrations of this compound or Deferoxamine (e.g., 1, 10, 50, 100 µM). Include an untreated iron-overloaded control group.
-
Incubate the cells with the chelators for 24 hours.
-
-
Measurement of Labile Iron Pool (LIP):
-
After treatment, wash the cells with PBS.
-
Load the cells with 0.5 µM Calcein-AM in PBS for 15-30 minutes at 37°C. The fluorescence of calcein (B42510) is quenched by intracellular labile iron.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence intensity corresponds to a decrease in the LIP.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration in each well, determined using a BCA assay after cell lysis.
-
Compare the fluorescence intensity of the chelator-treated groups to the untreated iron-overloaded control group to determine the efficacy of iron chelation.
-
Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Iron Overload
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a rodent model of transfusional iron overload.
Materials:
-
C57BL/6 mice
-
Iron-dextran solution
-
This compound
-
Deferoxamine (as a control)
-
Saline solution (vehicle control)
-
Equipment for subcutaneous or intravenous injections
-
ELISA kit for serum ferritin measurement
-
Spectrophotometer for tissue iron quantification (e.g., bathophenanthroline-based assay)
-
Anesthesia and surgical equipment for tissue collection
Procedure:
-
Induction of Iron Overload:
-
Induce iron overload in mice by intraperitoneal injection of iron-dextran (e.g., 100 mg/kg) twice a week for 4 weeks.
-
-
Treatment Protocol:
-
After the iron-loading period, divide the mice into three groups: vehicle control (saline), Deferoxamine (e.g., 50 mg/kg/day), and this compound (equimolar dose to DFO).
-
If this compound is conjugated to a targeting moiety, a targeted delivery approach (e.g., intravenous injection) should be used. Unconjugated this compound and DFO are typically administered via subcutaneous infusion.
-
Treat the mice for a period of 4 weeks.
-
-
Monitoring and Efficacy Assessment:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline and at the end of the treatment period to measure serum ferritin levels using an ELISA kit.
-
At the end of the study, euthanize the mice and harvest organs such as the liver, spleen, and heart.
-
Determine the non-heme iron concentration in the tissues using a colorimetric assay.
-
-
Data Analysis:
-
Compare the serum ferritin levels and tissue iron concentrations between the treatment groups and the vehicle control group to evaluate the efficacy of this compound in reducing iron overload.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Cellular mechanism of iron chelation by this compound.
References
- 1. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 5. Combating iron overload: a case for deferoxamine-based nanochelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Mal-Deferoxamine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron dyshomeostasis and the resultant oxidative stress are increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] Mal-Deferoxamine (Mal-DFO), an iron chelator, has emerged as a valuable research tool to investigate the role of iron in these conditions and to explore potential therapeutic strategies.[2][4][5] By sequestering excess iron, Mal-DFO mitigates iron-catalyzed oxidative damage, modulates signaling pathways critical for neuronal survival, and has shown promise in various preclinical models of neurodegeneration.[6][7][8][9]
These application notes provide a comprehensive overview of the use of Mal-DFO in neurodegenerative disease research, including its mechanism of action, detailed experimental protocols, and relevant data presented in a structured format.
Mechanism of Action
Mal-DFO's primary mechanism of action is its high affinity for ferric iron (Fe³⁺), forming a stable complex that is then excreted from the body.[5][10] This chelation of iron has several downstream effects relevant to neurodegeneration:
-
Reduction of Oxidative Stress: By binding free iron, Mal-DFO prevents its participation in the Fenton reaction, a major source of toxic reactive oxygen species (ROS) in the brain.[6][7][8] This reduction in oxidative stress helps protect neurons from damage.[9]
-
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): Iron is a cofactor for prolyl hydroxylases, enzymes that target HIF-1α for degradation. By chelating iron, Mal-DFO inhibits these enzymes, leading to the stabilization and accumulation of HIF-1α.[11][12][13][14] HIF-1α is a transcription factor that upregulates genes involved in neuroprotection, angiogenesis, and glucose metabolism.[4][11][15]
-
Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.[6][7][16] Mal-DFO can inhibit ferroptosis by reducing intracellular iron levels and mitigating oxidative damage.[6][7][8]
-
Modulation of Protein Aggregation: In models of Parkinson's disease, iron can promote the aggregation of α-synuclein. Mal-DFO has been shown to reduce the formation of pathological α-synuclein aggregates.[17] In Alzheimer's models, it can influence the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway.[18]
Signaling Pathway
The stabilization of HIF-1α by Mal-DFO is a key signaling pathway mediating its neuroprotective effects.
Caption: Mal-DFO stabilizes HIF-1α leading to neuroprotection.
Data Presentation
In Vivo Studies: Alzheimer's Disease Models
| Animal Model | Mal-DFO Dosage & Administration | Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 200 mg/kg, intranasal, every other day | 90 days | Reversed iron-induced memory deficits; Inhibited amyloidogenic APP processing; Reduced Aβ burden. | [1][18] |
| APP/PS1 Transgenic Mice | Not specified | Not specified | Attenuated synapse loss via up-regulating the p38/HIF-1α pathway. | [4] |
| P301L Tau Transgenic Mice | Not specified | Not specified | Improved performance in radial arm water maze; Stabilized HIF-1α. | [4] |
In Vivo Studies: Parkinson's Disease Models
| Animal Model | Mal-DFO Dosage & Administration | Duration | Key Findings | Reference |
| α-synuclein rAAV Rat Model | 6 mg, intranasal, 3 times a week | 3 or 7 weeks | Decreased pathological α-synuclein formations; Partial improvement in motor behavior. | [17] |
| 6-OHDA-induced Rat Model | 50 mg/kg, intraperitoneal | Not specified | Prevented loss of dopaminergic neurons; Maintained striatal dopamine (B1211576) levels. | [1] |
| MPTP-induced Mouse Model | 200 mg/kg, intranasal, every other day | 4 weeks | Increased survival of tyrosine hydroxylase-containing neurons; Alleviated motor defects; Upregulated HIF-1α protein. | [1] |
In Vitro Studies
| Cell Line | Treatment | Key Findings | Reference |
| SK-N-SH (dopaminergic cell line) | 10 µM DFO with 100-250 µM FeSO₄ | Blocked iron-induced decrease in cell viability and increase in lipid peroxidation. | [9] |
| SH-SY5Y cells | DFO treatment | Up-regulation of HIF-1α occurred via the activation of the ERK and P38MAPK signaling pathway. | [15] |
Experimental Protocols
Preparation of this compound Solution for Cell Culture
Materials:
-
Deferoxamine (B1203445) mesylate salt (powder)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile, pyrogen-free water or PBS
-
Sterile filters (0.22 µm)
Protocol:
-
Reconstitution: Deferoxamine is readily soluble in aqueous solutions.[19] To prepare a stock solution, dissolve the deferoxamine mesylate powder in sterile, pyrogen-free water or PBS to a convenient high concentration (e.g., 10-100 mM).
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. For example, to treat cells with 100 µM Mal-DFO, add the appropriate volume of the stock solution to the culture medium.
Caption: Workflow for preparing Mal-DFO for cell culture.
Intranasal Administration of this compound in Rodent Models
Materials:
-
This compound solution (e.g., 6 mg in a small volume for rats, or a 200 mg/kg solution for mice)
-
Micropipette and sterile tips
-
Anesthesia (e.g., isoflurane)
-
Animal restrainer (optional)
Protocol:
-
Animal Preparation: Anesthetize the animal lightly with isoflurane.
-
Positioning: Place the animal in a supine position.
-
Administration: Using a micropipette, slowly administer a small volume (e.g., 3-6 µL) of the Mal-DFO solution into one nostril. Allow the animal to inhale the drop.
-
Alternating Nostrils: Alternate between nostrils for subsequent drops to ensure even distribution and prevent the solution from being expelled.
-
Recovery: Monitor the animal until it has fully recovered from the anesthesia.
-
Dosing Schedule: Repeat the administration according to the experimental design (e.g., daily, every other day, or three times a week).[1][17]
Caption: Workflow for intranasal Mal-DFO administration.
Western Blot for HIF-1α Stabilization
Materials:
-
Cell or tissue lysates from Mal-DFO treated and control samples
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for HIF-1α and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the HIF-1α band intensity in Mal-DFO treated samples indicates stabilization.[11][15]
Conclusion
This compound is a powerful tool for investigating the role of iron and oxidative stress in neurodegenerative diseases. Its ability to chelate iron and stabilize HIF-1α provides multiple avenues for neuroprotection. The protocols and data presented here offer a foundation for researchers to design and execute experiments using Mal-DFO in various neurodegenerative disease models. Careful consideration of dosage, administration route, and experimental endpoints is crucial for obtaining robust and reproducible results.
References
- 1. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deferoxamine attenuates iron-induced oxidative stress and prevents mitochondrial aggregation and alpha-synuclein translocation in SK-N-SH cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 13. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic intranasal deferoxamine ameliorates motor defects and pathology in the α-synuclein rAAV Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intranasal deferoxamine reverses iron-induced memory deficits and inhibits amyloidogenic APP processing in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Mal-Deferoxamine as a Tool for Investigating Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Consequently, tools that can modulate and investigate oxidative stress are invaluable in both basic research and drug development. Deferoxamine (B1203445) (DFO), a potent iron chelator, has long been used to treat iron overload conditions.[2] Its ability to sequester free iron prevents the iron-catalyzed formation of highly reactive hydroxyl radicals via the Fenton reaction, thus mitigating a key source of oxidative damage.[3]
More recently, the functionalization of DFO has expanded its utility. "Mal-Deferoxamine" refers to a maleimide-functionalized derivative of deferoxamine. This modification allows for the covalent conjugation of DFO to molecules containing thiol groups, such as proteins and peptides, enabling targeted delivery and investigation of localized oxidative stress.[4] This document provides detailed application notes and experimental protocols for the use of this compound and its parent compound, Deferoxamine, as tools to investigate and modulate oxidative stress in various experimental models.
Mechanism of Action
The primary mechanism by which DFO and its derivatives combat oxidative stress is through high-affinity chelation of ferric iron (Fe³⁺).[5] By binding to free iron, DFO prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly damaging reactive oxygen species.[3]
Beyond simple iron chelation, DFO also exerts its effects through the modulation of key signaling pathways involved in the cellular response to oxidative stress and hypoxia:
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: DFO stabilizes HIF-1α by inhibiting prolyl hydroxylases, iron-dependent enzymes that target HIF-1α for degradation under normoxic conditions.[2][6] The stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival, which can counteract oxidative damage.[1][7]
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: DFO has been shown to activate the Nrf2 antioxidant response pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway enhances the cell's intrinsic ability to combat oxidative stress.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of Deferoxamine on markers of oxidative stress and cellular responses.
Table 1: In Vitro Effects of Deferoxamine on Oxidative Stress and Cell Viability
| Cell Line | DFO Concentration | Treatment Duration | Key Findings | Reference |
| MDA-MB-231 | 200 µM | 24 hours | Increased intracellular and mitochondrial ROS levels. | [10] |
| MCF-7 | 200 µM | 24 hours | Increased intracellular and mitochondrial ROS levels; inhibited cell viability. | [10] |
| Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | 5 µM (pre-treatment) | 48 hours | Protected against H₂O₂-induced apoptosis. | [11] |
| Rat Chondrocytes | Not specified | Not specified | Abrogated ROS and lipid ROS accumulation induced by IL-1β and erastin. | [8] |
Table 2: In Vivo Effects of Deferoxamine on Oxidative Stress and Related Pathologies
| Animal Model | DFO Dosage | Administration Route | Key Findings | Reference |
| C57BL/6J Mice (LPS-induced inflammation) | 100 mg/kg/day | Intraperitoneal | Significantly inhibited LPS-induced increases in serum sVCAM-1, sICAM-1, and MCP-1. | [12] |
| Adult Female Albino Rats (pregnancy) | 100 mg/kg B.W. | Intraperitoneal | Induced oxidative stress, leading to adverse prenatal and postnatal development. | [13] |
| AβPP Transgenic Mice (Alzheimer's model) | 0.20 mmol/kg/d | Subcutaneous | Did not prevent pro-oxidant events associated with oral aluminum exposure. | |
| Rats (Hepatic Ischemia-Reperfusion Injury) | Not specified | Not specified | Restored inflammasome components to baseline levels. | [3] |
Experimental Protocols
In Vitro Protocol: Assessment of DFO-Mediated Protection Against Oxidative Stress in Cultured Cells
This protocol describes a general procedure for evaluating the protective effects of DFO against hydrogen peroxide (H₂O₂)-induced oxidative stress in a mammalian cell line, such as bone marrow-derived mesenchymal stem cells (BM-MSCs).
Materials:
-
Mammalian cell line of interest (e.g., BM-MSCs)
-
Complete cell culture medium
-
Deferoxamine mesylate (DFO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
DFO Pre-treatment: Prepare a stock solution of DFO in sterile water or PBS. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Remove the old medium from the cells and add the DFO-containing medium. Incubate for 24-48 hours. Include a vehicle control group (medium without DFO).
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically for each cell line to induce approximately 50% cell death (IC₅₀). A typical starting range is 100 µM to 1 mM. Remove the DFO-containing medium, wash the cells once with PBS, and then add the H₂O₂-containing medium. Incubate for a period of 2-4 hours.[11]
-
Cell Viability Assessment (MTT Assay):
-
After the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated with H₂O₂). Compare the viability of cells pre-treated with DFO to those treated with H₂O₂ alone.
In Vivo Protocol: Evaluation of DFO Effects in a Mouse Model of Acute Inflammation
This protocol is adapted from a study investigating the anti-inflammatory effects of DFO in a lipopolysaccharide (LPS)-induced inflammation model in mice.[12]
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Deferoxamine mesylate (DFO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kits for inflammatory markers (e.g., sVCAM-1, sICAM-1, MCP-1)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
DFO Administration: Prepare a solution of DFO in sterile saline. Administer DFO to the treatment group of mice via i.p. injection at a dose of 100 mg/kg body weight daily for 14 days. Administer an equivalent volume of sterile saline to the control group.
-
Induction of Inflammation: On day 14, three hours before the end of the experiment, induce acute inflammation by injecting a single dose of LPS (50 µg per mouse) i.p. to both the DFO-treated and control groups. A separate control group should receive saline instead of LPS.
-
Sample Collection: At the end of the 3-hour LPS challenge, euthanize the mice according to approved institutional guidelines. Collect blood via cardiac puncture or another appropriate method.
-
Serum Analysis: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Measurement of Inflammatory Markers: Quantify the levels of soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), soluble Intercellular Adhesion Molecule-1 (sICAM-1), and Monocyte Chemoattractant Protein-1 (MCP-1) in the serum using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the serum levels of the inflammatory markers between the different treatment groups (Saline control, LPS only, DFO + LPS).
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its parent compound.
Caption: DFO stabilizes HIF-1α by inhibiting iron-dependent prolyl hydroxylases.
Caption: DFO activates the Nrf2 antioxidant response pathway.
Conclusion
This compound and its parent compound, Deferoxamine, are versatile tools for the investigation of oxidative stress. Their well-characterized iron-chelating properties, coupled with their ability to modulate critical cellular signaling pathways like HIF-1α and Nrf2, make them suitable for a wide range of in vitro and in vivo applications. The protocols and data presented herein provide a foundation for researchers to design and execute experiments aimed at understanding and combating oxidative stress-related pathologies. As with any experimental tool, careful optimization of concentrations, treatment times, and model systems is essential for obtaining robust and reproducible results.
References
- 1. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 3. Frontiers | Disrupting cell death: ferroptosis and pyroptosis inhibition in hepatic ischemia-reperfusion injury via modulation of GPX4 and cGAS pathways by deferoxamine and octreotide [frontiersin.org]
- 4. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Iron depletion with deferoxamine protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Deferoxamine Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deferoxamine (B1203445) (DFO), commonly available as deferoxamine mesylate, is a potent iron chelator widely used in clinical practice to treat iron overload.[1][2][3] In the realm of in vitro research, DFO serves as a crucial tool for studying cellular responses to iron deprivation and, most notably, as a hypoxia-mimetic agent.[4] By chelating intracellular iron, DFO inhibits iron-dependent prolyl hydroxylase (PHD) enzymes.[5][6] This leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that orchestrates cellular adaptation to low oxygen conditions.[5][6]
These application notes provide detailed protocols for the preparation, storage, and use of Deferoxamine solutions in various in vitro assays. While the query specified "Mal-Deferoxamine," the universally recognized and commercially available compound for these applications is Deferoxamine or its mesylate salt. Deferoxamine can be chemically modified, for instance with a maleimide (B117702) linker for conjugation, but this document will focus on the standard, unmodified Deferoxamine Mesylate (DFO).[7]
Deferoxamine Mesylate: Properties and Solubility
Understanding the physicochemical properties of Deferoxamine Mesylate is essential for accurate solution preparation. The solid form is a crystalline powder that should be stored at -20°C for long-term stability (≥4 years).[8] The dry solid can decompose upon exposure to air, so it is advisable to handle it promptly after bringing it to room temperature.[9]
Table 1: Physicochemical Properties of Deferoxamine Mesylate
| Property | Value | Source(s) |
| Synonyms | Desferrioxamine B mesylate, DFO, DFOM | [8] |
| Molecular Formula | C₂₅H₄₈N₆O₈ • CH₄O₃S | [8] |
| Molecular Weight | 656.8 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Storage (Solid) | -20°C, desiccated | [8] |
| Purity | ≥95% | [8] |
Table 2: Solubility of Deferoxamine Mesylate
| Solvent | Maximum Concentration | Source(s) |
| Water | ~50-100 mg/mL | |
| DMSO | ~5-100 mg/mL* | [8][10] |
| PBS (pH 7.2) | ~5 mg/mL | [8] |
*Note: Solubility in DMSO can vary. Some suppliers report lower solubility (~5 mg/mL) while others report much higher concentrations (~100 mg/mL).[8][10] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[10]
Experimental Protocols: Solution Preparation and Storage
Proper preparation and storage of DFO solutions are critical as they can deteriorate over time. Aqueous solutions, in particular, are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[8] If storage is necessary, prepare concentrated stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them frozen.[9]
Protocol 2.1: Preparation of Aqueous Stock Solution (e.g., 100 mM in Water)
This protocol is suitable for most cell culture applications where an organic solvent is undesirable.
Materials:
-
Deferoxamine Mesylate powder (e.g., Sigma-Aldrich D9533)
-
Sterile, nuclease-free water (ddH₂O)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Light-blocking microcentrifuge tubes for aliquots
Procedure:
-
Equilibration: Allow the vial of DFO powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of DFO powder. For 1 mL of a 100 mM stock solution, you will need 65.68 mg of DFO (MW: 656.8 g/mol ).
-
Dissolution: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water to achieve the final concentration of 100 mM. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[11][12]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.[9]
-
Aliquoting & Storage: Dispense the sterile stock solution into small, single-use aliquots in light-blocking microcentrifuge tubes.[9] Seal tubes tightly (e.g., with parafilm) and store immediately at -20°C.[9] For optimal results, use aliquots within 1-2 freeze-thaw cycles.[9]
Protocol 2.2: Preparation of DMSO Stock Solution (e.g., 100 mM)
This protocol is an alternative when higher concentrations are needed, or for specific experimental setups.
Materials:
-
Deferoxamine Mesylate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Light-blocking microcentrifuge tubes for aliquots
Procedure:
-
Equilibration: Allow the DFO powder vial to reach room temperature.
-
Weighing: Weigh the required amount of DFO powder in a sterile tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO. Purging the vial with an inert gas (like argon or nitrogen) before sealing can enhance stability.[8] Vortex gently until fully dissolved.
-
Aliquoting & Storage: Aliquot the DMSO stock solution into single-use volumes in light-blocking tubes. Store at -20°C. DMSO stocks are generally more stable than aqueous solutions but should still be protected from light and moisture.
Working Solution Preparation: For in vitro assays, dilute the concentrated stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM - 500 µM).[9][13] Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.1%.
Table 3: Summary of Solution Preparation and Storage
| Parameter | Aqueous Solution (Water/PBS) | Organic Solution (DMSO) |
| Recommended Stock Conc. | 10-100 mM | 50-100 mM |
| Preparation | Dissolve in sterile water/PBS, filter sterilize | Dissolve in anhydrous DMSO |
| Short-Term Storage | Not recommended (>1 day at 4°C)[8] | 4°C, protected from light |
| Long-Term Storage | -20°C in single-use aliquots | -20°C in single-use aliquots |
| Stability Notes | Solutions deteriorate on storage; prepare fresh if possible. Discard if cloudy. | More stable than aqueous solutions. Avoid moisture.[10] |
Application Notes: Mechanism of Action and Experimental Design
DFO's primary mechanism in vitro is the chelation of ferric iron (Fe³⁺), making it unavailable for cellular processes.[1][2] This has several downstream consequences that can be harnessed for experimental purposes.
Primary Signaling Pathway: HIF-1α Stabilization
The most common research application of DFO is to mimic a hypoxic state. It achieves this by inhibiting prolyl hydroxylase (PHD), an iron-dependent enzyme that targets HIF-1α for degradation under normal oxygen conditions (normoxia). By removing the iron cofactor, DFO inactivates PHD, allowing HIF-1α to accumulate, translocate to the nucleus, and activate hypoxia-responsive genes like VEGF.[5][6]
Caption: DFO stabilizes HIF-1α by chelating iron, a necessary cofactor for the PHD enzyme.
Associated Signaling Pathways
DFO treatment can also induce reactive oxygen species (ROS) and activate other signaling cascades, which may be cell-type dependent. In some cancer cells, DFO-induced ROS can promote cell migration through the activation of TGF-β and NF-κB signaling pathways.[14]
Caption: DFO can induce ROS, leading to activation of pro-migratory pathways like TGF-β and NF-κB.
General Experimental Workflow
A typical in vitro experiment involves treating cultured cells with DFO for a specified duration before analysis.
Caption: A generalized workflow for treating cultured cells with Deferoxamine for in vitro assays.
Safety and Handling Precautions
Deferoxamine Mesylate should be considered hazardous until further information is available.[8]
-
Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of the compound and solutions in accordance with institutional and local regulations.
-
Usage: This product is for research use only (RUO) and not for human or veterinary diagnostic or therapeutic use.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deferoxamine - Wikipedia [en.wikipedia.org]
- 4. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 6. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Deferoxamine (Desferal) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Studies with Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (B1203445) (DFO), an iron-chelating agent, is a well-established therapeutic for iron overload conditions. Its ability to sequester free iron has led to its investigation in a multitude of preclinical models for various diseases where iron-mediated oxidative stress is implicated in the pathophysiology. These include neurological disorders, ischemic injuries, and impaired wound healing. The following application notes and protocols provide a comprehensive guide to the preclinical use of Deferoxamine, with a focus on dosage calculations, administration, and relevant experimental methodologies.
Mechanism of Action: Iron Chelation and HIF-1α Stabilization
Deferoxamine's primary mechanism of action is the chelation of ferric iron (Fe³⁺), forming a stable complex called ferrioxamine that is subsequently excreted from the body.[1][2][3] 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent iron.[2] This action prevents iron from participating in the Fenton reaction, which generates highly reactive and damaging hydroxyl radicals.[3]
Beyond simple iron removal, DFO has a significant impact on the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. In normoxic conditions, HIF-1α is hydroxylated by prolyl-4-hydroxylase (PHD) enzymes, an iron-dependent process that targets HIF-1α for proteasomal degradation. By chelating iron, DFO inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[4] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of various target genes involved in angiogenesis (e.g., vascular endothelial growth factor - VEGF), erythropoiesis, and cell survival.[4]
Data Presentation: Deferoxamine Dosage in Preclinical Models
The following tables summarize the dosages and administration routes of Deferoxamine used in various preclinical studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease indication, and route of administration.
Table 1: Deferoxamine Dosage in Rodent Models of Neurological Disorders
| Disease Model | Animal Model | Route of Administration | Dosage | Treatment Duration | Reference |
| Intracerebral Hemorrhage (ICH) | Aged Fischer 344 Rats | Intramuscular (IM) | 100 mg/kg | Every 12 hours for up to 7 days, starting 2 hours post-ICH | [5] |
| Intracerebral Hemorrhage (ICH) | Various | Intramuscular (IM) or Intraperitoneal (IP) | 10-50 mg/kg | Initiated 2-4 hours post-ICH | [6] |
| Parkinson's Disease (6-OHDA model) | Rats | Systemic | 30 mg/kg | Not specified | [7] |
| Parkinson's Disease (MPTP model) | Mice | Intranasal (IN) | 200 mg/kg | Every other day for 4 weeks | [7] |
| Alzheimer's Disease (STZ model) | Long Evans Rats | Intranasal (IN) | 0.3 mg (1% solution, 15 µL per nostril) | Daily for 5 weeks | [8] |
Table 2: Deferoxamine Dosage in Rodent Models of Ischemia and Wound Healing
| Disease Model | Animal Model | Route of Administration | Dosage | Treatment Duration | Reference |
| Ischemic Stroke | Mice | Intravenous (IV) | 10 mg/kg bolus + 20-60 mg/kg/day continuous infusion | 72 hours | [7] |
| Cutaneous Wound Healing | Wistar Rats | Topical (0.1% ointment) | Twice daily | Up to 14 days | [9] |
| Diabetic Wound Healing | Rats | Topical (0.01% - 1.25% ointment) | Daily | 19 days | [5] |
| Radiation-Induced Fibrosis | CD-1 Nude Mice | Transdermal patch or direct injection | 3 mg | Daily, various regimens (prophylactic, continuous, etc.) | [10] |
| Sickle Cell Ulcers | HbSS-BERK Mice | Transdermal patch or subcutaneous injection | 6 mm punch of TDDS or 20 µL of 100 mM solution | Daily | [11] |
Table 3: Deferoxamine Dosage in Rodent Models of Cardiac Injury
| Disease Model | Animal Model | Route of Administration | Dosage | Treatment Duration | Reference |
| Myocardial Ischemia-Reperfusion Injury | Animal Models (general) | Not specified | Not specified | Prophylactic administration | [1] |
| Doxorubicin-Induced Cardiotoxicity | Pediatric Cancer Patients | Intravenous (IV) infusion | 50 mg/kg | 8-hour infusion with each chemotherapy course | [12] |
| Cardiac Arrest Model | Rats | Not specified | Not specified | Post-resuscitation | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Deferoxamine administration in preclinical models.
Protocol 1: Intramuscular Administration of Deferoxamine in a Rat Model of Intracerebral Hemorrhage (ICH)
Objective: To assess the neuroprotective effects of Deferoxamine following ICH.
Materials:
-
Deferoxamine mesylate powder (e.g., Desferal®)
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles (26-gauge for ICH induction, appropriate size for IM injection)
-
Stereotactic frame
-
Microinfusion pump
-
Anesthesia (e.g., isoflurane)
-
Aged Male Fischer 344 rats (18 months old)[5]
Procedure:
-
Preparation of Deferoxamine Solution:
-
On the day of the experiment, dissolve Deferoxamine mesylate powder in sterile saline to a final concentration of 100 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Induction of Intracerebral Hemorrhage:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Create a burr hole over the target brain region (e.g., right basal ganglia).
-
Using a 26-gauge needle connected to a microinfusion pump, inject 100 µL of autologous whole blood at a rate of 10 µL/minute.[6]
-
After injection, slowly withdraw the needle, seal the burr hole with bone wax, and suture the incision.
-
-
Deferoxamine Administration:
-
Control Group:
-
Administer an equivalent volume of sterile saline to the control group using the same injection schedule.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and perform desired analyses, such as assessment of neuronal death, hematoma volume, and behavioral outcomes.[6]
-
Protocol 2: Topical Administration of Deferoxamine in a Rat Model of Cutaneous Wound Healing
Objective: To evaluate the effect of topical Deferoxamine on wound closure and tissue regeneration.
Materials:
-
Deferoxamine mesylate powder
-
Ointment base (e.g., 5% hard paraffin, 90% soft paraffin, 5% lanolin)[14]
-
Male Wistar rats[9]
-
Anesthesia (e.g., pentobarbitone)
-
Biopsy punch (e.g., 6 mm)
-
Digital camera and ruler for wound measurement
Procedure:
-
Preparation of Deferoxamine Ointment:
-
Prepare a 0.1% (w/w) Deferoxamine ointment by incorporating the appropriate amount of Deferoxamine mesylate powder into the ointment base. Ensure homogenous mixing.
-
-
Wound Creation:
-
Anesthetize the rat and shave the dorsal thoracic region.
-
Create a full-thickness excisional wound using a biopsy punch.
-
-
Deferoxamine Administration:
-
Apply the 0.1% Deferoxamine ointment topically to the wound bed twice daily.[9]
-
-
Control Group:
-
Apply the ointment base alone to the wounds of the control group animals twice daily.
-
-
Wound Assessment:
-
On specified days (e.g., 3, 7, 11, and 14), photograph the wounds with a ruler for scale.[9]
-
Calculate the wound area using image analysis software and determine the percentage of wound closure relative to the initial wound size.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological processing (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and angiogenesis.
-
Protocol 3: Intranasal Administration of Deferoxamine in a Rat Model of Alzheimer's Disease
Objective: To investigate the cognitive and neuroprotective effects of intranasal Deferoxamine.
Materials:
-
Anhydrous Deferoxamine powder
-
Phosphate-buffered saline (PBS), 0.2x concentration
-
Pressurized intranasal delivery device
-
Anesthesia (e.g., isoflurane)
-
Long Evans rats[8]
-
Streptozotocin (STZ) for disease induction (if applicable)
Procedure:
-
Preparation of Deferoxamine Solution:
-
Intranasal Administration:
-
Lightly anesthetize the rat with isoflurane.
-
Using a pressurized intranasal delivery device, administer 15 µL of the Deferoxamine solution to each nostril. Insert the tip of the device approximately 12 mm into the naris.[8]
-
Administer the treatment daily for the specified duration (e.g., 5 weeks).[8]
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (0.2x PBS) to the control group using the same procedure and schedule.
-
-
Behavioral Testing:
-
Following the treatment period, assess cognitive function using appropriate behavioral tests, such as the Morris Water Maze for spatial memory and learning.[8]
-
-
Neurochemical and Histological Analysis:
-
After behavioral testing, euthanize the animals and collect brain tissue for analysis of neuroinflammation, neuronal survival, and other relevant markers.[8]
-
Mandatory Visualizations
Signaling Pathway of Deferoxamine-Induced HIF-1α Stabilization
Caption: Deferoxamine (DFO) chelates intracellular iron, inhibiting prolyl-4-hydroxylase (PHD) and leading to the stabilization of HIF-1α, which promotes the transcription of target genes.
Experimental Workflow for Preclinical Deferoxamine Studies
References
- 1. Unlocking the potential of deferoxamine: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extended-release formulation of desferrioxamine for subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdr.net [pdr.net]
- 4. pfizermedical.com [pfizermedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Deferoxamine reduces neuronal death and hematoma lysis after intracerebral hemorrhage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparative analysis of deferoxamine treatment modalities for dermal radiation‐induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Chelation with Transdermal Deferoxamine Accelerates Healing of Murine Sickle Cell Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective effects of deferoxamine in acute and subacute cardiotoxicities of doxorubicin: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Mal-Deferoxamine in Intracerebral Hemorrhage Models
Disclaimer: The term "Mal-Deferoxamine" did not yield a specific, widely-researched compound in the context of intracerebral hemorrhage (ICH) in the existing scientific literature. It is plausible that "Mal-" is an abbreviation for a maleimide-functionalized derivative of Deferoxamine, used for conjugation, or a typographical error. The following application notes and protocols are based on the extensive research available for Deferoxamine (DFO) and its mesylate salt (DFX or DFOM) , which are the standard forms used in preclinical and clinical studies of ICH.
Application Notes
Background
Intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of morbidity and mortality. A key contributor to secondary brain injury following ICH is the lysis of red blood cells within the hematoma, which releases large amounts of iron. This free iron catalyzes the formation of reactive oxygen species (ROS), leading to oxidative stress, neuroinflammation, blood-brain barrier disruption, edema, and neuronal cell death.
Deferoxamine is a potent, high-affinity iron chelator that has been extensively investigated as a neuroprotective agent in various animal models of ICH. By binding to free ferric iron (Fe³⁺), Deferoxamine forms a stable, water-soluble complex called ferrioxamine, which can be excreted, thereby mitigating iron-induced toxicity.
Mechanism of Action
The primary neuroprotective effect of Deferoxamine in ICH models is attributed to its iron-chelating properties. The proposed downstream mechanisms include:
-
Reduction of Oxidative Stress: By sequestering free iron, Deferoxamine inhibits the Fenton reaction, a major source of hydroxyl radicals, thus reducing lipid peroxidation, protein oxidation, and DNA damage.
-
Anti-inflammatory Effects: Deferoxamine has been shown to suppress the activation of microglia and macrophages around the hematoma, which are key cellular mediators of the inflammatory response.
-
Inhibition of Apoptosis: Deferoxamine can attenuate programmed cell death in neurons by modulating various signaling pathways.
-
Modulation of the JNK Signaling Pathway: The c-Jun N-terminal kinases (JNK) pathway is a critical stress-responsive pathway activated by iron overload in ICH. Deferoxamine has been shown to suppress the phosphorylation and activation of JNK, thereby reducing inflammation and cell death.
-
Upregulation of Hypoxia-Inducible Factor-1α (HIF-1α): Deferoxamine can also upregulate HIF-1α, which has been associated with neuroprotective effects.
Preclinical and Clinical Evidence
Numerous preclinical studies in rodent (rat, mouse) and large animal (piglet) models of ICH have demonstrated the efficacy of Deferoxamine in:
-
Reducing brain edema.
-
Decreasing neuronal death and brain atrophy.
-
Improving long-term neurological outcomes.
-
Attenuating white matter injury.
Clinical trials have also been conducted to evaluate the safety and efficacy of Deferoxamine in ICH patients. While some studies have shown promising results in terms of safety and potential for improved long-term recovery, others have not demonstrated a significant benefit in primary outcomes at 90 days. The timing of administration and patient selection, particularly based on hematoma volume, may influence the therapeutic efficacy of Deferoxamine.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathway of Deferoxamine's neuroprotective action in ICH.
Caption: General experimental workflow for studying Deferoxamine in rodent ICH models.
Experimental Protocols
Collagenase-Induced ICH Model in Rats
This model mimics the enzymatic degradation of the basal lamina in cerebral blood vessels, leading to hemorrhage.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., 4% isoflurane (B1672236) for induction, 1.5-2% for maintenance). Place the animal in a stereotactic frame.
-
Surgical Procedure: Make a midline scalp incision and drill a burr hole over the right striatum (coordinates relative to bregma: 0.2 mm anterior, 3.0 mm lateral; 6.0 mm ventral to the dura).
-
Collagenase Injection: Slowly infuse 0.5 U of bacterial collagenase type IV (Sigma-Aldrich) in 1.0 µL of sterile saline into the striatum over 5 minutes using a microinfusion pump.
-
Closure: Leave the needle in place for an additional 10 minutes to prevent reflux, then slowly withdraw it. Suture the scalp incision.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide post-operative analgesia as required.
Autologous Blood Injection Model in Aged Rats
This model simulates the mass effect of a hematoma.
-
Animal Preparation: Anesthetize aged male Fischer 344 rats (18 months old) with pentobarbital (45 mg/kg, i.p.).
-
Blood Collection: Catheterize the femoral artery to collect arterial blood into a heparinized syringe.
-
Stereotactic Injection: Place the rat in a stereotactic frame. Inject 100 µL of autologous whole blood into the right basal ganglia over 10 minutes.
-
Closure and Post-operative Care: As described in the collagenase model.
Deferoxamine Administration
-
Preparation: Dissolve Deferoxamine mesylate powder (Sigma-Aldrich) in sterile saline to the desired concentration.
-
Dosage and Route: A commonly used and effective dose in rats is 100 mg/kg, administered intramuscularly (IM) or intraperitoneally (IP). In piglets, a dose of 50 mg/kg (IM) has been used.
-
Timing: The first dose is typically administered 2 hours after ICH induction. Subsequent doses are given every 12 hours for a duration of up to 7 days
Application Notes and Protocols for Immobilizing Deferoxamine on Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the immobilization of Deferoxamine (B1203445) (DFO) on various surfaces for a range of biomedical applications. DFO, a potent iron chelator, is increasingly being investigated for its pro-angiogenic and immunomodulatory properties when localized to biomaterial surfaces. This document outlines key methodologies for surface immobilization, quantitative analysis of the immobilized DFO, and the biological signaling pathways it influences.
Overview of Deferoxamine Immobilization Strategies
The immobilization of Deferoxamine onto biomedical surfaces is critical for its localized therapeutic effects, preventing systemic side effects and ensuring sustained bioactivity at the target site. The primary strategies for DFO immobilization involve covalent attachment and layer-by-layer assembly.
Covalent Immobilization: This approach forms a stable and durable bond between the DFO molecule and the material surface. A common method involves a two-step process utilizing a polydopamine (PDA) coating followed by carbodiimide (B86325) chemistry (EDC/NHS) to couple the primary amine group of DFO to the PDA layer. This method is particularly suitable for metallic implants like titanium.
Layer-by-Layer (LbL) Assembly: This technique allows for the construction of multilayered thin films with precise control over thickness and composition. By alternating the deposition of charged polymers and DFO, a functional coating can be built up on a variety of substrate materials.
Quantitative Data on Deferoxamine Immobilization
The efficiency and stability of DFO immobilization are crucial for its therapeutic efficacy. The following table summarizes key quantitative parameters from various studies. Please note that values can vary significantly based on the substrate, immobilization technique, and analytical method used.
| Parameter | Surface Material | Immobilization Method | Reported Values | Analytical Technique | Reference |
| Maximum Adsorption Capacity (qmax) | Silica Particles | Covalent (maleimide linker) | 140.65 mg/g | Isothermal Adsorption Analysis | [1] |
| Maximum Adsorption Capacity (qmax) | Magnetite Nanoparticles | Covalent (maleimide linker) | 125.32 mg/g | Isothermal Adsorption Analysis | [1] |
| Maximum Adsorption Capacity (qmax) | Poly(methyl vinyl ether-alt-maleic anhydride) | Covalent (amide bond) | 87.41 mg/g | Isothermal Adsorption Analysis | [1] |
| DFO Loading | Fe3O4/SiO2 Particles | Covalent (isocyanate linker) | ~0.135 mmol/g | Thermogravimetric Analysis (TGA) | [1] |
| Cumulative DFO Release | Chitosan/Polydopamine Hydrogel on Titanium | Covalent Attachment | Reached equilibrium at ~20.21 µg/mL by day 7 | UV-Vis Spectroscopy | [2] |
| Stability | Dextran Conjugate | Covalent Attachment | >10-fold increased plasma half-life compared to free DFO | In vivo clearance studies | [3][4] |
| Stability | Polypropylene Syringes (in solution) | - | At least 89% of initial concentration maintained for 17-21 days | High-Performance Liquid Chromatography (HPLC) | [5][6] |
Experimental Protocols
Protocol for Covalent Immobilization of DFO on Titanium Surfaces via Polydopamine Coating
This protocol describes a two-step method for the covalent attachment of DFO to a titanium surface. The first step involves the deposition of a polydopamine (PDA) layer, which provides a reactive surface for the subsequent coupling of DFO using EDC/NHS chemistry.
Materials:
-
Titanium substrates (e.g., discs or coupons)
-
Dopamine (B1211576) hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
Deferoxamine mesylate salt
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Procedure:
Step 1: Polydopamine Coating of Titanium Surface
-
Clean the titanium substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrates under a stream of nitrogen.
-
Prepare a fresh solution of dopamine hydrochloride (2 mg/mL) in 10 mM Tris buffer (pH 8.5).
-
Immerse the cleaned titanium substrates in the dopamine solution.
-
Allow the polymerization to proceed for 24 hours at room temperature with gentle agitation. The solution will gradually turn dark brown, and a thin PDA film will deposit on the titanium surface.[7]
-
After 24 hours, remove the substrates from the solution, rinse thoroughly with DI water to remove any non-adherent polymer, and dry under nitrogen. The PDA-coated titanium (Ti-PDA) is now ready for DFO immobilization.
Step 2: Covalent Immobilization of DFO using EDC/NHS Chemistry
-
Prepare a solution of DFO in MES buffer (0.1 M, pH 5.5). The concentration can be optimized but a starting point of 1 mg/mL is recommended.
-
To the DFO solution, add EDC and NHS to a final concentration of 10 mM and 25 mM, respectively.[8] This activates the carboxyl groups present on the polydopamine surface.
-
Immerse the Ti-PDA substrates in the DFO/EDC/NHS solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. This allows for the formation of stable amide bonds between the primary amine of DFO and the activated carboxyl groups on the PDA surface.
-
After the reaction, remove the substrates and rinse extensively with PBS (pH 7.4) and then DI water to remove any unreacted reagents and loosely bound DFO.
-
Dry the DFO-immobilized titanium substrates (Ti-PDA-DFO) under a stream of nitrogen and store in a desiccator until use.
Experimental Workflow for Covalent Immobilization of DFO on Titanium
Caption: Workflow for covalent DFO immobilization on titanium.
Protocol for Layer-by-Layer (LbL) Assembly of Deferoxamine
This protocol outlines a general procedure for the deposition of DFO-containing multilayer films on a substrate using the LbL technique. This example uses a positively charged polymer, such as poly(allylamine hydrochloride) (PAH), and a negatively charged polymer, such as poly(styrene sulfonate) (PSS), to build the layers, with DFO incorporated within the film.
Materials:
-
Substrate (e.g., glass slide, silicon wafer, or polymer film)
-
Poly(allylamine hydrochloride) (PAH) solution (e.g., 1 mg/mL in 0.5 M NaCl, pH 7.0)
-
Poly(styrene sulfonate) (PSS) solution (e.g., 1 mg/mL in 0.5 M NaCl, pH 7.0)
-
Deferoxamine mesylate salt solution (e.g., 1 mg/mL in DI water, pH adjusted to be within the stability range of the polymers)
-
DI water for rinsing
Procedure:
-
Clean the substrate thoroughly (e.g., with piranha solution for glass/silicon, or appropriate solvents for polymers).
-
To create a positively charged surface, immerse the cleaned substrate in the PAH solution for 15 minutes.
-
Rinse the substrate with DI water for 1 minute to remove excess, non-adsorbed PAH.
-
Immerse the PAH-coated substrate in the PSS solution for 15 minutes to deposit a negative layer.
-
Rinse again with DI water for 1 minute. This completes one bilayer of (PAH/PSS).
-
To incorporate DFO, it can be either mixed with one of the polymer solutions (if it doesn't cause precipitation) or deposited as a separate layer. For separate layer deposition: a. After a PSS layer, immerse the substrate in the DFO solution for 15 minutes. DFO, being a small molecule, may adsorb onto the charged surface. b. Rinse with DI water. c. Follow with a PAH layer to "cap" the DFO and continue the multilayer buildup.
-
Repeat steps 2-6 to build up the desired number of layers, creating a (PAH/PSS/DFO)n multilayer film.
-
After the final layer, perform a final thorough rinse with DI water and dry the coated substrate under a stream of nitrogen.
Experimental Workflow for Layer-by-Layer Assembly of DFO
Caption: Workflow for DFO immobilization via LbL assembly.
Signaling Pathways Activated by Immobilized Deferoxamine
Immobilized DFO exerts its biological effects primarily through two key signaling pathways: the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, which promotes angiogenesis, and the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in immunomodulation.
HIF-1α Signaling Pathway for Angiogenesis
DFO's ability to chelate iron mimics a hypoxic state by inhibiting prolyl hydroxylase (PHD) enzymes, which require iron as a cofactor. This leads to the stabilization and accumulation of HIF-1α, a master regulator of angiogenesis.
Key Steps:
-
Iron Chelation: DFO binds to intracellular free iron (Fe2+).
-
PHD Inhibition: The lack of Fe2+ inactivates PHD enzymes.
-
HIF-1α Stabilization: In the absence of PHD activity, HIF-1α is not hydroxylated and therefore not targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein.
-
HIF-1α Accumulation and Nuclear Translocation: Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus.
-
HIF-1 Complex Formation: In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit.
-
Gene Transcription: The HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
-
Angiogenesis: Secreted VEGF binds to its receptors on endothelial cells, promoting their proliferation, migration, and tube formation, leading to the formation of new blood vessels.[9][10][11]
HIF-1α Signaling Pathway Diagram
Caption: DFO-induced HIF-1α pathway leading to angiogenesis.
NF-κB Signaling Pathway in Immunomodulation
DFO can also modulate inflammatory responses through the NF-κB signaling pathway. By chelating iron, DFO can influence the cellular redox state and the activity of enzymes involved in NF-κB activation.
Key Steps:
-
Iron Chelation and ROS Modulation: DFO chelates iron, which can reduce the production of reactive oxygen species (ROS) by inhibiting iron-catalyzed reactions like the Fenton reaction.
-
Inhibition of IKK Complex: Changes in the cellular redox state can inhibit the IκB kinase (IKK) complex.
-
IκBα Stabilization: With the IKK complex inhibited, the inhibitory protein IκBα is not phosphorylated and therefore not degraded.
-
NF-κB Sequestration: NF-κB (a heterodimer of p50 and p65 subunits) remains bound to IκBα in the cytoplasm.
-
Modulation of Inflammatory Gene Expression: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus, leading to a downregulation of pro-inflammatory gene expression (e.g., TNF-α, IL-6). In some contexts, DFO has also been shown to activate NF-κB, leading to the expression of certain chemokines like CCL20, highlighting its complex immunomodulatory role.[1][12][13]
NF-κB Signaling Pathway Diagram
Caption: DFO's role in modulating the NF-κB signaling pathway.
References
- 1. Deferoxamine-induced increase in the intracellular iron levels in highly aggressive breast cancer cells leads to increased cell migration by enhancing TNF-α-dependent NF-κB signaling and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hierarchical Composite Scaffold with Deferoxamine Delivery System to Promote Bone Regeneration via Optimizing Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Metal-polydopamine coordinated coatings on titanium surface: enhancing corrosion resistance and biological property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Immobilization of Collagen on Titanium through Polydopamine Coating to Improve Cellular Performances of MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Activation of HIF-1α/VEGF-A pathway by deferoxamine ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Macrophage-inflammatory protein-3alpha/CCL-20 is transcriptionally induced by the iron chelator desferrioxamine in human mononuclear phagocytes through nuclear factor (NF)-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Therapeutic Effect of Mal-Deferoxamine with Vitamin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron overload is a pathological condition characterized by the excessive accumulation of iron in various organs, leading to significant morbidity and mortality. Mal-Deferoxamine (DFO), a hexadentate iron chelator, is a cornerstone of therapy for transfusional iron overload. Vitamin C (ascorbic acid) is often administered as an adjuvant to DFO therapy. It is thought to enhance the chelation efficacy of DFO by mobilizing iron from less accessible intracellular stores and promoting its excretion.[1][2][3] This document provides detailed methodologies for assessing the combined therapeutic effect of this compound and Vitamin C, encompassing in vitro and in vivo experimental protocols, and guidance on data presentation and visualization.
Mechanism of Action: DFO and Vitamin C
Deferoxamine functions by binding to ferric iron (Fe3+) with a high affinity, forming a stable, water-soluble complex called ferrioxamine.[4] This complex is then readily excreted by the kidneys, thereby reducing the total body iron burden.[4] Vitamin C is believed to facilitate this process by reducing ferric iron to the more soluble ferrous (Fe2+) state, making it more accessible for chelation by DFO.[3][5] Additionally, Vitamin C's antioxidant properties may help mitigate the oxidative stress induced by iron overload.[3][6]
Data Presentation: Key Efficacy and Safety Parameters
Quantitative data from assessment studies should be summarized for clear comparison. Below are templates for presenting typical results.
Table 1: In Vitro Chelation Efficacy and Cytotoxicity
| Treatment Group | Iron Chelation Efficiency (%) | Cell Viability (%) |
| Control (Iron Overload) | 0 | 100 |
| DFO (Concentration) | ||
| Vitamin C (Concentration) | ||
| DFO + Vitamin C |
Table 2: In Vivo Iron Burden Assessment in Animal Models
| Treatment Group | Serum Ferritin (ng/mL) | Liver Iron Concentration (µg/g dry weight) | Cardiac T2* (ms) |
| Control (Normal Diet) | |||
| Iron Overload (Vehicle) | |||
| DFO | |||
| Vitamin C | |||
| DFO + Vitamin C |
Table 3: Biomarkers of Oxidative Stress in Animal Models
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) (U/mg protein) |
| Control | ||||
| Iron Overload (Vehicle) | ||||
| DFO | ||||
| Vitamin C | ||||
| DFO + Vitamin C |
Experimental Protocols
In Vitro Methodologies
1. In Vitro Iron Overload Cell Model
This protocol describes the establishment of an iron overload model in a hepatocyte cell line (e.g., HepG2) to assess the efficacy of DFO and Vitamin C.[7][8][9]
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Iron Loading: Prepare a stock solution of ferric ammonium (B1175870) citrate (B86180) (FAC). Treat the cells with a final concentration of 50-200 µM FAC in the culture medium for 24-48 hours to induce iron overload.[9]
-
Treatment: After iron loading, replace the medium with fresh medium containing DFO, Vitamin C, or a combination of both at desired concentrations. Include a vehicle-treated iron-overloaded control group.
-
Assessment: After the treatment period (e.g., 24 hours), collect the cell lysates and supernatant for further analysis of iron content and cytotoxicity.
2. Quantification of Intracellular Iron
-
Method: Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for quantifying total intracellular iron.
-
Protocol:
-
Wash the treated cells with ice-cold Phosphate-Buffered Saline (PBS) three times.
-
Lyse the cells using a suitable lysis buffer.
-
Digest the cell lysate with a mixture of nitric acid and hydrogen peroxide.
-
Analyze the digested samples using an atomic absorption spectrometer at a wavelength of 248.3 nm.[10][11]
-
Prepare a standard curve using known concentrations of an iron standard solution.
-
Calculate the iron concentration in the samples based on the standard curve and normalize to the total protein content of the cell lysate.
-
3. Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the treatment on cell viability.[12][13][14]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and treat as described in the iron overload model.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
In Vivo Methodologies
1. Iron Overload Animal Model
This protocol describes the induction of iron overload in rodents (e.g., mice or rats).[7][15][16]
-
Animal Model: Use C57BL/6 mice or Wistar rats.
-
Induction of Iron Overload: Administer iron dextran (B179266) via intraperitoneal injection. The dose and duration will depend on the desired level of iron overload. A common approach is multiple injections over several weeks.[16] Alternatively, an iron-rich diet can be used to induce a more chronic iron overload state.[7]
-
Treatment: Administer DFO (subcutaneously), Vitamin C (orally or intraperitoneally), or a combination of both to the iron-overloaded animals. Include a vehicle-treated iron-overloaded group and a control group on a standard diet.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum ferritin analysis and euthanize the animals to collect organs (liver, heart) for iron quantification and oxidative stress marker analysis.
2. Serum Ferritin Quantification (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of ferritin in the serum.[17][18][19][20]
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for ferritin and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate that will be converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the ferritin concentration in the samples based on the standard curve.
-
3. Liver Iron Concentration (LIC)
-
Method: Similar to the in vitro protocol, AAS can be used to determine the iron concentration in liver tissue.
-
Protocol:
-
Excise a portion of the liver and determine its wet weight.
-
Dry the tissue in an oven to determine the dry weight.
-
Digest the dried tissue using a mixture of nitric acid and hydrogen peroxide.
-
Analyze the digested sample using an atomic absorption spectrometer.[10][11]
-
Calculate the iron concentration as µg of iron per gram of dry tissue weight.
-
4. Cardiac Iron Assessment (MRI T2*)
-
Principle: Magnetic Resonance Imaging (MRI) with T2* (T2-star) relaxation time measurement is a non-invasive method to quantify cardiac iron deposition. A lower T2* value indicates a higher iron concentration.[15][21][22][23]
-
Protocol:
-
Anesthetize the animal and place it in a 1.5 Tesla MRI scanner.[15][21]
-
Acquire cardiac images using a multi-echo gradient-echo sequence.[23]
-
Measure the signal intensity in a region of interest in the interventricular septum at different echo times.
-
Plot the signal intensity against the echo time and fit the data to an exponential decay curve to calculate the T2* value.
-
Assessment of Oxidative Stress
1. Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation.[4][5][24][25]
-
Principle: The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.
-
Protocol:
-
Homogenize tissue samples in a suitable buffer.
-
Precipitate proteins using trichloroacetic acid (TCA).[5]
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 90-100°C for 30 minutes.[5]
-
Cool the samples and measure the absorbance at 532 nm.[5]
-
Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
2. Superoxide Dismutase (SOD) Activity Assay
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[1][26][27][28]
-
Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Protocol:
-
Prepare a reaction mixture containing sodium phosphate (B84403) buffer, NBT, L-methionine, and EDTA.
-
Add the sample (tissue homogenate supernatant) to the reaction mixture.
-
Initiate the reaction by adding riboflavin (B1680620) and exposing the mixture to a light source.
-
Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.
-
3. Catalase (CAT) Activity Assay
Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[2][3][26][29][30]
-
Principle: The activity of catalase is determined by measuring the rate of hydrogen peroxide decomposition.
-
Protocol:
-
Add the sample to a solution of hydrogen peroxide in a phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm over time, which corresponds to the consumption of hydrogen peroxide.[3]
-
Calculate the catalase activity based on the rate of absorbance change.
-
4. Glutathione Peroxidase (GPx) Activity Assay
GPx is an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.[6][16][31][32]
-
Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide, and the resulting oxidized glutathione (GSSG) is reduced back to glutathione (GSH) by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH is monitored spectrophotometrically.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, glutathione, glutathione reductase, and NADPH.
-
Add the sample to the reaction mixture.
-
Initiate the reaction by adding a substrate such as cumene (B47948) hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm. The rate of decrease is proportional to the GPx activity.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of iron overload and therapeutic intervention.
Caption: Experimental workflow for assessing therapeutic effect.
Caption: Logical relationship of DFO and Vitamin C combination therapy.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Measurement of serum malondialdehyde (MDA) levels [bio-protocol.org]
- 6. sciencellonline.com [sciencellonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. radiopaedia.org [radiopaedia.org]
- 16. nwlifescience.com [nwlifescience.com]
- 17. A sandwich enzyme-linked immunosorbent assay for the quantitation of human plasma ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cloud-clone.com [cloud-clone.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. elkbiotech.com [elkbiotech.com]
- 21. Cardiac iron overload protocol (MRI) | pacs [pacs.de]
- 22. Protocol optimization for cardiac and liver iron content assessment using MRI: What sequence should I use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. benchchem.com [benchchem.com]
- 25. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 26. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. 2.2. Superoxide Dismutase (SOD) Assay Procedure [bio-protocol.org]
- 29. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 30. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mmpc.org [mmpc.org]
Application Notes and Protocols: Synthesis of Deferoxamine-Functionalized Hybrid Materials
Introduction
Deferoxamine (DFO), a bacterial siderophore, is a highly potent and specific iron (III) chelating agent.[1][2] Its remarkable affinity for ferric ions, with a stability constant (log β) of 30.6, makes it a critical component in the treatment of iron overload diseases.[1][2][3] However, the clinical application of free DFO is hampered by its short plasma half-life and poor oral bioavailability.[4][5] To overcome these limitations, researchers have focused on immobilizing DFO onto various hybrid materials. This functionalization enhances the therapeutic efficacy of DFO, enables targeted delivery, and expands its application to areas like iron sensing and removal from aqueous solutions.[1][5]
These application notes provide detailed protocols for the synthesis of DFO-functionalized hybrid materials based on silica (B1680970), magnetite, and polymeric supports. The methodologies are compiled from established research to guide scientists in the development of these advanced chelating agents.
Experimental Protocols
Protocol 1: Synthesis of DFO-Functionalized Silica and Magnetite-Silica Core-Shell Nanoparticles
This protocol details the covalent attachment of DFO to silica surfaces, including silica-coated magnetite nanoparticles, via linker molecules.
1.1: Synthesis of Silica-Coated Magnetite (Fe₃O₄/SiO₂) Nanoparticles (Stöber Method)
-
Synthesize Fe₃O₄ nanoparticles via a standard co-precipitation method.
-
Disperse the dried magnetite nanoparticles in a mixture of deionized water and ethanol (B145695) (e.g., 2:1 v/v) using an ultrasound bath at room temperature.[1]
-
Add ammonia (B1221849) solution to the dispersion to create alkaline conditions.[6]
-
While stirring continuously, add a solution of tetraethyl orthosilicate (B98303) (TEOS) in ethanol dropwise.[1][6]
-
Continue the reaction in the ultrasound bath for a set period to allow the silica shell to form via TEOS condensation.[1]
-
Collect the resulting Fe₃O₄/SiO₂ core-shell nanoparticles by magnetic separation, wash with ethanol and water, and dry.
1.2: Surface Modification of Silica with Linkers
-
Option A: Isocyanate Functionalization
-
Suspend the silica or Fe₃O₄/SiO₂ nanoparticles in a dry solvent like toluene (B28343).
-
Add an isocyanate-containing silane (B1218182) linker (e.g., 3-isocyanatopropyl triethoxysilane).
-
Heat the mixture under reflux for several hours to anchor the isocyanate groups to the silica surface.
-
Wash the functionalized particles with the solvent and dry under vacuum.
-
-
Option B: Maleimide (B117702) Functionalization
-
Option C: Amine and Carboxyl Functionalization
-
For amine functionalization, suspend silica nanoparticles in a solvent like dimethylformamide (DMF) and add 3-aminopropyltriethoxysilane (B1664141) (APTES). Shake the mixture at an elevated temperature (e.g., 60°C) for 12 hours.[7]
-
To convert the surface amine groups to carboxylic groups, react the amine-functionalized nanoparticles with succinic anhydride (B1165640) in a dry solvent like pyridine.[5][7]
-
1.3: Conjugation of Deferoxamine (DFO)
-
Dissolve DFO mesylate salt in an anhydrous solvent such as Dimethylformamide (DMF).[1][8]
-
Add the linker-functionalized silica or Fe₃O₄/SiO₂ particles to the DFO solution.
-
The reaction between the terminal amine group of DFO and the surface reactive groups (isocyanate or maleimide) is typically carried out at room temperature with stirring.[1][6]
-
After the reaction period (e.g., 24-48 hours), collect the DFO-functionalized hybrid materials by centrifugation or magnetic separation.
-
Wash the final product extensively with DMF and water to remove unreacted DFO and by-products, then dry.
Protocol 2: Synthesis of DFO-Functionalized Polymeric Materials
This section describes methods for conjugating DFO to various polymer backbones.
2.1: DFO Conjugation to Poly(methyl vinyl ether-alt-maleic anhydride) (PMVEAMA)
-
Prepare a solution of DFO in DMF.
-
Add a suspension of PMVEAMA in toluene to the DFO solution.[1][6]
-
Heat the reaction mixture to approximately 110°C. This temperature facilitates the opening of the maleic anhydride rings in the polymer chain and the formation of an amide bond with the DFO's primary amine.[1][6]
-
After the reaction, cool the mixture and precipitate the DFO-functionalized polymer.
-
Wash the product thoroughly and dry.
2.2: DFO Conjugation to Carboxylated β-Cyclodextrin Polymer (pβCD-COOH) via EDC/NHS Coupling
-
Dissolve the carboxylated β-cyclodextrin polymer in anhydrous DMF.
-
Activate the carboxylic acid groups by adding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9] Let the activation reaction proceed for about 10 minutes.[8]
-
Add DFO mesylate to the mixture and continue stirring for 48 hours at room temperature.[8]
-
Purify the resulting pβCD-DFO conjugate by dialysis against deionized water using a membrane with an appropriate molecular weight cut-off (e.g., 20 kDa).[8]
-
Lyophilize the purified product to obtain a dry powder.[9]
2.3: Preparation of DFO-Loaded Chitosan (B1678972) Nanoparticles
-
Prepare a chitosan solution in an acidic aqueous medium (e.g., acetic acid).
-
Prepare an aqueous solution of sodium tripolyphosphate (TPP) and a separate aqueous solution of DFO.
-
Add the DFO solution to the chitosan solution.
-
Form the nanoparticles by adding the TPP solution to the chitosan-DFO mixture under constant stirring. The nanoparticles form spontaneously via ionic gelation.[10][11]
-
The size and yield of the nanoparticles can be influenced by the stirring rate during preparation.[10]
-
Collect the DFO-loaded nanoparticles by centrifugation, wash with deionized water, and lyophilize.
Data Presentation
The performance of DFO-functionalized materials is often evaluated by their ability to bind iron.
Table 1: Iron (III) Adsorption Capacities of Various DFO-Functionalized Hybrid Materials
| Material Support | Functionalization Linker | Maximum Adsorption Capacity (qₘ) [mg/g] | Reference |
| Silica Microparticles | Isocyanate | 87.41 - 140.65 | [1][2][6] |
| Silica Microparticles | Maleimide | 87.41 - 140.65 | [1][2][6] |
| Fe₃O₄/SiO₂ Nanoparticles | Isocyanate | 87.41 - 140.65 | [1][2][6] |
| Fe₃O₄/SiO₂ Nanoparticles | Maleimide | 87.41 - 140.65 | [1][2][6] |
| PMVEAMA | Amide bond | 87.41 - 140.65 | [1][2][6] |
| Sepharose Gel | (p-nitrophenyl)chloroformate | 0.14 mmol/g | [5] |
Table 2: Properties of DFO-Functionalized Nanoparticles
| Nanoparticle System | Size Range | Drug Loading | Entrapment Efficiency | Reference |
| Chitosan/TPP Nanoparticles | 150 - 400 nm | 11% - 40% | Varies inversely with DFO content | [10][11] |
| β-Cyclodextrin Polymer | ~100 nm | High (35 DFO moieties per polymer) | Not specified | [8] |
| Carrier-Free DFO Nanoparticles | Uniform spherical | ~80% | Not applicable | [4] |
Visualizations: Workflows and Mechanisms
Characterization
The successful synthesis and functionalization of the hybrid materials should be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the incorporation of DFO. Look for characteristic bands such as N-OH stretching (~1051 cm⁻¹), N-H amide (~1570 cm⁻¹), and C=O amide (~1640 cm⁻¹).[1]
-
Thermogravimetric Analysis (TGA): To quantify the amount of DFO grafted onto the material surface by measuring weight loss at different temperatures.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, size, and shape of the hybrid materials, especially for nanoparticles.[1][6]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the presence of iron after chelation.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble polymeric conjugates, ¹H NMR can confirm the successful conjugation of DFO to the polymer backbone.[8]
These protocols and notes provide a comprehensive starting point for researchers and drug development professionals working on advanced iron chelation therapies and technologies. The versatility of the support materials and conjugation chemistries allows for the tailoring of DFO-functionalized hybrids for a wide range of biomedical applications.
References
- 1. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of functionalized magnetic nanoparticles conjugated with feroxamine and their evaluation for pathogen detection - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10440A [pubs.rsc.org]
- 8. Development of Deferoxamine‐Functionalized Cyclodextrin Polymer for Targeted Iron Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and In-Vitro Characterization of Chitosan-Nanoparticles Loaded with the Iron Chelator Deferoxamine Mesylate (DFO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Membrane Permeability of Mal-Deferoxamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor membrane permeability of Maleimide-Deferoxamine (Mal-DFO), a derivative of Deferoxamine (B1203445) (DFO) often used for conjugation. The information is presented to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the poor membrane permeability of Deferoxamine (and its derivatives like Mal-DFO) a significant challenge in research and clinical applications?
A1: The limited cell permeability of Deferoxamine (DFO) is a major obstacle due to its high molecular weight, low lipophilicity, and positive charge at physiological pH.[1] This poor permeability leads to several challenges:
-
Inefficient Intracellular Chelation: DFO struggles to access and chelate labile iron pools within the cytosol of cells like cardiomyocytes and neurons.[2] Its uptake into most cells is slow, often relying on endocytosis, which can sequester the drug in lysosomes.[3]
-
Limited Bioavailability: When administered orally, DFO is poorly absorbed from the gastrointestinal tract.[4][5]
-
Complex Administration: To be effective, DFO requires administration via prolonged subcutaneous or intravenous infusions (8-12 hours daily), which often results in low patient compliance.[6][7]
-
Short Half-Life: DFO has a very short plasma half-life of about 20-30 minutes, necessitating continuous administration to maintain therapeutic levels.[8][9]
Q2: What are the primary strategies being investigated to enhance the cellular uptake of Deferoxamine?
A2: The main strategies focus on modifying the drug or its delivery method to facilitate passage across the cell membrane. These can be broadly categorized as:
-
Drug Delivery Systems: Encapsulating DFO in carriers like liposomes, polymeric nanoparticles, and niosomes to protect it from rapid metabolism and enhance its uptake by cells.[10][11][12]
-
Prodrugs and Conjugates: Chemically modifying DFO by attaching it to molecules that can easily cross cell membranes, such as cell-penetrating peptides (CPPs), caffeine (B1668208), or imidazole-based moieties.[2][13][14]
-
Alternative Administration Routes: Exploring routes like intranasal or transdermal delivery to bypass systemic circulation issues and target specific tissues like the brain or skin.[9][15]
Q3: How do nanoparticle and liposomal formulations improve Deferoxamine delivery and efficacy?
A3: Nanoparticle and liposomal formulations address several of DFO's limitations:
-
Enhanced Half-Life: Encapsulation protects DFO from rapid enzymatic degradation in the plasma, significantly extending its circulation half-life. For example, nanoparticle-encapsulated DFO showed a half-life of 48.63 hours compared to 1.46 hours for free DFO in mice.[10][16]
-
Sustained Release: Formulations like multivesicular liposomes (Depofoam) provide a sustained release of DFO over several days, reducing the need for frequent infusions.[6][17]
-
Improved Cellular Uptake: Nanoparticles can be taken up by cells, particularly macrophages and hepatocytes, more efficiently than free DFO.[10][16] Some formulations are designed for pH-dependent release, discharging their DFO cargo within the acidic environment of lysosomes after cellular uptake.[18]
-
Targeted Delivery: The surface of nanoparticles can be modified for targeted delivery. For instance, cloaking liposomes with platelet membranes has been used to target DFO to the brain in ischemic stroke models.[18]
Q4: What is the rationale behind creating Deferoxamine prodrugs or conjugates?
A4: The prodrug approach aims to temporarily modify DFO's structure to give it more favorable permeability characteristics.[19] By attaching a lipophilic or cell-penetrating moiety, the resulting conjugate can more easily traverse the cell membrane. Once inside the cell, the bond is cleaved, releasing the active DFO. Examples include:
-
Cell-Penetrating Peptides (CPPs): Conjugating DFO to CPPs like TAT(47-57) or Penetratin has been shown to enhance its access to intracellular labile iron in cell models.[2]
-
Imidazole Salts: Attaching alkyl chain-modified imidazolium (B1220033) cations to DFO significantly increases its cellular internalization.[13]
-
Caffeine Conjugation: Linking caffeine to DFO has been demonstrated to improve its permeation in a HeLa cell model.[14]
Q5: Can Deferoxamine treatment paradoxically increase iron uptake in some cells?
A5: Yes, in some contexts, particularly in certain cancer cell lines, DFO treatment has been observed to upregulate the expression of iron uptake proteins like Transferrin Receptor 1 (TfR1) and Divalent Metal Transporter 1 (DMT1).[20][21] This is often a compensatory response to the intracellular iron depletion caused by DFO. This effect is critical to consider during experiments, as it could lead to an unexpected increase in total intracellular iron if an external iron source is available, potentially confounding experimental results.[20][22]
Troubleshooting Guides
Problem 1: Low therapeutic efficacy of Mal-Deferoxamine in in vitro experiments (e.g., low levels of iron chelation or minimal effect on cell viability).
| Possible Cause | Suggested Solution |
| Poor Cellular Uptake | The inherent poor permeability of DFO means that standard incubation times may be insufficient for it to reach effective intracellular concentrations.[2][3] |
| Troubleshooting Steps: 1. Increase Incubation Time: Extend the duration of cell exposure to Mal-DFO (e.g., 24-48 hours).2. Use a Permeabilizing Agent: As a positive control, consider transiently permeabilizing cells (e.g., with a low concentration of digitonin) to confirm that intracellular Mal-DFO is effective.3. Employ a Delivery Vehicle: Test the efficacy of Mal-DFO when encapsulated in liposomes or nanoparticles.[10][11] 4. Consider a DFO Conjugate: Synthesize or obtain a cell-permeable DFO conjugate (e.g., DFO-CPP) to compare efficacy.[2] | |
| Inappropriate Cell Model | Some cell types, like hepatocytes, have a facilitated uptake mechanism for DFO, while others do not.[1][23] Your cell line may have a particularly low uptake rate. |
| Troubleshooting Steps: 1. Literature Review: Check publications for data on DFO uptake in your specific cell line.2. Use a Control Cell Line: Compare results with a cell line known to be responsive to DFO (e.g., HepG2 hepatoma cells).[10] | |
| Drug Degradation | Mal-DFO in solution may degrade over time, especially if exposed to light or stored improperly. |
| Troubleshooting Steps: 1. Prepare Fresh Solutions: Always use freshly prepared Mal-DFO solutions for experiments.2. Confirm Drug Integrity: Use analytical methods like HPLC to check the purity and concentration of your Mal-DFO stock. |
Problem 2: High variability in in vivo results when using a novel Mal-DFO formulation (e.g., inconsistent reduction in tissue iron levels).
| Possible Cause | Suggested Solution |
| Formulation Instability | The nanoparticle or liposomal formulation may be unstable in vivo, leading to premature release of the drug. |
| Troubleshooting Steps: 1. Characterize Formulation Stability: Assess the stability of your formulation in plasma or serum in vitro before proceeding with animal studies.2. Optimize Formulation Parameters: Adjust lipid composition, polymer choice, or cross-linking to improve stability.[17] | |
| Inconsistent Administration | The route or technique of administration (e.g., subcutaneous injection) may lead to variable absorption and bioavailability. |
| Troubleshooting Steps: 1. Standardize Administration Protocol: Ensure the injection volume, depth, and site are consistent across all animals.2. Consider Intravenous Administration: For initial efficacy studies, IV administration can reduce absorption variability.[24] | |
| Variable Pharmacokinetics | The pharmacokinetic profile of the formulation can vary between animals. |
| Troubleshooting Steps: 1. Perform a Pharmacokinetic Study: Before large-scale efficacy studies, determine the half-life, clearance, and biodistribution of your formulation in a small cohort of animals.[10][16] 2. Correlate Drug Levels with Efficacy: Measure plasma or tissue levels of Mal-DFO and correlate them with the observed therapeutic effect (e.g., urinary iron excretion).[6] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Free DFO and Nanoparticle-Encapsulated DFO in Mice.
| Parameter | Free Deferoxamine (DFO) | DFO Nanoparticles (DFO-NPs) | Reference |
| Elimination Half-Life (t½) | 1.46 ± 0.59 h | 48.63 ± 28.80 h | [10][16] |
Table 2: Efficacy of Free DFO vs. DFO Nanoparticles in Reducing Hepatic Iron in Iron-Overloaded Mouse Models.
| Mouse Model | Treatment Group (40 mg/kg DFO) | Reduction in Hepatic Iron | Reference |
| Iron Dextran-Loaded | Free DFO | 53% | [10][16] |
| DFO-NPs | 71% | [10][16] | |
| Hbb th3/+ | Free DFO | 7% | [10][16] |
| DFO-NPs | 46% | [10][16] | |
| Hfe -/- | Free DFO | 15% | [10][16] |
| DFO-NPs | 37% | [10][16] |
Experimental Protocols
Protocol 1: General Methodology for In Vitro Cellular Uptake Assay
This protocol describes a general method to quantify the intracellular uptake of a fluorescently labeled Mal-DFO conjugate or formulation.
-
Preparation:
-
Synthesize a fluorescently labeled version of your Mal-DFO conjugate or encapsulate a fluorescent dye within your nanoparticle formulation.
-
Culture cells (e.g., HeLa, HepG2) in a suitable plate format (e.g., 24-well plate) until they reach 80-90% confluency.
-
-
Incubation:
-
Prepare a working solution of the fluorescent Mal-DFO formulation in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the medium containing the fluorescent formulation to the cells. Include an untreated control group and a group treated with an equivalent concentration of free fluorescent dye.
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 24 hours) at 37°C.
-
-
Quantification:
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized formulation.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence intensity of the cell lysate using a plate reader with appropriate excitation/emission wavelengths.
-
Quantify the total protein content in each lysate sample using a standard protein assay (e.g., BCA assay).
-
Normalize the fluorescence intensity to the total protein content to determine the relative uptake.
-
Protocol 2: General Methodology for Transepithelial/Transendothelial Permeability Assay
This protocol uses a Transwell system to assess the ability of Mal-DFO formulations to cross a cellular monolayer, mimicking a biological barrier like the intestinal wall or the blood-brain barrier.[25]
-
Cell Seeding:
-
Seed endothelial or epithelial cells (e.g., Caco-2, bEnd.3) onto the microporous membrane of Transwell inserts in a multi-well plate.
-
Culture the cells for several days (or weeks, for Caco-2) to allow them to form a confluent, polarized monolayer with tight junctions.
-
-
Barrier Integrity Measurement:
-
Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM (Epithelial Volt/Ohm Meter).[25] Only use inserts with high TEER values indicative of a tight barrier.
-
-
Permeability Assay:
-
Remove the medium from the apical (upper) chamber of the Transwell insert.
-
Add your Mal-DFO formulation (at a known concentration) in fresh medium to the apical chamber.
-
Add fresh medium (without the formulation) to the basolateral (lower) chamber.
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At various time points (e.g., 1, 2, 4, 8, 24 hours), collect a small aliquot of medium from the basolateral chamber. Replace the collected volume with fresh medium.
-
Include a control group with an empty insert (no cells) to measure the permeability of the membrane itself.
-
-
Analysis:
-
Quantify the concentration of Mal-DFO in the collected basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS, or fluorescence if labeled).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Visualizations
Caption: DFO's dual mechanism: iron chelation and HIF-1α stabilization.
Caption: Workflow for developing and testing nanoparticle-based DFO.
References
- 1. Recent insights into interactions of deferoxamine with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell penetrating peptide (CPP)-conjugated desferrioxamine for enhanced neuroprotection: synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific iron chelators determine the route of ferritin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An extended-release formulation of desferrioxamine for subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving adherence with deferoxamine regimens for patients receiving chronic transfusion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric Nanoparticles Enhance the Ability of Deferoxamine To Deplete Hepatic and Systemic Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdelivery.pharmaceuticalconferences.com [drugdelivery.pharmaceuticalconferences.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desferrioxamine-caffeine (DFCAF) as a cell permeant moderator of the oxidative stress caused by iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative analysis of deferoxamine treatment modalities for dermal radiation‐induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 20. Deferoxamine-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting Mal-Deferoxamine instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-Deferoxamine (Deferoxamine Mesylate) in solution.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation, storage, and use of this compound solutions.
1. Why is my this compound solution turning cloudy or forming a precipitate?
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Answer: Precipitation is a known issue with this compound solutions, particularly at higher concentrations and upon refrigeration.[1][2] The precipitate is described as a white, amorphous substance, though its exact identity is not fully characterized in the available literature.[1][2]
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Concentration: Higher concentrations of this compound are more prone to precipitation over time.[1]
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Temperature: Refrigeration of reconstituted solutions is not recommended as it can induce precipitation.[3] Solutions are best stored at room temperature (20-23°C).[1]
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pH: While the optimal pH for stability is between 4 and 6, significant deviations from this range could potentially contribute to physical instability.[4]
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Solvent: Use of diluents other than Sterile Water for Injection for initial reconstitution may cause precipitation.[3]
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2. What are the optimal storage conditions for a reconstituted this compound solution?
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Answer: For microbiological safety, it is recommended to use the reconstituted solution immediately, ideally within 3 hours. However, if prepared under validated aseptic conditions, the solution can be stored at room temperature for up to 24 hours.[5] Do not refrigerate the reconstituted solution.[3] Long-term storage of aqueous solutions is not recommended due to the potential for both chemical degradation and physical instability.
3. My solution has a reddish or yellowish tint. Is it still usable?
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Answer: The reconstituted solution of Deferoxamine (B1203445) Mesylate is typically clear and colorless to slightly yellowish.[5] A reddish color in urine is characteristic after administration, as the ferrioxamine complex (iron-bound deferoxamine) is reddish.[6] If your stock solution, without the addition of iron, has a significant color change, it may indicate degradation or contamination and should be discarded.
4. How can I assess the stability of my this compound solution?
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Answer: The stability of a this compound solution is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][7] This method should be able to separate the intact drug from its degradation products. Visual inspection for precipitation or color change is also a critical first step.[1] Additionally, the iron-chelating capacity of the solution can be evaluated to ensure it remains active.[1]
5. What are the known degradation pathways for this compound in solution?
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Answer: this compound can degrade through hydrolysis of its amide bonds. Enzymatic degradation has been shown to yield dihydroxamic and monohydroxamic acid intermediates.[8][9] Forced degradation studies indicate susceptibility to acidic and basic conditions.[4] The molecule is also prone to decomposition in concentrated solutions.[10]
6. I am observing unexpected peaks in my HPLC analysis. What could they be?
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Answer: Unexpected peaks likely represent degradation products. An accelerated degradation study, for instance by heating the solution, can help to qualitatively identify these breakdown products in your HPLC analysis.[2] The primary degradation products are typically smaller molecules resulting from the cleavage of the main chain.[8][11]
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound solutions under various conditions.
Table 1: Stability of this compound in 10 mM Phosphate (B84403) Buffer at Various pH and Temperatures [4]
| pH | Storage Temperature | % Remaining after 30 days |
| 1.9 | 23°C | < 90% (degrades quickly) |
| 4.0 - 6.0 | ≤ 23°C | > 90% |
| 4.0 - 6.0 | 37°C | < 90% |
| 10.1 | 23°C | < 90% (degrades quickly) |
Table 2: Chemical Stability of Concentrated this compound Solutions at Room Temperature (20-23°C) [1]
| Concentration (mg/mL) | Storage Container | % of Theoretical Concentration Remaining | Duration (days) |
| 210 - 370 | IV Infusion Cassettes | ≥ 89% | 17 - 21 |
| 210 - 370 | Polystyrene Test Tubes | ≥ 89% | 17 - 21 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound [1][2]
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in solution.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm, 4.0 mm x 250 mm).
-
Guard column with compatible packing material.
-
-
Mobile Phase:
-
A mixture of 50 parts 10 mM sodium phosphate monobasic buffer (pH 3.5), 35 parts methanol, and 15 parts acetonitrile.
-
The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Procedure:
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Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the test samples with the mobile phase to a concentration within the calibration range.
-
Inject the test samples.
-
Quantify the amount of this compound in the test samples by comparing the peak area to the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 N NaOH at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with a specified output (e.g., ICH option 1 or 2) for a defined duration.
-
Analyze the sample by HPLC, comparing it to a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 1).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.
-
Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
-
Visualizations
References
- 1. The Pharmaceutical Stability of Deferoxamine Mesylate | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. novartis.com [novartis.com]
- 6. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of desferrioxamines by Azospirillum irakense: assignment of metabolites by HPLC/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6858414B2 - Multistage process for the preparation of highly pure deferoxamine mesylate salt - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mal-Deferoxamine Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mal-Deferoxamine (Deferoxamine) dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an iron chelating agent. It has a strong affinity for ferric iron (Fe3+), binding to it to form a stable complex called ferrioxamine. This complex is water-soluble and can be excreted by the kidneys, thus preventing iron from participating in harmful chemical reactions.[1] Theoretically, 100 parts by weight of Deferoxamine can bind approximately 8.5 parts by weight of ferric iron. It readily chelates iron from ferritin and hemosiderin but not as effectively from transferrin, and it does not remove iron from cytochromes or hemoglobin.
Q2: What are the most common side effects observed with this compound administration in preclinical studies?
A2: The most frequently reported side effects in preclinical models include injection site reactions (pain, swelling, redness), auditory and ocular toxicity, and renal and hepatic dysfunction.[2] At higher doses, more severe effects such as hypotension, particularly with rapid intravenous infusion, and growth retardation in younger animals have been observed.[2][3]
Q3: How can I monitor for renal and hepatic toxicity during my experiments?
A3: Regular monitoring of serum creatinine (B1669602) and alanine (B10760859) aminotransferase (ALT) levels is crucial. Elevated creatinine is an indicator of renal dysfunction, while increased ALT levels suggest liver damage.[2] Detailed protocols for these assays in a research setting are provided in the Troubleshooting Guides section.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
A4: Yes, beyond its iron chelation activity, this compound has been shown to influence several cellular signaling pathways. Notably, it can induce the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). By chelating intracellular iron, Deferoxamine inhibits prolyl hydroxylases, enzymes that require iron as a cofactor to mark HIF-1α for degradation. This leads to the accumulation of HIF-1α and the activation of downstream genes. Additionally, Deferoxamine has been reported to modulate pathways involving Reactive Oxygen Species (ROS), such as the ROS/NF-κB and ROS/TGF-β signaling pathways.[4]
Q5: What are the key considerations for determining the initial dosage in an animal model?
A5: The initial dosage should be based on the specific research question, the animal model being used, and existing toxicological data. For mice, intravenous LD50 is reported as 340 mg/kg and subcutaneous LD50 is 1600 mg/kg.[5] Developmental toxicity studies in mice have shown a No-Observable-Adverse-Effect Level (NOAEL) for developmental toxicity at 176 mg/kg/day, while maternal toxicity was observed at doses as low as 44 mg/kg/day.[6] It is recommended to start with a dose well below the NOAEL for toxicity and titrate upwards based on efficacy and observed side effects.
Troubleshooting Guides
Guide 1: Managing Injection Site Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Swelling, redness, or irritation at the subcutaneous injection site. | High concentration of the drug solution; improper injection technique. | 1. Ensure the drug is fully dissolved and the solution is at an appropriate concentration. 2. Rotate injection sites to prevent localized irritation. 3. Administer the injection slowly and ensure the needle is at the correct depth. 4. For severe reactions, consider diluting the drug in a larger volume of sterile saline or adding a small amount of hydrocortisone (B1673445) to the infusion mixture, if the experimental design allows. |
| Formation of a hard lump at the injection site. | Localized inflammation or sterile abscess. | 1. Monitor the lump for any signs of infection (e.g., pus, increased heat). 2. If a sterile abscess is suspected, it may resolve on its own. If it persists or worsens, veterinary consultation is advised. 3. Review injection technique and hygiene to prevent future occurrences. |
Guide 2: Inconsistent Results in In Vitro Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability or apoptosis assays between replicate wells. | Inconsistent cell seeding density; uneven drug distribution. | 1. Ensure a homogenous cell suspension before seeding. 2. Pipette up and down gently after adding this compound to each well to ensure even distribution. 3. Check for and eliminate edge effects in multi-well plates by not using the outer wells or by filling them with sterile media. |
| Unexpected cellular responses (e.g., increased migration in some cancer cell lines). | Cell-type specific responses to iron chelation and altered signaling. | 1. Be aware that this compound can have differential effects on various cell lines. For example, it has been shown to increase intracellular iron levels and migration in aggressive breast cancer cells. 2. Characterize the specific response of your cell line to Deferoxamine by measuring intracellular iron levels and key signaling pathway activation (e.g., HIF-1α, NF-κB). |
Data Presentation
Table 1: Summary of Preclinical Toxicity Data for this compound in Mice
| Parameter | Dosage | Route of Administration | Observed Effect | Reference |
| LD50 | 340 mg/kg | Intravenous | Lethality | [5] |
| LD50 | 1600 mg/kg | Subcutaneous | Lethality | [5] |
| NOAEL (Maternal Toxicity) | < 44 mg/kg/day | Intraperitoneal | Reduced body weight gain, reduced food consumption | [6] |
| NOAEL (Developmental Toxicity) | 176 mg/kg/day | Intraperitoneal | No significant treatment-related embryo/fetal effects | [6] |
| Hepatotoxicity | 150-300 mg/kg (with acetaminophen) | Intraperitoneal | Increased hepatotoxicity | [7] |
Experimental Protocols
Protocol 1: Assessment of Renal Function - Serum Creatinine Measurement in Mice
Objective: To quantify serum creatinine levels as an indicator of renal function.
Methodology:
-
Sample Collection: Collect blood from mice via a suitable method (e.g., cardiac puncture, tail vein) and allow it to clot at room temperature for 30 minutes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.
-
Sample Preparation: Deproteinize the serum by adding acetonitrile. This is crucial as mouse serum contains chromagens that interfere with standard colorimetric assays.
-
Analysis: Use a high-performance liquid chromatography (HPLC) method for accurate quantification of creatinine in mouse serum. An isocratic, cation exchange HPLC method is recommended.
-
Standard Curve: Prepare a standard curve using known concentrations of creatinine to determine the concentration in the serum samples.
-
Data Interpretation: An increase in serum creatinine levels in the this compound treated group compared to the control group indicates potential renal toxicity.
Note: Standard picric acid-based colorimetric assays can overestimate creatinine levels in mouse serum and are not recommended.[8]
Protocol 2: Assessment of Hepatic Function - Serum ALT Measurement in Mice
Objective: To measure serum Alanine Aminotransferase (ALT) activity as an indicator of liver damage.
Methodology:
-
Sample Collection: Collect serum as described in Protocol 1.
-
Assay Principle: This protocol utilizes a spectrophotometric method. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The pyruvate is then used in a subsequent reaction catalyzed by lactate (B86563) dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.[9]
-
Procedure (using a commercial kit as a basis):
-
Add 10 µl of each serum sample or standard to separate wells of a microplate.
-
Add 50 µl of ALT Reagent Solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µl of DNPH Color Solution and incubate for 10 minutes at 37°C.
-
Add 200 µl of 0.5 M NaOH to each well.
-
Read the absorbance at 510 nm using a microplate reader.[7]
-
-
Standard Curve: Construct a standard curve using the provided pyruvate standards.
-
Data Interpretation: A significant increase in serum ALT levels in the treated group compared to the control group suggests hepatocellular injury.
Protocol 3: Western Blot Analysis of HIF-1α and NF-κB
Objective: To determine the protein expression levels of HIF-1α and NF-κB in cells or tissues treated with this compound.
Methodology:
-
Sample Preparation:
-
For cell culture: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues: Homogenize tissues in lysis buffer on ice.
-
Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for its detection.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) onto a 7.5% or 10% polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α and NF-κB (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Note: HIF-1α is rapidly degraded under normoxic conditions. Therefore, sample preparation must be performed quickly and on ice.
Mandatory Visualizations
References
- 1. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ophthalmic Examination as It Pertains to General Ocular Toxicology: Basic and Advanced Techniques and Species-Associated Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric Iron Quantification Assay [protocols.io]
- 6. Intracellular iron determination [bio-protocol.org]
- 7. mmpc.org [mmpc.org]
- 8. A simplified method for HPLC determination of creatinine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Mal-Deferoxamine in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the off-target effects of Mal-Deferoxamine (also known as Deferoxamine (B1203445), DFO) in experimental settings. The following information is intended to help troubleshoot unexpected results and ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity iron chelator.[1][2] Its primary function is to bind to ferric iron (Fe³⁺), forming a stable complex that is then excreted from the body.[1][2] This action effectively reduces the amount of free iron available in biological systems.
Q2: What are the major known off-target effects of this compound?
Beyond its iron-chelating activity, this compound has several well-documented off-target effects, including:
-
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): By chelating iron, a necessary cofactor for prolyl hydroxylase (PHD) enzymes, this compound inhibits the degradation of HIF-1α, leading to its accumulation even under normoxic conditions.[3]
-
Generation of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of ROS in some cell types, which can act as second messengers in various signaling pathways.[4]
-
Modulation of NF-κB and TGF-β Signaling: Off-target effects of this compound can lead to the activation of the NF-κB and TGF-β signaling pathways, which are involved in inflammation and cell migration.[5]
Q3: Can this compound affect other metal ions?
While this compound has the highest affinity for ferric iron, it can also chelate other metal ions, most notably aluminum. This is a recognized clinical application but can be an off-target effect in experiments focused solely on iron.
Q4: How can I differentiate between the effects of iron chelation and HIF-1α stabilization in my experiment?
To distinguish between these two effects, you can perform control experiments. One common approach is to supplement the experimental system with ferric citrate. If the observed effect is reversed by the addition of iron, it is likely due to iron chelation. If the effect persists, it may be mediated by HIF-1α stabilization or another off-target mechanism.[2] Additionally, using a specific HIF-1α inhibitor alongside this compound can help elucidate the role of this transcription factor.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in gene expression related to angiogenesis or metabolism. | HIF-1α stabilization | Perform a Western blot to quantify HIF-1α levels. Use a specific HIF-1α inhibitor as a control to see if the gene expression changes are reversed. |
| Increased cell migration or inflammatory response. | Activation of NF-κB or TGF-β signaling pathways. | Assess the activation of these pathways using methods like Western blotting for phosphorylated signaling proteins (e.g., p-p65 for NF-κB) or reporter assays.[6] |
| Evidence of oxidative stress (e.g., lipid peroxidation, DNA damage). | Increased production of Reactive Oxygen Species (ROS). | Measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4] Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if the phenotype is rescued. |
| Cell death or cytotoxicity at concentrations expected to be non-toxic. | Off-target effects can sometimes lead to unexpected cytotoxicity in certain cell lines. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. |
| Inconsistent results between experiments. | This compound solutions can degrade, especially when exposed to air. | Prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, aliquot and store it at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
While specific IC50 or Ki values for off-target effects of this compound are not widely available in public literature, the following tables summarize the observed effects at various concentrations based on published studies.
Table 1: this compound's Effect on HIF-1α Stabilization
| Cell Line/System | Concentration | Observed Effect | Citation |
| Neonatal Rat Brain | Not Specified | Increased HIF-1α protein expression. | [7] |
| Human Colon Cancer Cells | Dose-dependent | Accumulation of HIF-1α protein. | [2] |
| Various | Not Specified | Upregulation of HIF-1α and downstream angiogenic factors. | [3] |
Table 2: this compound's Effect on Reactive Oxygen Species (ROS) Production
| Cell Line/System | Concentration | Observed Effect | Citation |
| MDA-MB-231 and MCF-7 Breast Cancer Cells | 200 µM | Significantly increased intracellular and mitochondrial ROS levels. | [4] |
| Irradiated Mouse Skin | Not Specified | Dose-dependent decrease in ROS. | [8] |
| Human Endometrial Stem Cells | 1 mM (pretreatment) | Reduced H₂O₂-induced ROS levels. | [9] |
Table 3: this compound's Effect on NF-κB and TGF-β Signaling
| Cell Line/System | Concentration | Observed Effect | Citation |
| MDA-MB-231 Breast Cancer Cells | Not Specified | Increased TNF-α-dependent NF-κB and TGF-β signaling. | [5] |
| Rat Liver | 200 mg/kg | Suppressed TLR4/NF-κB axis. | [6] |
| Pre-chondrogenic Cells | Not Specified | Synergizes with TGF-β signaling to promote chondrocyte differentiation. | [10] |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
This protocol is a standard method to detect the accumulation of HIF-1α protein in response to this compound treatment.[1][7][11]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4]
-
Cell Treatment: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat cells with this compound and appropriate controls.
-
Loading with DCFH-DA: Remove the treatment media and wash the cells with warm PBS. Add DCFH-DA solution (typically 10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Normalize the fluorescence intensity to the number of cells or to a control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of HIF-1α stabilization by this compound.
Caption: Workflow for dissecting on- and off-target effects.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deferoxamine-induced increase in the intracellular iron levels in highly aggressive breast cancer cells leads to increased cell migration by enhancing TNF-α-dependent NF-κB signaling and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Disrupting cell death: ferroptosis and pyroptosis inhibition in hepatic ischemia-reperfusion injury via modulation of GPX4 and cGAS pathways by deferoxamine and octreotide [frontiersin.org]
- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract 170: Deferoxamine Treatment Decreases Levels Of Reactive Oxygen Species And Cellular Apoptosis In Irradiated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferoxamine synergizes with transforming growth factor-β signaling in chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleimide-Deferoxamine (Mal-DFO).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Mal-DFO, particularly in the context of creating antibody-drug conjugates (ADCs) or other bioconjugates.
1. Conjugation & Labeling Issues
Q1: Why is my Mal-DFO conjugation efficiency low?
A1: Low conjugation efficiency in Mal-DFO experiments can stem from several factors related to both the maleimide (B117702) and the thiol-containing molecule (e.g., an antibody or protein).
-
Maleimide Hydrolysis: The maleimide group on Mal-DFO is susceptible to hydrolysis, especially in aqueous buffers with a pH above 7.5. This opens the maleimide ring, rendering it unreactive towards thiols.
-
Thiol Oxidation: Free sulfhydryl groups (-SH) on your protein can oxidize to form disulfide bonds (-S-S-), which are not available for conjugation with the maleimide. This process can be accelerated by the presence of metal ions.
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Incorrect Stoichiometry: An inappropriate molar ratio of Mal-DFO to your target molecule can lead to incomplete conjugation.
-
Suboptimal Reaction pH: The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5. At lower pH values, the reaction rate decreases significantly.
Troubleshooting Steps:
-
Optimize Reaction Buffer:
-
Use a freshly prepared buffer at a pH between 6.5 and 7.5.
-
Degas the buffer to remove dissolved oxygen, which can promote thiol oxidation.
-
Include a chelating agent like 1-5 mM EDTA to sequester metal ions.
-
-
Ensure Thiol Availability:
-
If your protein has existing disulfide bonds that need to be targeted, they must first be reduced. Use a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding Mal-DFO, as it contains a thiol group itself.
-
-
Optimize Molar Ratio:
-
Start with a 10-20 fold molar excess of Mal-DFO to your protein. This may need to be optimized for your specific application.
-
-
Control Reaction Time and Temperature:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Q2: I'm observing unexpected side products in my final conjugate. What could be the cause?
A2: The appearance of side products is often due to the reactivity of the maleimide group with other nucleophiles besides thiols.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein. This can lead to a heterogeneous product with Mal-DFO conjugated at unintended sites.
-
Thiazine (B8601807) Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
Troubleshooting Steps:
-
Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to minimize reactions with amines.
-
Alternative Conjugation Strategy: If working with a peptide with an N-terminal cysteine, consider performing the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic.
2. Stability & Aggregation Problems
Q1: My Mal-DFO conjugate is aggregating after purification. How can I prevent this?
A1: Protein aggregation is a common challenge in ADC development and can be influenced by several factors.
-
Hydrophobicity: Deferoxamine (B1203445) itself is a relatively small molecule, but the conjugation process, especially at a high drug-to-antibody ratio (DAR), can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Buffer Conditions: The pH and salt concentration of the storage buffer can impact protein stability.
-
Physical Stress: Freeze-thaw cycles and elevated temperatures can induce aggregation.
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more controlled DAR if aggregation is a persistent issue.
-
Screen Storage Buffers: Evaluate different buffer formulations, pH levels, and the inclusion of excipients (e.g., polysorbate 20, sucrose) to enhance stability.
-
Handle with Care: Avoid repeated freeze-thaw cycles by storing the conjugate in single-use aliquots at -80°C.
Q2: How stable is the Mal-DFO linker in biological media?
A2: The stability of the thioether bond formed between the maleimide and the thiol is generally considered stable. However, the succinimide ring can undergo hydrolysis over time, particularly at higher pH, which could potentially impact the properties of the conjugate. Studies on similar maleimide-based ADCs have shown that while generally stable, some linker degradation can occur in vivo.
Recommendations:
-
For in vitro cellular assays, prepare fresh dilutions of the conjugate in your cell culture medium.
-
For in vivo studies, conduct a preliminary pharmacokinetic study to assess the stability and clearance of your specific Mal-DFO conjugate.
3. Iron Chelation & Cellular Assay Issues
Q1: Does the conjugation of Mal-DFO to a large molecule like an antibody affect its iron-chelating ability?
A1: The terminal amine group of deferoxamine is typically used for conjugation, which is not directly involved in the chelation of iron by the three hydroxamic acid groups. Therefore, the iron-binding properties of deferoxamine are largely retained after conjugation. However, steric hindrance from the larger molecule could potentially have a minor effect on the kinetics of iron chelation.
Verification:
-
You can perform an in vitro iron chelation assay to confirm that your Mal-DFO conjugate retains its ability to bind iron. A common method is a colorimetric assay where the conjugate competes for iron with a colorimetric iron indicator.
Q2: I'm not observing the expected cellular response in my iron-chelation experiment using a Mal-DFO conjugate.
A2: A lack of cellular response could be due to several factors.
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Poor Cellular Uptake: If your target cell line does not internalize the antibody or protein part of your conjugate, the Mal-DFO will not be able to chelate intracellular iron.
-
Incorrect Dosage: The concentration of the Mal-DFO conjugate may be too low to elicit a response.
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Cell Line Resistance: Some cell lines may have mechanisms to counteract the effects of iron chelation.
-
Assay Interference: Deferoxamine itself can interfere with certain cell viability assays, such as the MTT assay. It is crucial to remove it before adding the MTT reagent.
Troubleshooting Steps:
-
Confirm Internalization: Use a fluorescently labeled version of your antibody/protein to confirm that it is being internalized by the target cells via flow cytometry or fluorescence microscopy.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of your conjugate.
-
Choose the Right Assay: If assessing cell viability, consider using an assay that is not affected by the presence of deferoxamine, or ensure the compound is washed out before the assay readout.
-
Include Positive Controls: Use unconjugated deferoxamine as a positive control to ensure your experimental system is responsive to iron chelation.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for conjugating Mal-Deferoxamine to a thiol-containing molecule? A: The optimal pH is between 6.5 and 7.5. This range provides a good balance between a fast reaction rate and minimizing side reactions like maleimide hydrolysis and reaction with amines.
Q: Should I use TCEP or DTT to reduce disulfide bonds before conjugation? A: TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is a non-thiol-containing reducing agent and does not need to be removed before adding Mal-DFO. If you use DTT, any excess must be removed (e.g., by a desalting column) to prevent it from reacting with the maleimide group of your Mal-DFO.
Q: How can I determine the drug-to-antibody ratio (DAR) of my Mal-DFO ADC? A: Several methods can be used:
-
UV-Vis Spectroscopy: This is a simple method if the antibody and Mal-DFO have distinct absorbance maxima. By measuring the absorbance at two wavelengths, you can calculate the concentrations of both components and thus the DAR.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated Mal-DFO molecules. The weighted average DAR can be calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, allowing for the determination of the mass of the intact ADC and its fragments, from which the DAR distribution and average DAR can be accurately calculated.
Q: What are the potential toxicities associated with the deferoxamine component of the conjugate? A: Deferoxamine can cause a range of side effects, including localized reactions at the injection site, auditory and visual disturbances, and renal dysfunction. While conjugation to a larger molecule may alter its pharmacokinetic and toxicity profile, these potential toxicities should be considered and monitored in preclinical studies.[1][2][3][4]
Data Summary Tables
Table 1: Recommended Reaction Conditions for Mal-DFO Conjugation
| Parameter | Recommended Value/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction; minimizes hydrolysis and side reactions. |
| Buffer | Phosphate, HEPES, or Tris (thiol-free) | Provides a stable pH environment without interfering with the reaction. |
| Reducing Agent | TCEP (preferred) or DTT | Reduces disulfide bonds to generate free thiols for conjugation. |
| Chelating Agent | 1-5 mM EDTA | Sequesters metal ions that can catalyze thiol oxidation. |
| Molar Excess of Mal-DFO | 10-20 fold over protein | Drives the reaction towards completion; may require optimization. |
| Temperature | Room Temperature or 4°C | Milder conditions can help maintain protein stability. |
| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Allows sufficient time for the conjugation reaction to proceed. |
Table 2: Troubleshooting Summary for Low Conjugation Yield
| Potential Cause | Suggested Solution |
| Maleimide Hydrolysis | Use freshly prepared Mal-DFO solution. Maintain pH ≤ 7.5. |
| Thiol Oxidation | Degas buffers. Add 1-5 mM EDTA. |
| Insufficient Free Thiols | Add a reducing agent (TCEP or DTT). If using DTT, remove excess before adding Mal-DFO. |
| Incorrect Stoichiometry | Optimize the molar ratio of Mal-DFO to the target molecule. |
| Suboptimal pH | Ensure the reaction buffer pH is between 6.5 and 7.5. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating Mal-DFO to an Antibody
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Antibody Preparation and Reduction (if necessary): a. Prepare the antibody solution in a degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2). b. To reduce interchain disulfide bonds, add a 10-fold molar excess of TCEP. c. Incubate at 37°C for 1 hour.
-
Mal-DFO Preparation: a. Dissolve Mal-DFO in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the Mal-DFO stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-fold). b. Incubate the reaction mixture at room temperature for 2 hours with gentle mixing, protected from light.
-
Quenching the Reaction: a. Add a small molecule thiol like N-acetylcysteine to a final concentration of 1 mM to react with any excess Mal-DFO. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the Mal-DFO conjugate from unconjugated Mal-DFO and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the DAR using UV-Vis spectroscopy, HIC, or LC-MS. c. Assess the level of aggregation by SEC.
Protocol 2: Colorimetric Iron Chelation Assay
-
Prepare a standard curve of deferoxamine with known concentrations.
-
Prepare a solution of Ferric Chloride (FeCl₃) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.5).
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Prepare a solution of a colorimetric iron indicator , such as Ferrozine.
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In a 96-well plate, add the Mal-DFO conjugate or deferoxamine standards.
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Add the FeCl₃ solution to each well and incubate for a short period to allow for chelation.
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Add the Ferrozine solution. Ferrozine will react with any iron not chelated by the deferoxamine, forming a colored complex.
-
Measure the absorbance at the appropriate wavelength for the Ferrozine-iron complex (around 562 nm).
-
Calculate the amount of iron chelated by comparing the absorbance of the sample wells to the standard curve. The reduction in color corresponds to the iron-chelating activity.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: Cellular mechanism of action for a Mal-DFO ADC.
References
Improving the delivery of Mal-Deferoxamine across the blood-brain barrier
Welcome to the technical support center for researchers focused on enhancing the delivery of Mal-Deferoxamine (Deferoxamine, DFO) across the blood-brain barrier (BBB). This resource provides practical, question-and-answer-based troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering Deferoxamine (B1203445) (DFO) to the brain?
A1: The effectiveness of systemically administered DFO for treating neurodegenerative diseases is limited by several key factors.[1][2] The molecule itself is hydrophilic (water-soluble), which inherently restricts its ability to passively diffuse across the lipophilic (fat-soluble) blood-brain barrier.[3][4] Additionally, DFO has a very short plasma half-life of approximately 20-30 minutes, meaning it is cleared from the bloodstream rapidly.[5] High systemic doses are often required to achieve a therapeutic concentration in the brain, which can lead to nonspecific toxicity.[1][5]
Diagram: Challenges in Systemic DFO Delivery
Caption: Logical flow of DFO's intrinsic properties leading to delivery challenges.
Q2: What are the leading strategies to improve DFO delivery across the BBB?
A2: Researchers are exploring several innovative formulations and delivery routes to overcome DFO's limitations.[1] These can be broadly categorized as:
-
Nanoparticle Encapsulation: Loading DFO into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can protect it from rapid degradation, prolong its circulation time, and facilitate transport across the BBB.[3][4][6][7]
-
Intranasal (IN) Administration: This non-invasive route can bypass the BBB by delivering DFO directly to the central nervous system (CNS) via the olfactory and trigeminal nerve pathways.[2][5][8] Preclinical evidence shows IN DFO improves memory and reduces pathological markers in animal models.[1][5]
-
Chemical Modification & Conjugation: This involves attaching DFO to other molecules to enhance its delivery. Examples include conjugation with cell-penetrating peptides (CPPs) like TAT or Penetratin, which can shuttle the drug into cells, or with brain-targeting peptides that bind to specific receptors on the BBB.[9][10][11][12]
Q3: How does DFO exert its neuroprotective effects once in the brain?
A3: DFO's primary mechanism is chelating (binding to) excess iron, which is implicated in the pathogenesis of several neurodegenerative diseases.[1][5][13] By binding to free iron, DFO prevents it from participating in the generation of reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent neuronal damage.[14] Additionally, DFO has been shown to activate the P38/HIF-1α signaling pathway, which upregulates neuroprotective genes like transferrin receptor (TFR), divalent metal transporter 1 (DMT1), and brain-derived neurotrophic factor (BDNF).[15] It can also suppress iron-induced tau hyperphosphorylation by inhibiting the activities of CDK5 and GSK3β kinases.[16]
Diagram: DFO's Neuroprotective Signaling Pathways
Caption: DFO's multi-faceted neuroprotective mechanisms of action in the brain.
Troubleshooting Guides
Problem 1: My novel DFO-nanoparticle formulation shows low and inconsistent permeability in our in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Monolayer Integrity | Measure Transendothelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised barrier. Include a low-permeability marker (e.g., fluorescently-labeled dextran) as a negative control.[17] | The cell monolayer must form tight junctions to accurately mimic the BBB. Without a tight barrier, any measured permeability will be artificially high and unreliable.[18][19] |
| Active Efflux by Transporters | Perform the transport assay at 4°C in parallel with the standard 37°C experiment. | Efflux transporters like P-glycoprotein (P-gp) are ATP-dependent and their activity is significantly reduced at low temperatures. If permeability increases at 4°C, it suggests your formulation is a substrate for an efflux pump.[18] |
| Nanoparticle Instability | Characterize the size, charge (zeta potential), and stability of your nanoparticles in the cell culture medium over the time course of the experiment using Dynamic Light Scattering (DLS). | The high ionic strength and protein content of cell culture media can cause nanoparticles to aggregate or break down, altering their transport characteristics. |
| Incorrect Model Selection | Consider using a more advanced co-culture (with astrocytes/pericytes) or tri-culture model. For initial high-throughput screening, a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can predict passive diffusion.[19][20] | Simple monoculture models often lack the full tightness and transporter expression of the in vivo BBB.[19][21] Astrocytes and pericytes are crucial for inducing and maintaining BBB properties in endothelial cells.[19] |
Problem 2: In vivo administration of my DFO formulation in rodents results in signs of toxicity (e.g., weight loss, lethargy) before therapeutic efficacy can be assessed.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High Systemic Exposure | If using systemic injection, modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to create a "stealth" formulation. | PEGylation reduces opsonization (tagging for destruction) by the immune system and subsequent clearance by the liver and spleen, prolonging circulation time and potentially reducing off-target accumulation.[5] |
| Off-Target Accumulation | Conjugate your nanoparticles with a brain-targeting ligand (e.g., a peptide that binds to the transferrin receptor or insulin (B600854) receptor). | This promotes receptor-mediated transcytosis across the BBB, increasing the concentration in the brain while allowing for a lower, less toxic systemic dose.[3] |
| Rapid Drug Release | Analyze the in vitro drug release profile of your formulation in plasma-simulating fluid. If release is too rapid, re-engineer the carrier (e.g., use a polymer with slower degradation, alter lipid composition). | A "burst release" of DFO into the systemic circulation can cause acute toxicity. The goal is a formulation that remains stable in the blood and releases its payload primarily after reaching the target tissue. |
| Inappropriate Route | Evaluate intranasal (IN) administration as an alternative to systemic injection. | IN delivery can significantly reduce systemic exposure and associated side effects by targeting the brain more directly.[5] Hanson et al. noted that IN DFO resulted in limited systemic exposure in mice.[5] |
Problem 3: We are not detecting significant DFO concentrations in the brain homogenate after intranasal administration.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Mucociliary Clearance | Incorporate a mucoadhesive agent (e.g., chitosan) into your formulation or use a liposomal/nanoparticle carrier.[22][23] | The nasal mucosa has a rapid clearance mechanism. Increasing the residence time of the formulation in the nasal cavity is critical for allowing absorption along the olfactory and trigeminal nerves.[22] |
| Poor Formulation Properties | Ensure the formulation has an appropriate particle size (typically 20-200 nm for nanoparticles) and is delivered in a small volume (e.g., <10 µL per nostril for a mouse) to avoid it being swallowed. | The physicochemical properties of the formulation are critical for uptake. Swallowing the dose will lead to gastrointestinal absorption, which is very poor for DFO.[13] |
| Incorrect Administration Technique | Ensure the animal is properly anesthetized and positioned (e.g., supine) during administration. Use a precision pipette with a fine tip to deliver the droplet to the olfactory region deep within the nasal cavity. | The precise location of deposition within the nasal cavity determines whether the drug accesses the neural pathways to the brain. |
| Sample Processing Issues | Perfuse the animal with saline transcardially before brain extraction to remove any drug remaining in the cerebral vasculature. | Failure to perfuse can lead to contamination of the brain homogenate with blood, giving a false-positive or inaccurate reading of brain tissue concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies. Note that values can vary significantly based on the animal model, formulation, and analytical methods used.
| Parameter | Value | Context / Model | Citation |
| DFO Plasma Half-Life | ~20-30 minutes | Systemic administration in humans. | [5] |
| Iron Binding Capacity | 100 mg of DFO binds ~8.5 mg of trivalent iron. | Chemical property of the drug. | [13] |
| Effective In Vivo Dose | 30 mg/kg | Decreased iron content in the cerebellum and cerebral cortex of rats. | [5] |
| Oral DFO Efficacy | 18% decrease in brain iron | Low-dose oral DFO in wildtype C57BL/6 mice for two weeks. | [24] |
| Nanoparticle Drug Release | ~70% release in 24h (pH 5.0)~45% release in 24h (pH 7.4) | In vitro release from platelet membrane-coated liposomes (Platesome-DFO). | [25] |
| Mortality Rate Reduction | From ~29% to ~12% | DFX (100mg/kg) treatment in a rat model of subarachnoid hemorrhage (SAH). | [26] |
| BBB Permeability Increase | +52% to +72% | DFO administered 18 hours before focal cerebral ischemia in rats (Note: this was an adverse effect, aggravating BBB disruption). | [27] |
Key Experimental Protocols
1. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This high-throughput in vitro assay is used to predict the passive, transcellular permeability of a compound across the BBB.[20]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
96-well acceptor plates.
-
Lipid solution (e.g., Porcine Brain Lipid in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (DFO formulation) and reference compounds (high and low permeability).
-
Plate shaker, UV-Vis plate reader or LC-MS/MS system.
-
-
Procedure:
-
Prepare Donor Solution: Dilute the test and reference compounds in PBS to the final desired concentration.
-
Coat Filter Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of the filter plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble Assay Plate: Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".
-
Add Donor Solution: Add 150-200 µL of the donor solution to each well of the filter plate.
-
Incubate: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) on a plate shaker.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS/MS).[20]
-
Calculate Permeability: Calculate the effective permeability (Pe) coefficient.
-
Diagram: General Workflow for BBB Permeability Assessment
Caption: A tiered approach for evaluating the BBB permeability of new formulations.
2. Protocol: Preparation of DFO-Loaded Liposomes
This protocol is adapted from a thin-film hydration method used for encapsulating hydrophilic drugs like DFO.[25]
-
Materials:
-
Lipids: Lecithin, Cholesterol, DSPE-mPEG(2000) in a molar ratio of ~3.8:2:1.
-
Solvent: Chloroform or Ethanol.
-
Round-bottom flask.
-
Rotary evaporator.
-
Hydration Buffer: PBS (pH 7.4) containing DFO (e.g., 50 mg/mL).
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Ultrafiltration device (e.g., 30 kDa MWCO) for purification.
-
-
Procedure:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in the round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum. This will leave a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Add the DFO-containing PBS buffer to the flask. Hydrate the film by vortexing or sonicating. This process forms multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder equipped with a specific pore size membrane (e.g., 100 or 200 nm) for 10-20 cycles.
-
Purification: Remove any unencapsulated DFO by centrifuging the liposome suspension using an ultrafiltration device. The liposomes will be retained by the filter, while the free drug will pass through.
-
Characterization: Analyze the final Liposome-DFO formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
3. Protocol: In Vivo Brain Uptake Assessment
This is a general method to determine the concentration of a DFO formulation in the brain after systemic administration.[18][20]
-
Materials:
-
Test animals (e.g., mice or rats).
-
DFO formulation for injection.
-
Anesthesia.
-
Blood collection supplies (e.g., heparinized tubes).
-
Perfusion pump and saline.
-
Brain homogenization equipment.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Compound Administration: Administer the DFO formulation to the animals via the desired route (e.g., intravenous tail vein injection).
-
Blood Sampling: At a predetermined time point (e.g., 1, 2, or 4 hours post-injection), collect a blood sample via cardiac puncture.
-
Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature and remove all blood from the brain.
-
Brain Collection: Euthanize the animal and immediately dissect the brain.
-
Sample Processing: Separate plasma from the blood sample by centrifugation. Weigh and homogenize the brain tissue in a suitable buffer.
-
Quantification: Determine the concentration of the DFO formulation in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate Brain-to-Plasma Ratio: The ratio of the drug concentration in the brain (ng/g of tissue) to the concentration in the plasma (ng/mL) provides an index of BBB penetration.
-
References
- 1. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer's Disease, Parkinson's Disease, and Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles to cross the blood-brain barrier (BBB) – ScienceOpen [scienceopen.com]
- 7. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review | ADMET and DMPK [pub.iapchem.org]
- 8. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell penetrating peptide (CPP)-conjugated desferrioxamine for enhanced neuroprotection: synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease - Metallomics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
- 16. Deferoxamine inhibits iron induced hippocampal tau phosphorylation in the Alzheimer transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neuromics.com [neuromics.com]
- 18. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
- 24. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Platelet Membrane-Based Nanoparticles for Targeted Delivery of Deferoxamine to Alleviate Brain Injury Induced by Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of deferoxamine on blood-brain barrier disruption after subarachnoid hemorrhage | PLOS One [journals.plos.org]
- 27. Effects of deferoxamine on blood-brain barrier disruption and VEGF in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Mal-Deferoxamine Treatment Protocols Based on Serum Ferritin Levels
Disclaimer: The information provided in this technical support center is intended for research purposes only by qualified professionals. "Mal-Deferoxamine" is understood to refer to Deferoxamine (B1203445) Mesylate (DFO), a widely used iron chelator. All protocols and guidelines should be adapted and optimized for specific experimental models and contexts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Deferoxamine?
A1: Deferoxamine is a potent and specific chelating agent with a high affinity for ferric iron (Fe³⁺). It binds with iron to form a stable, water-soluble complex called ferrioxamine. This complex can then be readily excreted from the body, primarily via the kidneys and to a lesser extent in the bile.[1][2] Deferoxamine primarily chelates "free" iron in the plasma, as well as iron from storage proteins like ferritin and hemosiderin.[3] It does not efficiently remove iron that is already incorporated into essential molecules like hemoglobin or cytochromes.[3][4]
Q2: How does Deferoxamine lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α)?
A2: The stabilization of HIF-1α by Deferoxamine is a consequence of its iron-chelating properties. Under normal oxygen conditions (normoxia), HIF-1α is targeted for degradation by prolyl hydroxylase (PHD) enzymes. These enzymes require iron as a critical cofactor to function.[1][5] By chelating intracellular iron, Deferoxamine inhibits the activity of PHD enzymes. This prevents the hydroxylation of HIF-1α, leading to its accumulation, stabilization, and subsequent translocation to the nucleus where it can activate the transcription of various target genes.[1][5][6]
Q3: What are the best practices for preparing and storing Deferoxamine solutions for in vitro experiments?
A3: Deferoxamine mesylate is soluble in water and cell culture media.[7][8][9] For in vitro studies, it is advisable to prepare a concentrated stock solution (e.g., 100 mM) in sterile, double-distilled water. A key consideration is that Deferoxamine solutions can degrade upon storage and are susceptible to decomposition upon air exposure.[8][10] Therefore, the best practice is to prepare solutions fresh immediately before each experiment. If a stock solution must be stored, it should be filter-sterilized, aliquoted into single-use, light-protected tubes, and kept at -20°C.[10] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[10]
Q4: What are the common methods for administering Deferoxamine in preclinical animal models?
A4: The administration route for Deferoxamine in animal studies is dictated by the experimental goals. For acute studies, intravenous (IV) or intramuscular (IM) injections are often used.[11][12] For chronic iron overload models that more closely mimic clinical applications, continuous subcutaneous (SC) infusion over 8-12 hours, often administered 5-7 days a week using a mini-osmotic pump, is the preferred method.[11][13] The precise dosage and administration frequency need to be tailored to the specific animal model, the level of iron overload, and the target serum ferritin levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell culture. | Degradation of Deferoxamine solution. | Prepare fresh Deferoxamine solutions for each experiment. If using frozen stocks, use single-use aliquots and avoid repeated freeze-thaw cycles.[10] Protect solutions from light. |
| Variations in cell confluency. | Standardize cell seeding density and ensure consistent confluency at the time of treatment, as cellular response can be density-dependent. | |
| Iron content in the culture medium. | Be aware that standard culture media contain iron. For sensitive experiments, consider using an iron-depleted medium or supplementing with a known iron concentration for a controlled baseline. | |
| High variability in serum ferritin levels in animal studies. | Inconsistent drug administration. | Ensure precise and consistent dosing. For subcutaneous injections, rotate the injection site to prevent local reactions that could affect absorption. If using mini-pumps, verify the flow rate and proper implantation. |
| Biological variability among animals. | Increase the sample size per group to improve statistical power. Ensure animals are properly randomized and matched for age and weight at the beginning of the study. | |
| Dietary iron intake. | Utilize a standardized diet with a defined iron content for all animals to eliminate variations in iron consumption. | |
| Signs of toxicity in animal models (e.g., weight loss, lethargy, auditory/visual impairment). | Deferoxamine dose is too high. | Calculate the "therapeutic index" by dividing the mean daily dose (mg/kg) by the serum ferritin level (µg/L). To minimize toxicity, this index should generally be maintained below 0.025.[14][15] If toxicity is observed, the dose should be reduced. |
| Over-chelation due to low iron stores. | The risk of toxicity increases when iron stores are low.[16] Monitor serum ferritin levels regularly. As ferritin levels decrease (e.g., below 1,000 ng/mL), consider reducing the weekly dose or temporarily halting treatment.[17] |
Data Presentation: Deferoxamine Dosage Adjustment Based on Serum Ferritin
The following tables, adapted from clinical guidelines, provide a framework for adjusting Deferoxamine dosage in research models of chronic iron overload. These should be considered starting points and require optimization for your specific experimental setup.
Table 1: Recommended Starting Doses for Chronic Iron Overload Models
| Serum Ferritin (ng/mL) | Recommended Average Daily Dose (mg/kg/day) | Recommended Administration |
| < 2,000 | ~25 | 5-7 days/week, SC infusion over 8-12 hours[17][18] |
| 2,000 - 3,000 | ~35 | 5-7 days/week, SC infusion over 8-12 hours[17][18] |
| > 3,000 | up to 55 | 5-7 days/week, SC infusion over 8-12 hours[17] |
Note: It is generally advised not to exceed an average daily dose of 50 mg/kg/day unless intensive chelation is required in fully grown animals.[17]
Table 2: Guidelines for Dose Adjustment and Safety Monitoring
| Monitoring Parameter | Recommended Frequency | Action and Considerations |
| Serum Ferritin | Every 2-4 weeks | Adjust dose based on ferritin trends (see Table 1). If levels drop below 1,000 ng/mL, the risk of toxicity increases; careful monitoring and potential dose reduction are necessary.[17] |
| Therapeutic Index | At each dose adjustment | Calculate as: Mean Daily Dose (mg/kg) / Serum Ferritin (ng/mL). Aim to keep this value below 0.025 to minimize the risk of auditory and other toxicities.[14][15] |
| Body Weight | Weekly | Monitor for unexpected weight loss, which can be a sign of toxicity. Dose adjustments may be needed for significant weight changes. |
| Clinical Signs | Daily | Observe for any signs of distress, including lethargy, changes in behavior, or local injection site reactions. |
| Auditory & Visual Function | Baseline and periodically for long-term studies | High doses and low ferritin levels are associated with auditory and visual toxicity.[16][19] |
Experimental Protocols
Protocol 1: Quantification of Serum Ferritin by ELISA
-
Sample Collection and Preparation:
-
Collect whole blood from animals into serum separator tubes.
-
Allow blood to clot at room temperature for at least 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and store it at -80°C until analysis.
-
-
ELISA Procedure:
-
Utilize a species-specific ferritin ELISA kit and follow the manufacturer's instructions.
-
Prepare serial dilutions of the ferritin standard to generate a standard curve.
-
Dilute serum samples as recommended by the kit protocol to fall within the range of the standard curve.
-
Add standards, controls, and diluted samples to the wells of the antibody-coated microplate.
-
Incubate the plate as specified in the protocol.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Repeat the wash step.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Use the standard curve to determine the ferritin concentration in each sample.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final serum ferritin concentration.
-
Protocol 2: Assessment of Cellular Labile Iron Pool (LIP) with a Fluorescent Sensor
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Deferoxamine for the desired time period. Include untreated and positive controls.
-
-
Staining with Iron-Sensitive Dye (e.g., Calcein-AM):
-
Prepare a stock solution of Calcein-AM in DMSO.
-
Just before use, dilute the stock solution to a final working concentration (e.g., 0.5-1 µM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the dye solution and wash the cells twice with HBSS to remove any extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for Calcein (B42510) (e.g., ~485 nm excitation and ~515 nm emission).
-
-
Data Interpretation:
-
The fluorescence of calcein is quenched by the labile iron pool. Therefore, an increase in fluorescence intensity corresponds to a decrease in the labile iron pool. Results are typically normalized to the fluorescence of untreated control cells.
-
Mandatory Visualizations
Caption: Deferoxamine's role in the stabilization of HIF-1α.
Caption: Workflow for DFO treatment based on serum ferritin.
References
- 1. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 6. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Deferoxamine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Iron Overload - Guidelines for the Clinical Management of Thalassaemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Desferrioxamine ototoxicity: evaluation of risk factors in thalassaemic patients and guidelines for safe dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelation Toxicity | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 17. novartis.com [novartis.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. What are the side effects of Deferoxamine Mesylate? [synapse.patsnap.com]
Technical Support Center: Mitigating Adverse Events of Long-Term Mal-Deferoxamine Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate adverse events associated with the long-term use of Mal-Deferoxamine (Deferoxamine) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing decreased cell viability in our long-term Deferoxamine-treated cell cultures. What could be the cause and how can we troubleshoot this?
A1: Decreased cell viability with long-term Deferoxamine (B1203445) exposure can stem from several factors, primarily iron depletion-induced cytotoxicity and oxidative stress.[1][2][3]
Troubleshooting Steps:
-
Optimize Deferoxamine Concentration: The optimal concentration of Deferoxamine is cell-type dependent. It is crucial to perform a dose-response curve to determine the highest concentration that does not significantly impact cell viability for your specific cell line. Viability can be assessed using assays like MTT or Trypan Blue exclusion.[1][4]
-
Monitor Intracellular Iron Levels: "Over-chelation" can lead to cellular dysfunction.[2] Consider measuring the labile iron pool using fluorescent probes to ensure that Deferoxamine is chelating excess iron without causing detrimental depletion.
-
Assess Oxidative Stress: Deferoxamine's mechanism can paradoxically lead to the production of reactive oxygen species (ROS).[3] Quantify ROS levels using fluorescent probes like DCFDA or DHE.[5] If elevated, consider co-treatment with an antioxidant as a mitigating strategy.
-
Control for Ferrioxamine Toxicity: The Deferoxamine-iron complex, ferrioxamine, is generally considered less toxic but can still exert effects. When possible, include a ferrioxamine control in your experiments to distinguish between the effects of iron chelation and the complex itself.
Q2: Our animal models on long-term Deferoxamine are showing signs of ocular and auditory toxicity. How can we monitor and potentially mitigate these effects?
A2: Ocular and auditory toxicity are known and significant adverse effects of long-term, high-dose Deferoxamine administration.[6][7][8][9] Careful monitoring and dose adjustment are critical.
Troubleshooting and Monitoring Protocols:
-
Ophthalmological Monitoring:
-
Audiological Monitoring:
-
Mitigation Strategies:
-
Dose Titration: The risk of toxicity is dose-dependent.[7][9][11] If signs of toxicity appear, a reduction in the Deferoxamine dose is the primary intervention.
-
Therapeutic Index Monitoring: In clinical settings, a therapeutic index (daily dose (mg/kg) / serum ferritin (μg/L)) is used to minimize toxicity, with a target of < 0.025 often cited. While serum ferritin might not be the primary endpoint in all research models, understanding the relationship between iron load and Deferoxamine dose is crucial.
-
Q3: We suspect Deferoxamine is causing nephrotoxicity and hepatotoxicity in our in vivo studies. What are the recommended methods for assessment?
A3: Deferoxamine can potentially lead to renal and hepatic side effects, although it is generally considered to have a good safety profile in these organs compared to other iron chelators.[12] Monitoring relevant biomarkers is essential.
Assessment Protocols:
-
Nephrotoxicity Assessment:
-
Serum Creatinine (B1669602) and BUN: Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels as standard indicators of renal function.
-
Histopathology: Perform histological analysis of kidney tissue sections stained with Hematoxylin and Eosin (H&E) to look for signs of tubular damage or other abnormalities.
-
-
Hepatotoxicity Assessment:
-
Liver Enzyme Measurement: Quantify serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[12]
-
Histopathology: Examine H&E-stained liver sections for evidence of inflammation, necrosis, or other pathological changes.
-
Quantitative Data Summary
Table 1: Common Adverse Events Associated with Long-Term Deferoxamine Use and Recommended Monitoring.
| Adverse Event | Key Indicators | Recommended Monitoring Assays/Techniques | Frequency of Monitoring |
| Ocular Toxicity | Blurred vision, color vision changes, night blindness, retinal pigmentary changes[7][9] | Fundoscopy, Electroretinography (ERG)[10] | Baseline and at regular intervals (e.g., monthly) during long-term studies. |
| Auditory Toxicity | High-frequency hearing loss, tinnitus[7][11] | Auditory Brainstem Response (ABR)[11] | Baseline and periodically, especially with high-dose regimens. |
| Nephrotoxicity | Increased serum creatinine and BUN[13] | Serum creatinine and BUN measurement, Histopathology (H&E staining) | Regular blood sample analysis. |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST)[12] | Serum ALT and AST measurement, Histopathology (H&E staining) | Regular blood sample analysis. |
| Cellular Toxicity | Decreased cell viability, increased apoptosis, elevated oxidative stress[1][2] | MTT/Trypan Blue exclusion assays, Annexin V/PI staining, ROS/RNS fluorescent probes (DCFDA, DHE)[5] | Dependent on experimental design (e.g., at each time point). |
Experimental Protocols
Protocol 1: In Vitro Assessment of Deferoxamine-Induced Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of Deferoxamine on a specific cell line and establish a safe concentration range for long-term experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Deferoxamine mesylate salt
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Deferoxamine Treatment: Prepare a serial dilution of Deferoxamine in complete medium. Remove the old medium from the wells and add 100 µL of the Deferoxamine dilutions. Include a vehicle control (medium only). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
Objective: To quantify the level of intracellular ROS in cells treated with Deferoxamine.
Materials:
-
Cells treated with Deferoxamine (and appropriate controls)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Treatment: Treat cells with Deferoxamine for the desired time in a suitable culture plate. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Loading: Wash the cells twice with pre-warmed HBSS. Incubate the cells with 5-10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Data Analysis: Quantify the mean fluorescence intensity and normalize it to the control group.
Signaling Pathways and Visualizations
Deferoxamine's Impact on the HIF-1α Signaling Pathway
Deferoxamine, by chelating intracellular iron, inhibits the activity of prolyl hydroxylases (PHDs), which are iron-dependent enzymes. PHDs normally hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation. Inhibition of PHDs by Deferoxamine leads to the stabilization and accumulation of HIF-1α.[14] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their expression. This pathway is a key mechanism by which Deferoxamine can mimic a hypoxic state.[15]
Caption: Deferoxamine inhibits iron-dependent PHDs, stabilizing HIF-1α.
Experimental Workflow for Assessing Deferoxamine-Induced Toxicity and Mitigation
The following workflow outlines a logical sequence of experiments for investigating and mitigating the adverse effects of Deferoxamine in a research setting.
Caption: Workflow for Deferoxamine toxicity assessment and mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity of deferoxamine on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferoxamine-induced cytotoxicity in human neuronal cell lines: protection by free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Effect of Deferoxamine and Arsenic Trioxide on Viability and Vitality of APL Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ocular and auditory toxicity of long-term, high-dose subcutaneous deferoxamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visual and auditory neurotoxicity in patients receiving subcutaneous deferoxamine infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auditory and visual toxicity during deferoxamine therapy in transfusion-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular and auditory toxicity in hemodialyzed patients receiving desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and Structural Abnormalities in Deferoxamine Retinopathy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serial studies of auditory neurotoxicity in patients receiving deferoxamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Deferasirox nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Synthesis of Mal-Deferoxamine Analogs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Mal-Deferoxamine (Mal-DFO) analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Reaction Setup & Reagents
Question 1: What is the optimal pH for conjugating a maleimide (B117702) linker to Deferoxamine (B1203445)?
Answer: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the primary amine of Deferoxamine is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols (as a model for primary amines in terms of reactivity trends) is approximately 1,000 times faster than with other amine-containing residues like lysine (B10760008) at the same pH.[2][3][4] As the pH rises above 7.5, the rate of maleimide hydrolysis increases significantly, which can inactivate your linker before it conjugates to the Deferoxamine.[3][4]
Question 2: My maleimide linker is not dissolving well. What solvent should I use?
Answer: Maleimide reagents should be dissolved in a dry, aprotic, and water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[1] Deferoxamine mesylate itself is soluble in water (up to 100 mM or ~65.68 mg/mL) and DMSO (approx. 5 mg/mL).[1] When preparing your reaction, you can dissolve the maleimide linker in a minimal amount of DMSO or DMF and then add it to the Deferoxamine solution, which should be prepared in a suitable aqueous buffer (e.g., PBS, HEPES).[1]
Question 3: How should I prepare and store my stock solutions?
Answer:
-
Deferoxamine Mesylate: Can be dissolved in water or PBS (pH 7.2) at approximately 5 mg/mL.[1] Aqueous solutions should ideally be prepared fresh, as they can deteriorate upon storage. For longer-term storage, consider preparing aliquots and storing them at -20°C.
-
Maleimide Linker: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF.[1] Aqueous solutions of maleimides are not recommended for storage due to rapid hydrolysis, which inactivates the reactive group.[4][5]
Section 2: Low Yield & Incomplete Reactions
Question 4: My final yield of Mal-DFO is very low. What are the common causes?
Answer: Low yield is a frequent issue and can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[3][4] If your maleimide stock solution was prepared in advance or exposed to moisture, it may have been inactivated before the reaction. Always use freshly prepared maleimide solutions.[1]
-
Incorrect Molar Ratio: An insufficient amount of the maleimide linker will result in an incomplete reaction. A starting molar ratio of 10:1 to 20:1 of the maleimide reagent to Deferoxamine is typically recommended to drive the reaction to completion.[3] However, this should be optimized for your specific linker.
-
Suboptimal pH: If the reaction pH is too low (<6.5), the reaction rate will be significantly slower. If it is too high (>7.5), maleimide hydrolysis will dominate. Ensure your buffer is maintained within the optimal 6.5-7.5 range.[1][2][3]
-
Reaction Time/Temperature: The reaction may not have proceeded to completion. Typical reaction times are 1-2 hours at room temperature or overnight at 4°C.[3] These parameters may require optimization.
Question 5: How can I confirm that the conjugation reaction has occurred?
Answer: You can monitor the reaction progress and confirm the final product using the following analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. You should see a new peak corresponding to the Mal-DFO product with a different retention time than the starting materials (Deferoxamine and the maleimide linker). The formation of the iron-bound complex (ferrioxamine) can be detected at 430 nm, while the free form is detected around 220-226 nm.[6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the final product. The expected mass will be the sum of the molecular weight of Deferoxamine (560.7 g/mol ) and the maleimide linker, minus the mass of any leaving groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural confirmation of the conjugate.[7][8]
Section 3: Product Stability & Side Reactions
Question 6: My purified Mal-DFO analog appears to be degrading over time. What is causing this instability?
Answer: The primary cause of instability in maleimide-thiol (or amine) conjugates is the retro-Michael reaction .[5][9] This is a reversible reaction where the thiosuccinimide linkage can break, leading to deconjugation. This process is accelerated in the presence of other thiols (like glutathione (B108866) in biological systems) and at higher pH.[5][9]
Question 7: How can I improve the stability of my Mal-DFO conjugate?
Answer: The most effective strategy to prevent the retro-Michael reaction is to promote the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This ring-opened product is resistant to deconjugation.[9]
-
Controlled Hydrolysis Protocol: After the initial conjugation is complete, you can induce hydrolysis by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating it at room temperature or 37°C for 2-4 hours.[5] The progress of the ring-opening can be monitored by mass spectrometry, as it will result in an 18 Da increase in mass (due to the addition of a water molecule).
Question 8: Are there any other side reactions I should be aware of?
Answer: Yes, besides maleimide hydrolysis and the retro-Michael reaction, you should be aware of:
-
Reaction with Amines at High pH: While the reaction is selective for thiols/primary amines at pH 6.5-7.5, at pH values above 7.5, maleimides can react with other nucleophilic groups, such as the secondary amines within the Deferoxamine backbone, leading to a loss of selectivity.[4][5]
-
Potential for Deferoxamine to Chelate Metal Ions: Deferoxamine is a potent iron chelator. If there are trace amounts of metal ions (like iron from your HPLC system) in your buffers, it can form complexes. This can lead to unexpected peaks and shifts in retention time during HPLC analysis. Using metal-free buffers or adding a chelator like EDTA to your mobile phase (if not using MS detection) can mitigate this.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound analogs.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale & Citations |
|---|---|---|
| Reaction pH | 6.5 - 7.5 | Optimal for amine reactivity; minimizes maleimide hydrolysis.[1][2][3][4] |
| Maleimide:DFO Molar Ratio | 10:1 to 20:1 (start) | Drives the reaction to completion. Should be empirically optimized.[3] |
| Reaction Temperature | Room Temperature or 4°C | Standard conditions for bioconjugation.[3] |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Should be monitored by HPLC for completion.[3] |
| Maleimide Stock Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[1] |
| DFO Stock Solvent | Water or Aqueous Buffer (e.g., PBS) | Deferoxamine mesylate is water-soluble.[1] |
Table 2: Physicochemical Properties of Deferoxamine (DFO)
| Property | Value | Source |
|---|---|---|
| Molecular Weight (Free Base) | 560.7 g/mol | [11] |
| Molecular Weight (Mesylate Salt) | 656.8 g/mol | [1] |
| Solubility in Water/PBS (pH 7.2) | ~50 mg/mL / ~5 mg/mL | [1] |
| Solubility in DMSO | ~5 mg/mL | [1] |
| Solubility in Acetone/Chloroform | Practically insoluble |[5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Mal-DFO)
This protocol outlines the general procedure for conjugating a maleimide-containing linker to Deferoxamine mesylate.
Materials:
-
Deferoxamine mesylate salt
-
Maleimide-activated linker (e.g., Maleimide-PEG-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2, prepared with metal-free water.
-
Quenching Agent (optional): e.g., L-cysteine or β-mercaptoethanol
-
Purification supplies: Desalting column (e.g., PD-10) or HPLC system.
Procedure:
-
Prepare Deferoxamine Solution: Dissolve Deferoxamine mesylate in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Maleimide Linker Solution: Immediately before use, dissolve the maleimide linker in anhydrous DMSO to create a 10 mM stock solution.
-
Initiate Conjugation: Add the desired molar excess (e.g., 10-20 equivalents) of the maleimide linker stock solution to the Deferoxamine solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): To quench any unreacted maleimide, a small molar excess of a thiol-containing compound like L-cysteine can be added and incubated for an additional 30 minutes.
-
Purify the Conjugate: Remove unreacted maleimide linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Alternatively, purify the Mal-DFO conjugate using preparative RP-HPLC.
-
Characterize: Confirm the identity and purity of the final product using analytical HPLC and Mass Spectrometry.
Protocol 2: Stabilization of Mal-DFO by Thiosuccinimide Ring Hydrolysis
This protocol should be performed after the initial purification of the Mal-DFO conjugate.
Materials:
-
Purified Mal-DFO conjugate
-
Base Solution: e.g., 0.5 M Sodium Borate or Phosphate buffer, pH 9.0
-
Neutralization Buffer: e.g., 1 M MES or PBS, pH 6.5
Procedure:
-
Adjust pH: To the solution of purified Mal-DFO, add the Base Solution dropwise until the pH of the solution is between 8.5 and 9.0.
-
Incubate: Let the solution stand at room temperature for 2-4 hours. Monitor the progress of the hydrolysis by taking aliquots and analyzing them by Mass Spectrometry (look for an 18 Da mass increase).
-
Neutralize: Once hydrolysis is complete, neutralize the solution by adding the Neutralization Buffer until the pH returns to 7.0-7.5.
-
Final Purification/Buffer Exchange: If necessary, perform a final buffer exchange using a desalting column into the desired final storage buffer.
Visualizations
Caption: General workflow for the synthesis and subsequent stabilization of this compound analogs.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis experiments.
Caption: Competing reaction pathways in the synthesis and stabilization of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and solution properties of deferoxamine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aidic.it [aidic.it]
- 6. An expedient reverse-phase high-performance chromatography (RP-HPLC) based method for high-throughput analysis of deferoxamine and ferrioxamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Deferoxamine | C25H48N6O8 | CID 2973 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to manage potential neurotoxicity with high doses of Deferoxamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential neurotoxicity associated with high doses of Deferoxamine (B1203445) (DFO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Deferoxamine-induced neurotoxicity?
A1: The primary mechanism of Deferoxamine-induced neurotoxicity is multifactorial and not fully elucidated. However, evidence suggests it involves the chelation of essential metal ions other than iron, particularly zinc and copper, leading to the inhibition of metalloenzymes crucial for neuronal function. Additionally, high doses of DFO, especially in the context of low iron load, can lead to an excess of unbound DFO that may induce oxidative stress and contribute to neuronal damage. Recent studies also implicate the involvement of ferroptosis, a form of iron-dependent programmed cell death, and neuroinflammation in the pathogenic process.
Q2: What are the main clinical manifestations of Deferoxamine neurotoxicity?
A2: The most commonly reported neurotoxicities are auditory and visual. Auditory toxicity often presents as high-frequency sensorineural hearing loss and tinnitus.[1] Visual disturbances can range from blurred vision and decreased visual acuity to more severe conditions like optic neuropathy and retinal pigmentary abnormalities.[1] A reversible sensorimotor neurotoxicity has also been reported with high-dose DFO therapy.[2]
Q3: What are the key risk factors for developing Deferoxamine neurotoxicity?
A3: Several risk factors have been identified that increase the likelihood of developing neurotoxicity during Deferoxamine therapy. These include:
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High doses of Deferoxamine: This is a central factor in the pathogenesis of neurotoxicity.[1][2]
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Low serum ferritin levels: Patients with lower iron stores are at a higher risk.[1]
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Younger age: Younger patients appear to be more susceptible.[1]
-
Pre-existing renal impairment: This can affect the clearance of the DFO-iron complex.
-
High serum aluminum levels: In patients on dialysis, high aluminum levels can be exacerbated by DFO, leading to neurotoxicity.[3][4]
Q4: How can Deferoxamine-induced neurotoxicity be managed?
A4: Management primarily involves careful monitoring and dose adjustment. If neurotoxicity is detected, the following steps are generally recommended:
-
Dose Reduction: Lowering the dose of Deferoxamine is often the first step.[5]
-
Temporary Discontinuation: In cases of more severe toxicity, temporarily stopping the drug may be necessary.[5]
-
Monitoring for Reversibility: Auditory and visual symptoms can be reversible upon dose reduction or cessation of therapy.[1][5]
-
Restarting at a Lower Dose: Once symptoms have stabilized or resolved, treatment may be cautiously restarted at a significantly lower dose.[5]
Q5: Are there any alternatives to high-dose Deferoxamine for iron chelation?
A5: Yes, other iron chelators are available, such as deferiprone (B1670187) and deferasirox, which are orally administered and have different side-effect profiles. Combination therapy with lower doses of Deferoxamine and an oral chelator is also an option for some patients.
Troubleshooting Guides
Issue 1: A subject in our preclinical study is showing signs of auditory dysfunction after high-dose DFO administration.
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Immediate Action: Temporarily suspend DFO administration.
-
Troubleshooting Steps:
-
Confirm Auditory Dysfunction: Perform Auditory Brainstem Response (ABR) testing to objectively assess hearing thresholds. A significant threshold shift would confirm ototoxicity.
-
Evaluate DFO Dose and Iron Load: Review the administered dose in relation to the subject's body weight and serum ferritin levels. Doses exceeding 50 mg/kg/day are associated with a higher risk of toxicity, especially with low ferritin levels.[5]
-
Consider Dose Reduction: If DFO therapy is critical, consider re-initiating at a lower dose (e.g., 25-30 mg/kg/day) once ABR thresholds have stabilized or returned to baseline.[5]
-
Monitor Closely: After dose adjustment, continue with frequent ABR monitoring to detect any recurrence of ototoxicity.
-
Issue 2: We have observed unexpected visual disturbances in a cohort of our animal models treated with high-dose DFO.
-
Immediate Action: Halt DFO administration to the affected cohort.
-
Troubleshooting Steps:
-
Objective Visual Assessment: Conduct multifocal electroretinography (mfERG) and visual evoked potential (VEP) testing to quantify retinal and optic nerve function. Reductions in amplitude and prolongations in latency of the waveforms are indicative of toxicity.[6]
-
Ophthalmological Examination: Perform a thorough ophthalmological exam, including fundoscopy, to look for any structural changes such as retinal pigmentary abnormalities.
-
Review Dosing Regimen: Analyze the dosing schedule and total cumulative dose. High peak plasma concentrations may contribute to toxicity.
-
Dose De-escalation Strategy: If continued chelation is necessary, design a dose de-escalation study, starting with a significantly reduced dose and gradually increasing while closely monitoring with mfERG and VEP.
-
Investigate Trace Metal Status: Analyze serum levels of zinc and copper, as DFO can chelate these essential metals, and their deficiency may contribute to retinal toxicity.
-
Data Presentation
Table 1: Dose-Response Relationship in Deferoxamine-Induced Auditory Neurotoxicity
| Deferoxamine Dose (mg/kg/day) | Severity of Auditory Abnormality | Recommended Action | Expected Outcome |
| > 50 | High risk of toxicity | Reduce dose or temporarily discontinue | Potential for reversal of hearing deficit |
| 30 - 40 | Mild toxicity | Reduce dose | Reversal to normal audiogram within four weeks[5] |
| 25 | Moderate abnormalities | Reduce dose and monitor closely | Stabilization or improvement of auditory function[5] |
| 10 - 25 | Following symptomatic hearing loss | Restart at this dose after a 4-week discontinuation | Safe administration with careful monitoring[5] |
Table 2: Monitoring Parameters for Deferoxamine Neurotoxicity
| Parameter | Test | Frequency | Indication of Toxicity |
| Auditory Function | Pure-tone audiometry (especially high frequencies), Auditory Brainstem Response (ABR) | Baseline, then every 6 months or more frequently in high-risk patients.[5] | Increased hearing thresholds, particularly at high frequencies (4,000-8,000 Hz).[5] |
| Visual Function | Visual acuity, color vision, fundoscopy, multifocal electroretinography (mfERG), Visual Evoked Potentials (VEP) | Baseline, then periodically, especially with doses >50 mg/kg/day. | Decreased visual acuity, loss of color vision, retinal pigmentary changes, reduced mfERG amplitudes, and delayed VEP latencies.[1][6] |
| Iron Stores | Serum Ferritin | Regularly during therapy. | Low levels are a risk factor for toxicity.[1] |
| Renal Function | Serum Creatinine, BUN | Baseline and periodically. | Impaired renal function can increase the risk of toxicity. |
| Aluminum Status (for dialysis patients) | Serum Aluminum | Before initiating DFO therapy. | Levels >200 mcg/L are a contraindication for immediate DFO use.[3][4] |
Experimental Protocols
1. Protocol for Auditory Brainstem Response (ABR) Testing in Rodent Models
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Objective: To assess the functional integrity of the auditory pathway from the cochlea to the brainstem.
-
Methodology:
-
Anesthesia: Anesthetize the animal (e.g., with a ketamine/xylazine mixture) and monitor its vital signs throughout the procedure.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and in the contralateral hind limb (ground).
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Acoustic Stimuli: Deliver a series of click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) and intensities (e.g., from 90 dB SPL down to 10 dB SPL in 10 dB steps) to the ear canal via a calibrated sound source.
-
Recording: Record the evoked electrical potentials using a signal averaging system. Average the responses to multiple stimuli (e.g., 512 or 1024) for each frequency and intensity.
-
Data Analysis: Identify the characteristic ABR waves (I-V). The hearing threshold is determined as the lowest stimulus intensity that elicits a discernible Wave V.
-
2. Protocol for Multifocal Electroretinography (mfERG)
-
Objective: To topographically map retinal function across the posterior pole.
-
Methodology:
-
Pupil Dilation: Dilate the subject's pupils with a mydriatic agent.
-
Electrode Placement: Place a corneal electrode (e.g., DTL fiber or contact lens electrode) on the anesthetized cornea, a reference electrode on the ipsilateral temple, and a ground electrode on the forehead.
-
Stimulation: Present a stimulus consisting of a pattern of hexagons (typically 61 or 103) that flicker between black and white according to a pseudo-random m-sequence. The subject is instructed to maintain fixation on a central target.
-
Recording: Record the retinal electrical responses for a duration of approximately 4-8 minutes.
-
Data Analysis: Use a cross-correlation technique to extract the local ERG responses from each stimulated retinal area. Analyze the amplitude and implicit time of the first positive peak (P1) and the first negative peak (N1). A significant reduction in amplitude or delay in implicit time in specific retinal regions indicates localized retinal dysfunction.
-
3. Protocol for Serum Ferritin and Transferrin Saturation Measurement
-
Objective: To assess the body's iron stores.
-
Methodology:
-
Sample Collection: Collect a blood sample via venipuncture. For transferrin saturation, a morning fasting sample is preferred to account for diurnal variations in iron levels.[2]
-
Serum Preparation: Separate the serum from the blood sample by centrifugation.
-
Ferritin Measurement: Use an immunoassay (e.g., ELISA or chemiluminescence immunoassay) to quantify the serum ferritin concentration.
-
Iron and TIBC Measurement: Determine the serum iron concentration and the total iron-binding capacity (TIBC) using colorimetric or other automated laboratory methods.
-
Calculation of Transferrin Saturation: Calculate the transferrin saturation (TSAT) using the formula: TSAT (%) = (Serum Iron / TIBC) x 100.[2]
-
Interpretation: Low serum ferritin and low transferrin saturation indicate iron deficiency, which is a risk factor for DFO neurotoxicity.
-
Mandatory Visualizations
References
- 1. Pure Tone Audiometry | Testing Guides [grason-stadler.com]
- 2. droracle.ai [droracle.ai]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Transferrin saturation - Wikipedia [en.wikipedia.org]
- 6. Toxic effects of high-dose deferoxamine treatment in patients with iron overload: an electrophysiological study of cerebral and visual function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Combined Chelation Therapy with Deferoxamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing combined chelation therapy with Deferoxamine (B1203445) (DFO).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using combined chelation therapy with Deferoxamine?
A1: Combining Deferoxamine with other iron chelators like Deferiprone (B1670187) (DFP) or Deferasirox (B549329) (DFX) can lead to a more effective reduction of iron overload, particularly in patients who do not respond adequately to monotherapy.[1][2] This approach is based on the different properties of the chelators, which may allow for synergistic or additive effects in iron excretion.[1][3] For instance, the simultaneous use of DFO and DFP has been shown to have an additive effect on iron excretion.[4] Combination therapy can also be tailored to individual patient needs and may help in managing side effects.[1]
Q2: What are the common combination regimens involving Deferoxamine?
A2: Common combination regimens include:
-
Deferoxamine (DFO) and Deferiprone (DFP): This combination has been extensively studied and is recommended by the International Committee on Oral Chelators (ICOC) for rapid depletion of excess body iron.[5] A typical regimen involves daily oral DFP with subcutaneous DFO infusions several nights a week.[4][5]
-
Deferoxamine (DFO) and Deferasirox (DFX): This combination is another option for patients who may not tolerate or respond adequately to other therapies.[1][5] It often involves daily oral DFX supplemented with DFO infusions.[1][6]
-
Triple Therapy (DFO, DFP, and DFX): In cases of very severe iron overload, a triple combination therapy may be considered, although this is a more recent and less studied approach.[7][8][9]
Q3: How is the efficacy of combined chelation therapy monitored?
A3: The efficacy of combined chelation therapy is primarily monitored by measuring:
-
Serum Ferritin: A common and convenient marker for assessing total body iron stores. A significant decrease in serum ferritin levels indicates a positive response to therapy.[2][4][10]
-
Liver Iron Concentration (LIC): Considered a more accurate measure of iron overload than serum ferritin.[11] It can be assessed through liver biopsy or non-invasively using MRI T2*.[4][11]
-
Cardiac T2 MRI:* This non-invasive imaging technique is crucial for assessing cardiac iron levels, as heart complications are a major concern in iron overload.[10][12] An increase in T2* value indicates a reduction in cardiac iron.[10]
-
Urinary and Fecal Iron Excretion: These measurements can directly quantify the amount of iron being removed from the body.[13][14]
Troubleshooting Guides
Problem 1: Inadequate reduction in serum ferritin levels despite combination therapy.
| Possible Cause | Troubleshooting Step |
| Poor Compliance | The primary reason for ineffectiveness is often poor patient compliance with the prescribed regimen, especially with the demanding schedule of DFO infusions.[12] Verify and reinforce the importance of adherence to the treatment protocol. |
| Inadequate Dosing | The doses of one or both chelators may be insufficient. Review the current dosing regimen and consider a dose increase based on the patient's weight, degree of iron overload, and tolerance.[12][15] |
| Suboptimal Chelation Strategy | The timing and frequency of administration might not be optimal. For instance, with DFO, longer infusion times generally lead to more efficient iron removal.[12] Consider adjusting the administration schedule, such as increasing the number of DFO infusion nights per week.[1][6] |
| Underlying Clinical Factors | Certain clinical conditions can affect treatment response. Assess for any new or worsening underlying conditions that might be contributing to the iron overload. |
Problem 2: Adverse events or side effects during combined chelation therapy.
| Adverse Event | Troubleshooting Step |
| Gastrointestinal Symptoms (nausea, vomiting, abdominal pain) | These are common, particularly with oral chelators like DFP and DFX.[4][10] Administering the oral chelator with food may help. If symptoms are severe or persistent, a temporary dose reduction or a switch to a different combination regimen might be necessary.[10] |
| Infusion Site Reactions (with DFO) | Local reactions at the infusion site are common.[10] Ensure proper needle insertion and rotate infusion sites. Applying a topical corticosteroid cream after the infusion can help reduce local reactions.[15] |
| Neutropenia/Agranulocytosis (especially with DFP) | This is a serious but less common side effect.[2][4] Regular monitoring of blood counts is crucial. If neutropenia or agranulocytosis develops, the offending drug must be stopped immediately, and appropriate medical management initiated.[4] |
| Elevated Liver Enzymes | Transient increases in liver enzymes can occur.[4][14] Monitor liver function tests regularly. A temporary dose reduction or interruption of the oral chelator may be required.[14] |
| Ocular and Auditory Disturbances (with DFO) | These can occur with long-term, high-dose DFO therapy, especially in patients with low ferritin levels.[15][16] Regular ophthalmologic and audiometric examinations are recommended.[15][17] If toxicity is detected, DFO should be stopped until resolution.[15] |
Quantitative Data Summary
Table 1: Efficacy of DFO + DFP Combination Therapy
| Study | Duration | Patient Group | Key Efficacy Outcomes | Adverse Events |
| Galanello et al. (2006)[4] | 12 months | 50 β-thalassemia patients | Mean ferritin decreased from 3363.7 to 2323.2 µg/L (P < 0.0001). Significant improvement in cardiac T2* relaxation time. | Gastrointestinal symptoms (20%), transaminase elevation (18%), agranulocytosis (4.2 cases/100 patient-years). |
| Pennell et al. (2007)[10] | 12 months | 65 β-thalassemia major patients | Greater reduction in serum ferritin (-976 vs -233 µg/L; P<0.001) and myocardial iron compared to DFO monotherapy. Improved ejection fraction. | Gastrointestinal symptoms (38% in combo vs 24% in mono), transient neutropenia, elevated alanine (B10760859) aminotransferase. |
| Origa et al. (2005)[2] | ≥ 12 months | 64 thalassemia major patients | Mean ferritin decreased from 5243 to 3439 ng/mL (p<0.001). Left ventricular ejection fraction increased from 48.6% to 57% (p=0.0001). | Agranulocytosis (3 patients), mild neutropenia (7 patients), nausea, vomiting, abdominal pain, increased liver transaminases, joint pain. |
Table 2: Efficacy of DFO + DFX Combination Therapy
| Study | Duration | Patient Group | Key Efficacy Outcomes | Adverse Events |
| Voskaridou et al. (2014)[18] | 18 months | 1 β-thalassemia major patient | Serum ferritin reduced from >2500 to 680 µg/L. Improved liver and cardiac MRI T2* values. | Well tolerated, no adverse events documented. |
| Cassinerio et al. (2022)[19] | Median 23 months | N/A | Median serum ferritin reduced by 42% (p = 0.004). 76% reduction in LIC (p = 0.062). | Not specified in detail. |
| Haghpanah et al. (2016)[20] | 12 months | 32 β-thalassemia major patients | Mean serum ferritin reduced from 4031 to 2416 ng/mL (P < 0.001). Significant improvement in echocardiograph findings. | No drug toxicity observed (monitored serum creatinine, liver enzymes, BUN). |
| Lal et al. (2013)[6] | 12 months | 18 patients with persistent iron overload | Median LIC decreased by 31% from 17.4 to 12.0 mg/g (P<0.001). Median serum ferritin declined by 24% from 2,465 to 1,863 ng/mL (p=0.002). | Not specified in detail. |
Experimental Protocols
Protocol 1: Evaluation of DFO and DFP Combined Therapy
-
Objective: To assess the safety and effectiveness of combined therapy with Deferiprone (DFP) and Deferoxamine (DFO) in reducing iron overload in transfusion-dependent thalassemia patients.[4]
-
Methodology:
-
Patient Recruitment: Recruit patients with β-thalassemia major who have evidence of iron overload (e.g., high serum ferritin).
-
Treatment Regimen: Administer oral DFP for four days a week and a combination of oral DFP and subcutaneous DFO for the remaining three days of the week.[4]
-
Dosage:
-
Efficacy Monitoring:
-
Measure serum ferritin levels at baseline and at regular intervals (e.g., every 3 months).
-
Assess cardiac iron load using MRI T2* at baseline and after 12 months.
-
Evaluate cardiac function using echocardiography to measure the shortening fraction (SF).[4]
-
-
Safety Monitoring:
-
Protocol 2: Metabolic Iron Balance Study for DFO and DFX Combination
-
Objective: To compare the relative effectiveness of Deferasirox (DFX) and Deferoxamine (DFO) monotherapy versus combination therapy on iron excretion.[1][13]
-
Methodology:
-
Patient Selection: Enroll patients with β-thalassemia requiring iron chelation therapy.
-
Study Design: Conduct a metabolic iron balance study over a defined period (e.g., 34 days).[13]
-
Dietary Control: Place patients on a fixed, low-iron diet.
-
Treatment Arms:
-
Sample Collection: Collect daily urine and stool samples for the duration of each treatment arm.
-
Iron Measurement: Determine the iron content in urine and stool samples using atomic absorption spectrometry.[13]
-
Safety Monitoring: Conduct serial safety assessments, including hematologic parameters, serum chemistries, and urinalyses.[13]
-
Visualizations
Caption: Deferoxamine's effect on the HIF-1α signaling pathway.
Caption: Workflow for a clinical trial comparing combined vs. mono-therapy.
Caption: Decision-making logic for initiating combined chelation therapy.
References
- 1. Toward optimizing the use of deferasirox: potential benefits of combined use with deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined therapy with deferiprone and desferrioxamine in thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelation treatment with combined therapy with deferiprone and deferioxamine: a 12-month trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective new treatments of iron overload in thalassaemia using the ICOC combination therapy protocol of deferiprone (L1) and deferoxamine and of new chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Chelation Therapy with Deferasirox and Deferoxamine in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Monitoring long-term efficacy of iron chelation treatment with biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thalassemia.ucsf.edu [thalassemia.ucsf.edu]
- 13. Toward optimizing the use of deferasirox: potential benefits of combined use with deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 16. Desferal (deferoxamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Combination therapy of deferasirox and deferoxamine shows significant improvements in markers of iron overload in a patient with β-thalassemia major and severe iron burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of dual chelation therapy with deferasirox and deferoxamine in patients with beta thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination therapy - deferasirox and deferoxamine - in thalassemia major patients in emerging countries with limited resources - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deferoxamine and Other Iron Chelators in Managing Iron Overload
For researchers and professionals in drug development, understanding the comparative efficacy of iron chelators is paramount in the management of iron overload disorders, such as thalassemia and hemochromatosis. This guide provides an objective comparison of Deferoxamine (B1203445) (DFO) with other widely used iron chelators, namely Deferiprone (B1670187) (DFP) and Deferasirox (DFX), supported by data from clinical studies.
Comparative Efficacy of Iron Chelators
The therapeutic efficacy of iron chelators is primarily assessed by their ability to reduce iron levels in the body, which is often measured through serum ferritin levels, liver iron concentration (LIC), and cardiac iron deposition.
Quantitative Data Summary
The following table summarizes the comparative efficacy of Deferoxamine, Deferiprone, and Deferasirox based on key clinical endpoints.
| Efficacy Metric | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Key Findings |
| Serum Ferritin Reduction | Effective in reducing serum ferritin levels.[1][2][3] | Comparable efficacy to DFO in reducing serum ferritin.[1][2] | Demonstrated a significant reduction in serum ferritin levels, in some cases greater than DFO.[4][5] | All three chelators are effective in reducing serum ferritin. DFX may offer a more significant reduction in some patient populations.[4][5] |
| Liver Iron Concentration (LIC) | Reduces LIC.[1][6] | Comparable efficacy to DFO in reducing LIC.[1][6] | Effective in reducing LIC.[4] | DFO, DFP, and DFX show comparable efficacy in reducing liver iron concentration.[1][4][6] |
| Cardiac Iron (Myocardial T2) | Less effective in removing cardiac iron compared to DFP.[4][7] | More effective than DFO in improving myocardial T2 and left ventricular ejection fraction.[4][7][8] | Efficacy in reducing cardiac iron is still under investigation, with some studies showing improvement.[8] | Deferiprone has shown a greater cardioprotective effect compared to Deferoxamine.[4][7] Combination therapy of DFO and DFP can be particularly effective.[4][8] |
Mechanism of Action and Signaling Pathways
Iron chelation therapy aims to bind excess iron, forming a stable complex that can be excreted from the body, thereby preventing iron-induced organ damage.[9]
Deferoxamine, a hexadentate chelator, binds to ferric iron (Fe3+) in a 1:1 ratio, forming a water-soluble complex called ferrioxamine that is excreted primarily through the urine and bile.[9][10][11] It primarily chelates non-transferrin-bound iron (NTBI) and iron from ferritin and hemosiderin.[10] While effective, its penetration into cells is limited.[12]
Deferiprone is an oral, bidentate chelator that, due to its smaller size and lipophilic nature, can more readily penetrate cell membranes to chelate intracellular iron, including in myocardial cells.[12] This property is believed to contribute to its superior cardioprotective effects.[7][12]
Experimental Protocols
The findings presented are based on various clinical trials. Below are generalized methodologies from these studies.
Study Design: Randomized Clinical Trials
-
Patient Population : Patients with transfusion-dependent thalassemia major and evidence of iron overload (e.g., serum ferritin > 1500-2500 µg/L).[1][3]
-
Intervention : Patients are randomly assigned to receive one of the following treatments:
-
Deferoxamine (DFO) : Subcutaneous infusion, typically at a dose of 20-60 mg/kg/day, administered over 8-12 hours for 5-7 days a week.[2][13]
-
Deferiprone (DFP) : Oral administration, usually at a dose of 75 mg/kg/day, divided into three doses.[1][2]
-
Deferasirox (DFX) : Oral administration, once daily, with dosing based on body weight (e.g., 20-40 mg/kg/day).
-
-
Duration : Treatment efficacy and safety are monitored over a period of at least one year.[1][2]
-
Efficacy Endpoints :
-
Change in serum ferritin levels from baseline.
-
Change in liver iron concentration (LIC), often measured by MRI or liver biopsy.
-
Change in myocardial iron, assessed by cardiac MRI T2*.
-
-
Safety Monitoring : Regular monitoring for adverse events, including audiology and ophthalmology exams for DFO, and monitoring for agranulocytosis and neutropenia for DFP.[13]
Conclusion
Deferoxamine remains a cornerstone of iron chelation therapy. However, the development of oral agents like Deferiprone and Deferasirox has provided valuable alternatives with comparable or, in some aspects, superior efficacy and improved patient convenience. Deferiprone has demonstrated a significant advantage in cardiac iron removal. The choice of chelator should be individualized based on the patient's clinical condition, iron load distribution, and tolerance to the specific drug. Further research, including long-term prospective studies, is essential to continue optimizing iron chelation strategies.
References
- 1. Deferiprone versus deferoxamine in patients with thalassemia major: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Deferiprone Is Comparable With Deferoxamine in Pediatric Sickle Cell Disease | Docwire News [docwirenews.com]
- 7. COMPARATIVE EFFECTS OF DEFERIPRONE/DESFERAL - Associazione Talassemici Piemonte [talassemicipiemonte.it]
- 8. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 10. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
Deferoxamine In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of Deferoxamine (DFO) against other iron chelators, supported by experimental data and detailed protocols. This document aims to be a valuable resource for studies on iron overload and related pathologies.
Deferoxamine (DFO), a hexadentate iron chelator, has long been a cornerstone in the management of transfusional iron overload and acute iron toxicity. Its ability to form a stable, excretable complex with ferric iron has proven effective in mitigating iron-induced organ damage. However, the landscape of iron chelation therapy has evolved with the introduction of orally active agents, namely Deferiprone (DFP) and Deferasirox (DFX). This guide delves into the comparative in vivo efficacy of DFO, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Comparative Efficacy of Iron Chelators
The following tables summarize quantitative data from in vivo studies comparing the performance of Deferoxamine with Deferiprone and Deferasirox in animal models and clinical trials.
Table 1: Comparison of Efficacy in Reducing Iron Overload
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Key Findings |
| Route of Administration | Subcutaneous/Intravenous | Oral | Oral | DFP and DFX offer improved patient compliance due to oral administration. |
| Liver Iron Concentration (LIC) Reduction | Significant reduction. | Effective in reducing LIC. | Significant reduction, comparable to DFO.[1][2] | All three agents are effective in reducing liver iron. DFX has shown non-inferiority to DFO.[1] |
| Myocardial Iron Removal | Less effective than DFP in some studies. | Considered more effective in removing cardiac iron.[3] | Efficacy in cardiac iron removal is still under extensive investigation, with some studies showing it to be less effective than DFP. | DFP is often favored for patients with significant cardiac iron overload. |
| Serum ferritin Reduction | Effective in reducing serum ferritin. | Effective, though some studies show less reduction compared to DFO or DFX. | Shown to be more effective than DFO in some studies in reducing serum ferritin levels.[2] | DFX may offer a more pronounced reduction in serum ferritin. |
Table 2: Comparative Cardiac Function in Thalassemia Major Patients
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Global Heart T2* (ms) | 27 ± 11 | 34 ± 11 | 21 ± 12 |
| Left Ventricular Ejection Fraction (%) | Higher than DFX | Significantly higher than DFX | Lower than DFO and DFP |
Data adapted from a comparative study in Thalassemia Major patients. Higher T2* values indicate lower cardiac iron content.[4][5]
Key Signaling Pathways of Deferoxamine
Deferoxamine's therapeutic effects extend beyond simple iron chelation. It modulates several critical signaling pathways, contributing to its diverse pharmacological profile, including roles in angiogenesis and neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments involving iron chelation therapy.
Induction of Iron Overload in a Murine Model
This protocol describes the establishment of an iron overload model in mice, which is essential for studying the efficacy of iron chelators.
-
Animal Model: C57/BL6 mice (6-8 weeks old).
-
Iron Source: Iron dextran (B179266) (100 mg/mL).
-
Administration:
-
Administer iron dextran via intraperitoneal (IP) injection.
-
The dosage can be varied to induce different levels of iron overload. A common regimen is 100 mg/kg body weight, administered 3 times a week for 4 weeks.
-
Control group receives an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor animal weight and general health throughout the study.
-
At the end of the induction period, confirm iron overload by measuring serum ferritin and liver iron concentration.
-
Assessment of Liver Iron Concentration (LIC)
Quantifying iron deposition in the liver is a primary endpoint in studies of iron overload.
-
Sample Collection:
-
Euthanize mice according to approved protocols.
-
Perfuse the liver with saline to remove blood.
-
Excise a portion of the liver and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Weigh the frozen liver sample.
-
Homogenize the tissue in deionized water.
-
-
Iron Quantification (Colorimetric Assay):
-
Add an acidic solution (e.g., 10% trichloroacetic acid in 3 M HCl) to the homogenate to release iron from proteins.
-
Incubate at 65°C for 20 hours.
-
Centrifuge to pellet the precipitate.
-
Mix the supernatant with a chromogen solution (e.g., bathophenanthroline (B157979) sulfonate).
-
Measure the absorbance at 535 nm.
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
Evaluation of Cardiac Function via Echocardiography
Non-invasive assessment of cardiac function is critical in evaluating the impact of iron overload and the efficacy of chelation therapy on the heart.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove chest hair using a depilatory cream to ensure good ultrasound probe contact.
-
-
Echocardiography Procedure:
-
Use a high-frequency ultrasound system with a linear-array transducer (e.g., 30 MHz).
-
Acquire two-dimensional M-mode images of the left ventricle from the parasternal short-axis view.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Data Analysis:
-
Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
LVEF can be derived from these measurements using standard software calculations.
-
-
Quantification of Serum Ferritin
Serum ferritin is a key biomarker for assessing total body iron stores.
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available mouse ferritin ELISA kit.
-
Follow the manufacturer's instructions for sample dilution, incubation times, and washing steps.
-
Read the absorbance at the specified wavelength (typically 450 nm).
-
Calculate the serum ferritin concentration based on the standard curve provided with the kit.
-
Conclusion
This guide provides a comparative overview of Deferoxamine's in vivo therapeutic effects, placing it in the context of its oral alternatives, Deferiprone and Deferasirox. The choice of an iron chelator depends on various factors, including the specific clinical scenario, the primary site of iron deposition, and patient compliance. While oral chelators offer a significant advantage in terms of ease of administration, Deferoxamine remains a crucial therapeutic option, particularly in cases of acute iron poisoning and in specific patient populations. The detailed protocols and pathway diagrams presented here are intended to facilitate further research and a deeper understanding of the in vivo actions of these important drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced iron-overload cardiomyopathy in a genetic murine model is rescued by resveratrol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine ameliorates adipocyte dysfunction by modulating iron metabolism in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Serum Ferritin-Specific Nanobodies and Development towards a Diagnostic Immunoassay | MDPI [mdpi.com]
A Comparative Analysis of Mal-Deferoxamine and Deferiprone for Cardiac Iron Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
The management of cardiac iron overload, a life-threatening complication of transfusion-dependent anemias, relies on effective iron chelation therapy. This guide provides an objective comparison of two key chelating agents, Deferoxamine (often referred to in literature as Desferrioxamine or DFO, and related to the user's term Mal-Deferoxamine) and Deferiprone (DFP). We will delve into their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying cellular mechanisms.
Quantitative Performance Comparison
The efficacy of iron chelators is primarily assessed by their ability to remove iron from the heart, which is quantified by measuring the cardiac magnetic resonance (CMR) T2. An increase in T2 values signifies a reduction in cardiac iron concentration.
| Parameter | Deferoxamine (Monotherapy) | Deferiprone (Monotherapy) | Deferoxamine + Deferiprone (Combination Therapy) |
| Cardiac Iron Removal (T2 Improvement) | Modest improvement. In one study, T2 increased by 13% from baseline.[1] In another, the geometric mean T2* changed from 11.6 ms (B15284909) to 12.3 ms (+7%) at 1 year.[1] | Superior to Deferoxamine. A randomized trial showed a significantly greater improvement in myocardial T2* with Deferiprone (27%) compared to Deferoxamine (13%).[1] Another study reported a median T2* of 34.0 ms in the Deferiprone group versus 11.4 ms in the Deferoxamine group.[2][3] | Generally more effective and rapid than monotherapy for severe cardiac siderosis.[4][5][6] |
| Liver Iron Concentration (LIC) Reduction | Effective in reducing liver iron.[7][8] | Less effective than Deferoxamine in removing hepatic iron. | Significant reduction in liver iron concentration.[9] |
| Safety Profile & Key Adverse Events | Local infusion site reactions, auditory and visual toxicity at high doses. | Agranulocytosis (a severe drop in white blood cells) is the most serious adverse effect, requiring regular monitoring.[2][9] Gastrointestinal symptoms and arthropathy can also occur. | Generally well-tolerated, but the risk of agranulocytosis from Deferiprone remains.[9] |
| Route of Administration | Subcutaneous or intravenous infusion, typically over 8-12 hours, 5-7 days a week.[1] | Oral, typically taken three times a day.[10] | Combination of oral Deferiprone and infused Deferoxamine. |
Experimental Protocols
Cardiovascular Magnetic Resonance (CMR) for T2 Measurement*
This non-invasive technique is the gold standard for quantifying cardiac iron levels.
-
Principle: The presence of iron in tissues alters the local magnetic field, leading to a shortening of the T2* relaxation time. The T2* value is inversely proportional to the iron concentration.
-
Sequence: A multi-echo gradient-echo sequence is performed on a 1.5 Tesla MRI scanner.[11][12]
-
Procedure:
-
Images of a single mid-ventricular short-axis slice of the heart are acquired during a single breath-hold.[13]
-
A region of interest (ROI) is drawn in the interventricular septum to avoid artifacts from surrounding blood and epicardial fat.[4]
-
The signal intensity within the ROI is measured at multiple echo times (e.g., 8-16 echoes).
-
The signal intensity data is plotted against the echo times, and a decay curve is generated.
-
The T2* value is calculated by fitting the data to an exponential decay model.[4]
-
-
Interpretation: A cardiac T2* value below 20 ms indicates cardiac iron overload, with values below 10 ms representing severe overload and a high risk of cardiac complications.[4][13]
Serum Ferritin Measurement by ELISA
Serum ferritin levels provide an indirect measure of total body iron stores.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For ferritin, a "sandwich" ELISA is typically used.
-
Procedure (General Steps):
-
Microplate wells are coated with a monoclonal antibody specific for ferritin.
-
Patient serum samples, standards, and controls are added to the wells. Ferritin in the samples binds to the immobilized antibody.
-
After incubation and washing, a second, enzyme-conjugated anti-ferritin antibody is added, which binds to a different epitope on the captured ferritin, forming a "sandwich".
-
Unbound enzyme-conjugated antibody is washed away.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
A stop solution is added to terminate the reaction.
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the concentration of ferritin in the sample.[6][14][15][16]
-
Clinical Monitoring for Patients on Deferiprone
Due to the risk of agranulocytosis, strict monitoring is mandatory for patients receiving Deferiprone.
-
Absolute Neutrophil Count (ANC) Monitoring:
-
Measure ANC before initiating therapy.[9]
-
Monitor ANC weekly during treatment.[9]
-
If infection develops, interrupt therapy and monitor ANC more frequently.[9]
-
If neutropenia (ANC < 1.5 x 10^9/L) develops, interrupt therapy.[9]
-
If agranulocytosis (ANC < 0.5 x 10^9/L) occurs, permanently discontinue Deferiprone.[9]
-
-
Patient Education: Patients must be advised to immediately report any symptoms of infection, such as fever or sore throat.
-
Serum Ferritin: Monitor every 2-3 months to assess the effect on body iron stores.
Signaling Pathways and Mechanisms
The diagram below illustrates the pathways of iron entry into cardiomyocytes and the sites of action for iron chelators.
References
- 1. Ferriprox (deferiprone): Information for healthcare professionals [ferriprox.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular magnetic resonance T2* for tissue iron assessment in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation, dysregulated iron metabolism, and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. From Iron Metabolism to Ferroptosis: Pathologic Changes in Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. whittington.nhs.uk [whittington.nhs.uk]
- 9. radiopaedia.org [radiopaedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. youtube.com [youtube.com]
- 12. pishtazteb.com [pishtazteb.com]
- 13. 4adi.com [4adi.com]
- 14. novamedline.com [novamedline.com]
- 15. drugs.com [drugs.com]
- 16. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
Comparative Analysis of Deferasirox and Deferoxamine in Reducing Liver Iron Overload
A comprehensive review of the efficacy, mechanisms of action, and experimental protocols of two leading iron chelators for researchers and drug development professionals.
In the management of transfusional iron overload, a common complication in patients with conditions such as β-thalassemia and sickle cell disease, the choice of an appropriate iron chelator is critical to prevent organ damage. This guide provides a detailed comparative analysis of two widely used iron chelators: Deferasirox (B549329), an oral agent, and Deferoxamine (B1203445), the historical standard administered parenterally. This comparison focuses on their efficacy in reducing liver iron concentration (LIC), a key indicator of total body iron stores.
Efficacy in Liver Iron Reduction: A Quantitative Comparison
Clinical studies have demonstrated that both Deferasirox and Deferoxamine are effective in reducing liver iron concentration. The following table summarizes key quantitative data from a pivotal randomized clinical trial comparing the two drugs in patients with sickle cell disease.
| Parameter | Deferasirox (DFX) | Deferoxamine (DFO) | Reference |
| Number of Patients | 132 | 63 | [1][2][3] |
| Treatment Duration | 1 year | 1 year | [1][2][3] |
| Mean Baseline LIC (mg Fe/g dw) | 15.1 ± 9.0 | 14.6 ± 8.1 | [1][2][3] |
| Mean Change in LIC (mg Fe/g dw) | -2.9 ± 5.6 | -3.4 ± 4.9 | [1][2][3] |
| Mean Baseline Serum Ferritin (ng/mL) | 2998 ± 1957 | 2854 ± 1618 | [1][2][3] |
| Mean Change in Serum Ferritin (ng/mL) | -375 ± 1290 | -349 ± 1204 | [1][2][3] |
LIC: Liver Iron Concentration, dw: dry weight. Data presented as mean ± standard deviation.
The results of this study indicated that once-daily oral Deferasirox has a similar efficacy to the standard parenteral Deferoxamine in reducing liver iron burden in transfused patients with sickle cell disease over one year of treatment.[1][2][3]
Mechanisms of Action and Signaling Pathways
Both Deferasirox and Deferoxamine exert their therapeutic effects primarily by chelating excess iron, forming stable complexes that can be excreted from the body. However, their interactions with cellular signaling pathways show some distinctions.
Deferoxamine primarily acts by binding to free iron in the plasma and within cells, preventing it from participating in harmful Fenton reactions that generate reactive oxygen species. Additionally, Deferoxamine has been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia, by inhibiting prolyl hydroxylases that require iron as a cofactor. This can lead to the transcription of genes involved in angiogenesis and cell survival.
Deferasirox , as an oral tridentate chelator, also effectively binds iron. Beyond simple chelation, studies have suggested that Deferasirox can modulate cellular signaling pathways, including the mTOR pathway, which is involved in cell growth, proliferation, and survival.
Below are diagrams illustrating the primary mechanism of action and a key signaling pathway influenced by each drug.
References
- 1. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head clinical trials of different Deferoxamine formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Deferoxamine formulations based on available clinical trial data. It delves into efficacy, safety, and pharmacokinetic profiles, supported by detailed experimental protocols and a visualization of its mechanism of action.
Deferoxamine, an iron-chelating agent, has long been a cornerstone in the management of chronic iron overload, particularly in patients with transfusion-dependent anemias. While the original branded formulation, Desferal®, has been the standard of care, the advent of generic versions and alternative administration strategies necessitates a thorough comparison of their clinical performance. This guide synthesizes data from head-to-head clinical trials to aid in informed decision-making in research and clinical settings.
Efficacy Comparison: Branded vs. Generic and Administration Routes
Clinical trials have primarily focused on comparing the efficacy of the original branded Deferoxamine (Desferal®) with generic formulations and on evaluating different parenteral administration routes. The primary endpoint for efficacy in these studies is typically the measurement of 24-hour urinary iron excretion.
A key triple-blind, randomized, crossover clinical trial compared the efficacy of the original brand Deferoxamine (Desferal®) with a generic Iranian-made formulation (Desfonak®) in patients with thalassemia major.[1] The study found no statistically significant difference in the mean urinary iron excretion between the two formulations, suggesting comparable efficacy in iron chelation.[1]
Another area of investigation has been the comparison of different subcutaneous administration methods: continuous infusion versus bolus injection. Studies have shown that twice-daily subcutaneous bolus injections of Deferoxamine can be as effective as continuous subcutaneous infusion in reducing serum ferritin levels and hepatic iron concentration.[2] This offers a potentially more convenient and patient-preferred alternative to continuous infusion via a pump.[2]
| Formulation Comparison | Key Efficacy Endpoint | Result | Conclusion |
| Desferal® (Original Brand) vs. Desfonak® (Generic) | Mean 24-hour Urinary Iron Excretion | No significant difference observed between the two groups.[1] | The generic formulation demonstrated comparable efficacy to the original brand in promoting urinary iron excretion.[1] |
| Subcutaneous Continuous Infusion vs. Subcutaneous Bolus Injection | Serum Ferritin Levels & Hepatic Iron Concentration | Similar and significant decreases in ferritin levels and improvements in liver iron concentration were observed in both groups.[2] | Twice-daily subcutaneous bolus injection is an effective alternative to continuous infusion, offering improved patient convenience.[2] |
Safety and Tolerability Profile
The safety profiles of different Deferoxamine formulations and administration routes have also been a focal point of clinical investigation. Adverse events are a critical consideration for patient adherence and long-term treatment success.
In the head-to-head trial of Desferal® versus the generic Desfonak®, both formulations were found to have a similar safety profile, with comparable reports of acute adverse events during and after drug infusion.[1]
Regarding administration routes, while both continuous subcutaneous infusion and subcutaneous bolus injections are generally well-tolerated, local injection site reactions are a common concern. The method of administration does not appear to significantly alter the overall safety profile, with patient preference often leaning towards the more convenient bolus injections.[2]
| Comparison | Common Adverse Events | Key Safety Findings |
| Desferal® vs. Desfonak® | Local injection site reactions (pain, swelling, redness), hives, headache.[1] | Both formulations exhibited a similar safety and tolerability profile.[1] |
| Subcutaneous Continuous Infusion vs. Subcutaneous Bolus Injection | Local injection site reactions. | Both methods are generally well-tolerated with acceptable side effects. Bolus injections were preferred by patients.[2] |
Pharmacokinetic Properties
The pharmacokinetic profile of Deferoxamine is characterized by its poor oral absorption, necessitating parenteral administration. Following intramuscular or subcutaneous injection, it is well absorbed. The drug is primarily metabolized by plasma enzymes, and the resulting iron-chelate complex (ferrioxamine) is excreted via the kidneys, giving the urine a reddish color. A smaller portion is eliminated through bile in the feces.[3] The plasma half-life of Deferoxamine is relatively short.[4]
| Pharmacokinetic Parameter | Description |
| Bioavailability | Poorly absorbed orally; requires parenteral administration (intravenous, intramuscular, or subcutaneous). |
| Metabolism | Primarily metabolized by plasma enzymes.[3] |
| Elimination | The iron-chelate complex is mainly excreted through the kidneys, with a smaller fraction eliminated in the feces via bile.[3] |
| Half-life | Relatively short plasma half-life.[4] |
Mechanism of Action: The HIF-1α Signaling Pathway
Deferoxamine exerts its therapeutic effect by binding to ferric iron to form a stable, water-soluble complex called ferrioxamine, which is then excreted from the body.[3] Beyond simple iron chelation, Deferoxamine has been shown to influence cellular signaling pathways, notably the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, an iron-dependent process that leads to its degradation. By chelating intracellular iron, Deferoxamine inhibits the activity of PHD enzymes. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of various genes involved in processes such as angiogenesis and erythropoiesis.[5]
Caption: Deferoxamine's Mechanism of Action via HIF-1α Stabilization.
Experimental Protocols
The following outlines the methodologies of the key clinical trials cited in this guide.
Trial Comparing Original Brand vs. Generic Deferoxamine[1]
-
Study Design: A triple-blind, randomized, crossover clinical trial.
-
Participants: 154 patients with thalassemia major, aged 6-34 years.
-
Intervention: Patients were randomly assigned to receive either the original brand Deferoxamine (Desferal®) or a generic Iranian-made Deferoxamine (Desfonak®) via subcutaneous infusion over 8-10 hours. After a washout period, patients were crossed over to the other formulation.
-
Primary Endpoint: 24-hour urinary iron excretion, measured by atomic absorption spectrophotometry.
-
Safety Assessment: Recording of acute adverse events during and after drug infusion.
Trial Comparing Subcutaneous Continuous Infusion vs. Bolus Injection[2]
-
Study Design: A comparative study.
-
Participants: Eleven adult patients with onco-hematologic diseases and iron overload.
-
Intervention: Patients received 2 g of Deferoxamine administered either by continuous subcutaneous infusion over twelve hours or by two daily subcutaneous bolus injections.
-
Primary Endpoint: 48-hour urinary iron excretion.
-
Patient Preference: Patients were asked about their preferred method of administration for continued therapy.
Conclusion
The available clinical evidence suggests that generic formulations of Deferoxamine can be as effective and safe as the original branded product, Desferal®. Furthermore, alternative administration strategies, such as subcutaneous bolus injections, offer comparable efficacy to continuous infusions with the potential for greater patient convenience and adherence. The choice of a specific Deferoxamine formulation and administration regimen should be guided by clinical judgment, patient preference, and local availability and cost considerations. Further large-scale, multicenter trials comparing a wider range of generic formulations would be beneficial to solidify these findings and provide more comprehensive guidance. The understanding of Deferoxamine's mechanism beyond simple chelation, particularly its influence on the HIF-1α pathway, opens avenues for further research into its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pahealthwellness.com [pahealthwellness.com]
- 5. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Promise of Mal-Deferoxamine: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mal-Deferoxamine's neuroprotective effects against other alternatives in preclinical models, supported by experimental data and detailed methodologies.
Iron dysregulation is a key pathological feature in a range of neurodegenerative diseases and acute brain injuries. This compound, an iron chelator, has emerged as a promising therapeutic candidate. This guide synthesizes preclinical evidence to validate its neuroprotective effects and compares its performance with other neuroprotective agents.
Performance Comparison in Preclinical Models
The neuroprotective efficacy of Deferoxamine (B1203445) (DFO), the active component of this compound, has been evaluated in various preclinical models of neurological disorders. The following tables summarize the key quantitative findings compared to alternative treatments.
Ischemic Stroke
| Treatment Agent | Animal Model | Administration Route & Dose | Key Outcome | Reference |
| Deferoxamine (DFO) | Rat (MCAO) | Intranasal; three 6 mg doses (pre-treatment) or six 6 mg doses (post-treatment) | 55% reduction in infarct volume | [1] |
| Deferoxamine (DFO) | Rat (MCAO) | Intraperitoneal; 40 mg/kg/day for 5 days, 2 or 4 weeks | Significant reduction in stroke volume | [2] |
| Deferasirox (B549329) (DFR) | Mouse (MCAO) | Intraperitoneal; 20 mg/kg for 24 hours | Significant reduction in stroke volume | [2] |
| Minocycline | Rat (ICH) | Not specified | Neuroprotective effects through anti-inflammatory and iron chelation properties | [3][4] |
Intracerebral Hemorrhage (ICH)
| Treatment Agent | Animal Model | Administration Route & Dose | Key Outcome | Reference |
| Deferoxamine (DFX) | Piglet (ICH) | Intramuscular; 50 mg/kg every 12 hours for up to 7 days | Reduced perihematomal iron accumulation, neuronal death, and white matter injury | [5] |
| Deferoxamine (DFX) | Aged Rat (ICH) | Intraperitoneal; 50 or 100 mg/kg | Attenuated white matter loss | [6] |
| Deferoxamine (DFX) | Aged Rat (ICH) | Intraperitoneal; 100 mg/kg every 12 hours for up to 7 days | Reduced neuronal death and neurological deficits; hematoma volume at day 7 was 3.8±1.2 mm³ vs. 13.2±4.9 mm³ in vehicle | [7] |
Alzheimer's Disease (AD)
| Treatment Agent | Animal Model | Administration Route & Dose | Key Outcome | Reference |
| Deferoxamine (DFO) | APP/PS1 Transgenic Mouse | Intranasal | Decreased Aβ deposition and rescued synapse loss | [8] |
| Deferoxamine (DFO) | Rat (ICV Streptozotocin) | Intranasal; 1% solution (0.3 mg) daily for 5 weeks | Rescued cognitive impairment as assessed by Morris Water Maze | [9][10][11] |
| PBT434 | Mouse (MPTP) | Not specified | Improved neuronal survival, reduced motor deficits, and prevented an elevation in brain iron | [12] |
| M30 and HLA20 | APP/PS1 Transgenic Mouse | Not specified | Attenuated neurodegenerative pathology and promoted positive behavior changes | [13][14] |
Parkinson's Disease (PD)
| Treatment Agent | Animal Model | Administration Route & Dose | Key Outcome | Reference |
| Deferoxamine (DFO) | Mouse (LPS-induced) | Intracerebral; 2.5 µg | Improved behavior deficits, attenuated dopamine (B1211576) neuron loss, and reduced striatal dopamine reduction | [15] |
| Deferiprone | SOD1G86R Mouse | Oral | Increased mean life span | [16] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are primarily attributed to its iron-chelating properties, which in turn modulate several downstream signaling pathways.
Iron Chelation and Reduction of Oxidative Stress
By binding to excess free iron, Deferoxamine prevents its participation in the Fenton reaction, a major source of toxic hydroxyl radicals. This reduction in oxidative stress is a key neuroprotective mechanism.[17]
Mechanism of Iron Chelation by this compound.
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)
Deferoxamine inhibits prolyl hydroxylases, enzymes that target HIF-1α for degradation. The resulting stabilization of HIF-1α leads to the transcription of genes involved in neuroprotection, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[2]
HIF-1α Stabilization Pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the reviewed studies.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[18][19][20][21]
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from various start locations and must learn the location of the submerged platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.[18][19]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess reference memory.[18][21]
-
-
Key Parameters Measured: Escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Morris Water Maze Experimental Workflow.
Assessment of Infarct Volume in Middle Cerebral Artery Occlusion (MCAO) Models
Quantification of infarct volume is a primary endpoint in preclinical stroke studies.
-
Procedure:
-
Following MCAO and a designated reperfusion period, animals are euthanized, and brains are collected.
-
Brains are sectioned coronally at regular intervals.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) or Cresyl Violet.[22][23][24][25] Viable tissue stains red with TTC, while infarcted tissue remains white.[24]
-
-
Quantification: The area of infarction in each section is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all sections and multiplying by the section thickness.[24]
Immunohistochemistry for Tyrosine Hydroxylase (TH)
TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons, which are progressively lost in Parkinson's disease.[26][27][28][29][30]
-
Procedure:
-
Brain sections are prepared and incubated with a primary antibody specific to TH.[26][27]
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase) is then applied.[26][27]
-
For fluorescently labeled antibodies, sections are visualized using a fluorescence microscope. For enzyme-linked antibodies, a chromogenic substrate is added to produce a colored precipitate at the site of the antigen.
-
-
Analysis: The number of TH-positive neurons is quantified in specific brain regions, such as the substantia nigra and striatum, to assess neuronal survival.
Western Blot for HIF-1α
Western blotting is used to detect and quantify the levels of specific proteins, such as HIF-1α, in tissue or cell lysates.[31][32]
-
Procedure:
-
Nuclear protein extracts are prepared from brain tissue.[31]
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against HIF-1α.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
A chemiluminescent substrate is added, and the resulting light signal is captured to visualize the protein bands.
-
-
Analysis: The intensity of the HIF-1α band is quantified and normalized to a loading control (e.g., β-actin) to determine relative protein expression levels.
Conclusion
Preclinical evidence strongly supports the neuroprotective effects of this compound across a range of neurological disorders. Its primary mechanism of action, iron chelation, leads to a reduction in oxidative stress and the activation of pro-survival pathways like HIF-1α. When compared to other neuroprotective agents, this compound demonstrates significant efficacy, particularly when administered intranasally, which enhances its delivery to the brain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound as a potential therapeutic for neurodegenerative diseases and acute brain injuries. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Intranasal deferoxamine provides increased brain exposure and significant protection in rat ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic neuroprotection against stroke: low-dose, prolonged treatment with deferoxamine or deferasirox establishes prolonged neuroprotection independent of HIF-1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage [frontiersin.org]
- 5. Deferoxamine reduces intracerebral hematoma-induced iron accumulation and neuronal death in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferoxamine reduces intracerebral hemorrhage-induced white matter damage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine reduces neuronal death and hematoma lysis after intracerebral hemorrhage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
- 9. Frontiers | Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer’s disease [frontiersin.org]
- 10. Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer’s Disease, Amyotrophic Lateral Sclerosis and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection of desferrioxamine in lipopolysaccharide-induced nigrostriatal dopamine neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. cyagen.com [cyagen.com]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 22. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]
- 23. 2.3. Infarct Volume Evaluation [bio-protocol.org]
- 24. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 27. protocols.io [protocols.io]
- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 29. researchgate.net [researchgate.net]
- 30. niehs.nih.gov [niehs.nih.gov]
- 31. resources.novusbio.com [resources.novusbio.com]
- 32. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
A comparative study of the side effect profiles of various iron chelators
A Comparative Guide to the Side Effect Profiles of Iron Chelators: Deferoxamine (B1203445), Deferiprone (B1670187), and Deferasirox (B549329)
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of iron chelating agents is paramount for advancing therapeutic strategies for iron overload disorders. This guide provides a comparative analysis of the side effect profiles of three commonly used iron chelators: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX), supported by experimental data from clinical trials.
Comparative Side Effect Profiles
The selection of an iron chelator is often a balance between efficacy and tolerability. Each of the three main iron chelators—deferoxamine, deferiprone, and deferasirox—presents a unique spectrum of adverse events. Below is a summary of the most frequently reported side effects, with quantitative data collated from various clinical studies.
Quantitative Data on Adverse Events
| Adverse Event | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
|---|---|---|---|
| Gastrointestinal Disturbances (Nausea, Vomiting, Diarrhea, Abdominal Pain) | Common, especially at the start of therapy. | Reported in 3.7-18.4% of patients. Nausea (12.1%), vomiting (8.7%), and abdominal discomfort (5.4%) are among the most common. | Occurs in 5.8-18.8% of patients. Headache and diarrhea are frequently reported (>25%). |
| Increased Transaminases (ALT/AST) | Rarely causes significant serum aminotransferase elevations. | Observed in 3.9-31.3% of patients. Transient increases are common (12% in pediatric patients).[1] | Reported in 3.9-31.3% of patients. Reversible elevations in liver function tests are noted. |
| Skin Rash | Can occur, may be associated with systemic allergic reactions. | Less common than with other chelators. | A common adverse event. |
| Arthralgia (Joint Pain) | Can occur. | Reported in up to 20% of patients.[1] | Less frequently reported. |
| Neutropenia/Agranulocytosis | Not a characteristic side effect. | Neutropenia in up to 9% of patients.[1] Agranulocytosis (absolute neutrophil count <0.5 x 109/L) is the most serious adverse effect, occurring in about 0.5% of patients.[1] | Hematological abnormalities, including neutropenia, are not a major concern. |
| Renal Toxicity (Increased Serum Creatinine) | Can cause acute renal failure and renal tubular disorders. | Significant increases in serum creatinine (B1669602) have been reported, though levels often remain within the normal range.[2] | Nephrotoxicity is the most serious and frequent adverse effect, with decreased glomerular filtration rate in 30-100% of patients depending on various factors. It is usually nonprogressive and/or reversible. |
| Auditory and Ocular Toxicity | Reported with prolonged use at high doses or in patients with low ferritin levels. Symptoms include tinnitus, hearing loss, blurred vision, and cataracts. | Not a commonly reported side effect. | Not a commonly reported side effect. |
Experimental Protocols for Safety Assessment
The monitoring of adverse events in clinical trials of iron chelators follows standardized procedures to ensure patient safety and to gather robust data.
Assessment of Hematological Toxicity
-
Objective: To monitor for and characterize any hematological adverse events, with a particular focus on neutropenia and agranulocytosis for patients on deferiprone.
-
Methodology:
-
Complete Blood Count (CBC) with Differential: Performed at baseline and then at regular intervals (e.g., weekly for the first year of deferiprone treatment, then monthly).[3]
-
Absolute Neutrophil Count (ANC): Calculated from the CBC. Agranulocytosis is typically defined as an ANC < 0.5 x 109/L, and neutropenia as an ANC between 0.5 and 1.5 x 109/L.[1][3]
-
Platelet Count: Monitored for thrombocytopenia.
-
Action Thresholds: The protocol specifies ANC levels at which the drug should be interrupted or discontinued (B1498344). For deferiprone, therapy is often discontinued at the first sign of neutropenia.[4]
-
Assessment of Renal Function
-
Objective: To detect and monitor for signs of nephrotoxicity, a known risk with deferasirox.
-
Methodology:
-
Serum Creatinine: Measured at baseline and then at regular intervals (e.g., weekly for the first month of deferasirox treatment, then monthly).[5]
-
Creatinine Clearance (CrCl) or Estimated Glomerular Filtration Rate (eGFR): Calculated to assess renal function.
-
Urinalysis: Performed to check for proteinuria.[6]
-
Dose Adjustment/Interruption Criteria: The protocol outlines specific increases in serum creatinine or decreases in CrCl/eGFR that trigger a dose reduction or temporary cessation of the drug.[5]
-
Assessment of Hepatic Function
-
Objective: To monitor for potential drug-induced liver injury.
-
Methodology:
-
Liver Function Tests (LFTs): Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) are measured at baseline and periodically throughout the trial (e.g., biweekly for the first month, then monthly).[5]
-
Actionable Limits: The protocol defines clinically significant elevations in LFTs (e.g., >5 times the upper limit of normal) that would necessitate further investigation or modification of treatment.[2]
-
Signaling Pathways in Iron Chelator Toxicity
Understanding the molecular mechanisms underlying the adverse effects of iron chelators is crucial for developing safer therapeutic strategies.
Deferoxamine and HIF-1α Signaling
Deferoxamine's toxicity, in some contexts, is linked to its ability to chelate intracellular iron, which can stabilize the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[7] This stabilization occurs because the enzymes that normally degrade HIF-1α are iron-dependent. The resulting activation of HIF-1α can trigger various downstream pathways, including those involved in angiogenesis and cell survival.[1][4][8][9]
Deferasirox and Mitochondrial Dysfunction
The nephrotoxicity associated with deferasirox is thought to involve mitochondrial dysfunction in renal proximal tubular cells.[10] Deferasirox can cause significant swelling of mitochondria without depolarization, which is attributed to an increase in the permeability of the inner mitochondrial membrane.[11] This can lead to a decrease in cellular ATP and trigger apoptosis through the Bcl-2 family of proteins.[12][13]
Deferiprone and Immune-Mediated Neutropenia
The exact mechanism of deferiprone-induced agranulocytosis is not fully understood but is thought to be immune-mediated.[14][15][16] It is hypothesized that deferiprone or its metabolites may act as haptens, modifying neutrophil surface proteins and triggering an autoimmune response. This leads to the production of anti-neutrophil antibodies, which mark the neutrophils for destruction by the immune system.
Conclusion
The choice of an iron chelator requires careful consideration of its side effect profile in the context of the individual patient's clinical status. Deferoxamine, while effective, has a demanding administration route and the potential for auditory and ocular toxicity with long-term use. Deferiprone offers the convenience of oral administration but carries the serious risk of agranulocytosis, necessitating rigorous hematological monitoring. Deferasirox, also an oral agent, is associated with a significant risk of nephrotoxicity that requires diligent renal function surveillance. A thorough understanding of these adverse event profiles, the methodologies for their assessment, and the underlying toxicological pathways is essential for optimizing patient outcomes in the management of iron overload.
References
- 1. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A multi-center safety trial of the oral iron chelator deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Pharmacokinetics and safety of deferasirox in subjects with chronic kidney disease undergoing haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferoxamine preconditioning activated hypoxia-inducible factor-1α and MyD88-dependent Toll-like receptor 4 signaling in intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immune-Mediated Cytopenias - WSAVA2004 - VIN [vin.com]
- 15. dvm360.com [dvm360.com]
- 16. Immune Mediated Neutropenia: What You Need to Know - The Animal Medical Center [amcny.org]
Efficacy Showdown: Generic Deferoxamine vs. Brand-Name Desferal®
For researchers, clinicians, and pharmaceutical professionals vested in the management of chronic iron overload, the comparative efficacy of generic deferoxamine (B1203445) and its brand-name counterpart, Desferal®, is a topic of significant interest. This guide provides an objective comparison of their performance, supported by data from clinical trials, to aid in informed decision-making.
Quantitative Efficacy and Safety Data
Two key randomized crossover clinical trials have compared the efficacy and safety of a generic deferoxamine formulation (Desfonak) with the brand-name Desferal®. The primary endpoints in these studies were urinary iron excretion and serum ferritin levels, both established markers of iron chelation therapy effectiveness.
Efficacy Comparison:
The data presented in the tables below summarize the key efficacy findings from these studies. In a trial involving 154 patients with β-thalassemia major, the mean urinary iron excretion was found to be comparable between the two formulations.[1] Similarly, a study with 100 patients showed no statistically significant difference in serum ferritin levels after treatment with either Desfonak or Desferal.[2]
Table 1: Comparison of Urinary Iron Excretion
| Drug | Mean Urinary Iron Concentration (mg/m²) | Mean Urinary Iron Excretion/kg Body Weight (mg/m²) |
| Desferal® | 22.5 ± 22.6 | 0.48 ± 0.48 |
| Desfonak (Generic) | 21.5 ± 16.9 | 0.47 ± 0.40 |
Source: Eshghi P, et al. The Comparison of Efficacy of Original Brand Deferoxamine with Generic Iranian Made Deferoxamine in Urinary Iron Excretion in Patients with Thalassemia Major. IJBC 2017; 9(4): 108-111.[1]
Table 2: Comparison of Serum Biomarkers
| Drug | AST (U/L) | ALT (U/L) | Ferritin (ng/mL) | Urea (mg/dL) | Creatinine (mg/dL) |
| Desferal® | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| Desfonak (Generic) | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
Source: The Comparison of Desfonak with Desferal in Patients with Beta Thalassemia Major: A Randomized Crossover Clinical Trial. Journal of Pediatric Perspectives.[2]
Safety and Adverse Events:
The safety profiles of both generic and brand-name deferoxamine were also found to be similar. The second clinical trial specifically investigated adverse events across various systems.
Table 3: Comparison of Adverse Events
| Adverse Event Category | Desferal® | Desfonak (Generic) | P-value |
| Gastrointestinal Complications | No significant difference | No significant difference | >0.05 |
| Articular Complications | No significant difference | No significant difference | >0.05 |
| Skin Complications | No significant difference | No significant difference | >0.05 |
| Respiratory Complications | No significant difference | No significant difference | >0.05 |
| Hearing Complications | No significant difference | No significant difference | >0.05 |
Source: The Comparison of Desfonak with Desferal in Patients with Beta Thalassemia Major: A Randomized Crossover Clinical Trial. Journal of Pediatric Perspectives.[2]
Experimental Protocols
The methodologies employed in the cited studies were rigorous and designed to provide a direct comparison between the two drugs.
Study 1: Urinary Iron Excretion
-
Study Design: A randomized, triple-blind, crossover clinical trial was conducted in nine centers across Iran.[1]
-
Participants: 154 patients with thalassemia major, aged 6-34 years, were enrolled.[1]
-
Intervention: Patients were randomly assigned to receive either Desferal® or the generic deferoxamine (Desfonak) via subcutaneous infusion. After a washout period, they were crossed over to the other treatment.[1]
-
Data Collection: 24-hour urine samples were collected after the infusion of each drug.[1]
-
Analytical Method: Urinary iron excretion was measured using an atomic absorption spectrophotometer.[1]
Study 2: Serum Ferritin and Adverse Events
-
Study Design: A two-treatment, two-period crossover randomized clinical trial was conducted in Kermanshah, Iran.[2]
-
Participants: 100 patients with β-thalassemia major were included in the study.[2]
-
Intervention: Patients were randomly divided into two groups. Group A received Desferal® followed by Desfonak, while Group B received Desfonak followed by Desferal®. The dosage for both was 30 mg/kg administered over 8 hours, 6 days a week.[2]
-
Data Collection: A checklist was used to record data on age, sex, and various laboratory parameters (AST, ALT, ferritin, urea, creatinine) and clinical complications (gastrointestinal, articular, skin, respiratory, and hearing).[2]
Mechanism of Action: The HIF-1α Signaling Pathway
Deferoxamine exerts its therapeutic effects not only by chelating iron but also by activating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This pathway is crucial for cellular adaptation to low oxygen conditions and promotes angiogenesis and cell survival.
References
A Comparative Analysis of Long-Term Safety: Deferoxamine Versus Newer Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
The management of chronic iron overload, a consequence of regular blood transfusions for conditions such as β-thalassemia and sickle cell disease, has evolved significantly with the advent of oral iron chelators. This guide provides a comprehensive comparison of the long-term safety profiles of the traditional chelator, Deferoxamine, against the newer oral agents, Deferasirox and Deferiprone. The information presented herein is supported by data from clinical trials and long-term observational studies, offering a valuable resource for informed decision-making in research and drug development.
Quantitative Safety and Efficacy Data
The following tables summarize key quantitative data on the long-term safety and efficacy of Deferoxamine, Deferasirox, and Deferiprone. Data is aggregated from multiple long-term studies and clinical trials to provide a comparative overview.
Table 1: Comparison of Common Adverse Events (Long-Term Use)
| Adverse Event | Deferoxamine (DFO) | Deferasirox (DFX) | Deferiprone (DFP) |
| Gastrointestinal | Mild to moderate | Nausea (14.6%), Diarrhea (10.8%), Abdominal Pain[1][2] | Nausea (12.1%), Vomiting (8.7%), Abdominal Discomfort (5.4%)[3] |
| Renal | Rare, dose-dependent | Non-progressive serum creatinine (B1669602) increase (11%)[4] | Generally not reported as a primary concern |
| Hepatic | Rare | Elevations in liver transaminases[4] | Increased transaminases (10.4%)[5] |
| Musculoskeletal | Growth retardation in children | Arthralgia | Joint pain/arthralgia[6] |
| Auditory/Ocular | Hearing loss, tinnitus, visual disturbances | Less common than DFO | Not a primary reported concern |
| Hematological | Rare | Rare reports of cytopenias | Neutropenia (0.6%), Agranulocytosis (0.3%)[3] |
| Dermatological | Local injection site reactions | Skin rash | Not a primary reported concern |
Table 2: Comparison of Serious Adverse Events and Discontinuation Rates (Long-Term Use)
| Parameter | Deferoxamine (DFO) | Deferasirox (DFX) | Deferiprone (DFP) |
| Serious Adverse Events | Auditory and visual toxicity, growth failure[7] | Renal failure, hepatic toxicity, gastrointestinal bleeding (rare)[4] | Agranulocytosis, severe neutropenia[3] |
| Reasons for Discontinuation | Poor compliance due to parenteral administration | Adverse events (7.6%), withdrawal of consent (23.8%), lost to follow-up (9.2%)[1][2] | Adverse events, lack of efficacy, non-compliance[8] |
Table 3: Long-Term Efficacy in Reducing Iron Overload
| Efficacy Marker | Deferoxamine (DFO) | Deferasirox (DFX) | Deferiprone (DFP) |
| Serum Ferritin Reduction | Effective, but compliance-dependent | Significant reduction with doses of 30-40 mg/kg/day[4] | Effective in reducing serum ferritin levels |
| Liver Iron Concentration (LIC) Reduction | Effective | Significant reduction with doses of 30-40 mg/kg/day[4] | Effective in reducing LIC |
| Cardiac Iron Removal | Less effective than DFP | Effective in reducing cardiac iron | Considered more effective in removing cardiac iron |
Experimental Protocols
A generalized protocol for a long-term, randomized, open-label, comparative clinical trial assessing the safety and efficacy of iron chelators is outlined below. This protocol is based on common elements found in various published studies and adheres to the principles of ICH E9 Statistical Principles for Clinical Trials and CONSORT reporting guidelines.[3][4][8][9][10][11][12]
1. Study Objectives:
-
Primary Objective: To compare the long-term safety and tolerability of Deferoxamine, Deferasirox, and Deferiprone in patients with transfusional iron overload.
-
Secondary Objectives:
-
To evaluate the efficacy of each chelator in reducing serum ferritin and liver iron concentration (LIC).
-
To assess the impact of each chelator on cardiac iron levels.
-
To monitor for and characterize all adverse events (AEs) and serious adverse events (SAEs).
-
2. Study Design: A multicenter, randomized, open-label, parallel-group study with a duration of at least 3 years.
3. Patient Population:
-
Inclusion Criteria:
-
Age ≥ 2 years.
-
Diagnosis of a transfusion-dependent anemia (e.g., β-thalassemia, sickle cell disease).
-
Evidence of chronic iron overload, defined as serum ferritin >1000 ng/mL and/or LIC > 5 mg Fe/g dry weight.
-
Written informed consent/assent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to any of the study drugs.
-
Severe renal or hepatic impairment at baseline.
-
Pregnancy or lactation.
-
Participation in another investigational drug trial within 30 days of screening.
-
4. Treatment Arms:
-
Arm 1: Deferoxamine (subcutaneous infusion).
-
Arm 2: Deferasirox (oral, once daily).
-
Arm 3: Deferiprone (oral, three times daily).
-
Dosing will be initiated and adjusted according to the respective approved product labeling and based on regular monitoring of serum ferritin and patient weight.
5. Assessments:
-
Safety Monitoring:
-
Physical examinations and vital signs at baseline and every 3 months.
-
Complete blood count with differential weekly for the first 6 months for patients on Deferiprone, then monthly. Monthly for other arms.
-
Serum creatinine and liver function tests monthly.
-
Urinalysis every 3 months.
-
Annual audiology and ophthalmology examinations.
-
Recording of all AEs and SAEs at each visit.
-
-
Efficacy Monitoring:
6. Statistical Analysis:
-
The primary safety analysis will be a comparison of the incidence of AEs and SAEs between the treatment arms.
-
Efficacy will be assessed by comparing the change from baseline in serum ferritin, LIC, and cardiac T2* values using appropriate statistical models.
-
All analyses will be conducted on the intent-to-treat population.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in iron chelation therapy, the following diagrams are provided.
Caption: Cellular Iron Metabolism and Points of Intervention for Iron Chelators.
Caption: Generalized Workflow for a Comparative Clinical Trial of Iron Chelators.
Conclusion
The long-term management of transfusional iron overload requires a careful balance between efficacy and safety. Deferoxamine, while effective, presents challenges with compliance due to its parenteral route of administration and has a known profile of auditory and ocular toxicities with long-term use.[7] The newer oral chelators, Deferasirox and Deferiprone, offer improved convenience and have demonstrated efficacy in reducing iron burden. However, they are associated with their own distinct long-term safety considerations. Deferasirox requires diligent monitoring of renal and hepatic function, while Deferiprone necessitates regular monitoring for neutropenia and agranulocytosis.[3][4] The choice of chelation therapy should be individualized, taking into account the patient's clinical status, iron overload severity, organ function, and potential for adherence to the prescribed regimen. This guide provides a foundational overview to aid researchers and clinicians in navigating the complexities of long-term iron chelation therapy.
References
- 1. acrpnet.org [acrpnet.org]
- 2. Targeting cancer by binding iron: Dissecting cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chelation Toxicity | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 8. consort-spirit.org [consort-spirit.org]
- 9. ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS - ECA Academy [gmp-compliance.org]
- 10. bmj.com [bmj.com]
- 11. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. Protocol optimization for cardiac and liver iron content assessment using MRI: What sequence should I use? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deferoxamine and Deferasirox on Immunological Profiles in Thalassemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunological effects of two prominent iron chelators, Deferoxamine (B1203445) (DFO) and Deferasirox (B549329) (DFX), in patients with thalassemia. The information presented herein is intended to support research and development efforts by providing a comprehensive overview of the current understanding, supported by experimental data.
Executive Summary
Thalassemia, a group of inherited hemoglobin disorders, necessitates frequent blood transfusions, leading to iron overload. Iron chelation therapy is crucial to mitigate iron-induced organ damage. While both Deferoxamine and Deferasirox are effective iron chelators, their comparative effects on the immune system are of significant interest to the scientific community. This guide synthesizes available data to elucidate these differences. Based on current research, while Deferasirox is more effective at reducing iron overload, there are no significant differences in the measured immunological profiles between patients treated with Deferoxamine and Deferasirox.[1][2]
Comparative Immunological and Iron Overload Data
The following tables summarize quantitative data from a cross-sectional study comparing the effects of Deferoxamine and Deferasirox in transfusion-dependent β-thalassemia patients.
Table 1: Immunological Profile Comparison [1][2]
| Immunological Parameter | Deferoxamine Group (Mean ± SEM) | Deferasirox Group (Mean ± SEM) | P-value |
| C3 (mg/dL) | 120.4 ± 3.12 | 122.8 ± 2.89 | > 0.05 |
| C4 (mg/dL) | 30.1 ± 1.02 | 31.4 ± 0.98 | > 0.05 |
| IgM (mg/dL) | 135.6 ± 4.12 | 138.9 ± 3.98 | > 0.05 |
| IgG (mg/dL) | 1460.7 ± 20.12 | 1468.2 ± 18.76 | > 0.05 |
| IgA (mg/dL) | 240.8 ± 8.12 | 244.1 ± 7.89 | > 0.05 |
SEM: Standard Error of the Mean
Table 2: Iron Overload Profile Comparison [1][2]
| Iron Overload Parameter | Deferoxamine Group (Mean ± SEM) | Deferasirox Group (Mean ± SEM) | P-value |
| Serum Ferritin (ng/dL) | 8160.33 ± 233.75 | 3000.62 ± 188.23 | < 0.0001 |
| Serum Iron (μg/dL) | 240.6 ± 8.12 | 180.4 ± 6.78 | < 0.0001 |
| TIBC (μg/dL) | 280.7 ± 9.23 | 220.5 ± 8.14 | < 0.0001 |
| UIBC (μg/dL) | 40.1 ± 1.11 | 40.1 ± 1.36 | < 0.0001 |
TIBC: Total Iron-Binding Capacity; UIBC: Unsaturated Iron-Binding Capacity
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
Measurement of Serum Immunoglobulins (IgG, IgM, IgA) and Complement (C3, C4)
A common and reliable method for quantifying serum proteins like immunoglobulins and complement components is the Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the concentration of immunoglobulins (IgG, IgM, IgA) and complement proteins (C3, C4) in the serum of thalassemia patients.
Materials:
-
Microtiter plates pre-coated with anti-human antibodies specific for each immunoglobulin isotype and complement protein.
-
Patient serum samples.
-
Standard solutions of purified IgG, IgM, IgA, C3, and C4 of known concentrations.
-
HRP-conjugated detection antibodies specific for each target protein.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Sample Preparation: Patient blood samples are collected and centrifuged to separate the serum.
-
Coating: Microtiter plates are coated with capture antibodies specific to the target immunoglobulin or complement protein.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Incubation with Sample: Diluted patient serum and standard solutions are added to the wells and incubated to allow the target proteins to bind to the capture antibodies.
-
Washing: The wells are washed to remove unbound substances.
-
Addition of Detection Antibody: An enzyme-linked (e.g., HRP-conjugated) detection antibody that binds to a different epitope on the target protein is added and incubated.
-
Washing: The wells are washed again to remove any unbound detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Color Development and Stopping the Reaction: The reaction is allowed to proceed for a set time and then stopped by adding a stop solution.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the immunoglobulins and complement proteins in the patient samples are then determined by interpolating their absorbance values on the standard curve.
Analysis of Lymphocyte Subsets by Flow Cytometry
Objective: To identify and quantify different lymphocyte populations (e.g., T-cells, B-cells, NK cells) in the peripheral blood of thalassemia patients.
Materials:
-
Whole blood samples collected in EDTA tubes.
-
Fluorochrome-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD16/56 for NK cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells).
-
Lysing solution to remove red blood cells.
-
Wash buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Sample Preparation: A small volume of whole blood is aliquoted into flow cytometry tubes.
-
Antibody Staining: A cocktail of fluorochrome-conjugated antibodies is added to the blood samples and incubated in the dark to allow the antibodies to bind to their specific cell surface markers.
-
Red Blood Cell Lysis: A lysing solution is added to lyse the red blood cells, leaving the white blood cells intact.
-
Washing: The cells are washed with a wash buffer to remove debris and unbound antibodies.
-
Cell Resuspension: The cell pellet is resuspended in a small volume of buffer for analysis.
-
Flow Cytometry Analysis: The stained cells are acquired and analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations based on their light scatter properties and the specific combination of fluorescent markers they express.
-
Gating and Data Analysis: A gating strategy is applied to the data to first identify the lymphocyte population based on its forward and side scatter characteristics, and then to further delineate the different lymphocyte subsets based on their marker expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Signaling Pathway
Caption: Putative mechanisms of action on immune function.
References
- 1. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Deferoxamine, Deferiprone, and Deferasirox in Randomized Controlled Trials
This guide provides a comprehensive comparison of the three principal iron chelators—Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (B549329) (DFX)—based on meta-analyses of randomized controlled trials (RCTs). It is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of the efficacy and safety profiles of these agents, supported by experimental data and detailed methodologies.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative data from meta-analyses comparing the performance of Deferoxamine, Deferiprone, and Deferasirox in managing iron overload, primarily in patients with thalassemia major and other transfusion-dependent anemias.
Table 1: Comparison of Efficacy in Reducing Iron Overload
| Efficacy Outcome | Comparison | Result | Significance (p-value) | Citation |
| Serum Ferritin (SF) | DFP vs. DFO | No significant difference | p=0.65 | [1][2][3] |
| DFX vs. DFO | Significant difference in favor of DFX | p=0.003 | [1][3] | |
| Combination (DFP+DFO) vs. DFO | No significant difference | p=0.93 | [1][2][3] | |
| Liver Iron Concentration (LIC) | DFP vs. DFO | No significant difference | p=0.37 | [1][2][3] |
| DFX vs. DFO | No statistically significant difference | - | [4][5] | |
| Combination (DFP+DFO) vs. DFO | No significant difference | p=0.62 | [1][2][3] | |
| Myocardial Iron Content (MIC) / Cardiac T2* | DFP vs. DFO | Significant difference in favor of DFP | p=0.01 | [1][2][3] |
| Combination (DFP+DFO) vs. DFO | Significant difference in favor of combination therapy | p<0.00001 | [1][2][3] | |
| Left Ventricular Ejection Fraction (LVEF) | DFP vs. DFO | Significant difference in favor of DFP | p=0.007 | [1][2][3] |
| Combination (DFP+DFO) vs. DFO | Significant difference in favor of combination therapy | p=0.003 | [1][2][3] |
Table 2: Comparison of Safety Profiles (Adverse Events)
| Comparison | Risk Ratio (RR) | 95% Confidence Interval (CI) | Significance (p-value) | Citation |
| DFX vs. DFP | Higher risk with DFX | - | Significant | [4][5] |
| DFP vs. DFO | - | - | Deferiprone considered the safest option | [4][5] |
| DFX vs. DFO | 1.53 | 0.31 to 7.49 | p=0.60 (not significant) | [1][2][3] |
| Combination (DFP+DFO) vs. DFO | 1.46 | 1.04 to 2.04 | p=0.03 (significant) | [1][2][3] |
Experimental Protocols
The methodologies employed in the randomized controlled trials included in the meta-analyses are crucial for interpreting the comparative data. Below are detailed descriptions of the typical experimental protocols.
Study Design and Patient Population
The majority of studies included in the meta-analyses were randomized controlled trials (RCTs) with durations often lasting 12 months or longer.[1] Participants were typically patients with transfusion-dependent β-thalassemia major who had evidence of chronic iron overload.[6] Key inclusion criteria often involved a baseline serum ferritin level within a specified range (e.g., >1000 µg/L) and, in some trials, a liver iron concentration (LIC) above a certain threshold (e.g., >7 mg Fe/g dry weight).[6] Patients were often randomized to receive monotherapy with Deferoxamine, Deferiprone, or Deferasirox, or combination therapy.
Dosing and Administration
-
Deferoxamine (DFO): Administered as a subcutaneous infusion over 8-12 hours, typically for 5-7 nights per week. Doses were often in the range of 40-50 mg/kg/day.[7]
-
Deferiprone (DFP): An oral chelator administered daily in divided doses, with a typical total daily dose of 75 mg/kg/day.[7]
-
Deferasirox (DFX): A once-daily oral chelator. Dosing was often initiated based on baseline LIC, with typical starting doses of 20-30 mg/kg/day.[6]
Efficacy and Safety Assessments
Efficacy Endpoints:
-
Serum Ferritin (SF): Measured at baseline and at regular intervals throughout the study. Blood samples were typically analyzed using standard enzyme-linked immunosorbent assay (ELISA) kits.
-
Liver Iron Concentration (LIC): Assessed at the beginning and end of the trial. While liver biopsy was historically the gold standard, non-invasive methods like R2 MRI (FerriScan®) or T2* MRI are now commonly used.[6] The T2* technique utilizes a gradient recalled echo (GRE) imaging sequence.
-
Myocardial Iron Content (Cardiac T2): Measured using cardiovascular magnetic resonance (CMR) T2 imaging. A T2* value of less than 20 ms (B15284909) is indicative of myocardial iron deposition.
-
Left Ventricular Ejection Fraction (LVEF): Assessed by echocardiography or CMR to evaluate cardiac function.
Safety Monitoring:
-
Adverse events were systematically recorded at each study visit.
-
Regular monitoring of complete blood counts was essential, particularly for patients on Deferiprone, due to the risk of agranulocytosis.
-
Renal and hepatic function tests were also routinely performed.
Mechanisms of Action and Experimental Workflow
The distinct mechanisms of action of these three iron chelators are illustrated below, followed by a diagram of a typical meta-analysis workflow.
Caption: Mechanisms of action of iron chelators.
Caption: A typical workflow for a meta-analysis.
References
- 1. Effective method of evaluating myocardial iron concentration in pediatric patients with thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3 study of deferasirox (ICL670), a once-daily oral iron chelator, in patients with beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Frontiers | A multicenter study on the quantification of liver iron concentration in thalassemia patients by means of the MRI T2* technique [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Serum Iron and Ferritin Levels in Beta Thalassemia Carriers in Duhok Governorate, Iraq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deferasirox and Deferoxamine in Reducing Serum Ferritin Levels
For researchers and professionals in drug development, understanding the comparative efficacy of iron chelation therapies is paramount. This guide provides an in-depth comparison of two prominent iron chelators, Deferasirox (B549329) and Deferoxamine (B1203445), with a specific focus on their ability to reduce serum ferritin levels in patients with transfusional iron overload.
Executive Summary
Iron chelation therapy is a cornerstone in the management of chronic iron overload, a common complication in patients requiring regular blood transfusions, such as those with β-thalassemia or sickle cell disease. Deferoxamine, the historical standard of care, is administered parenterally, which can lead to poor compliance. Deferasirox, a once-daily oral agent, offers a more convenient treatment option. This guide synthesizes data from multiple clinical studies to compare the effectiveness of these two drugs in reducing serum ferritin, a key biomarker for assessing total body iron stores.
The available evidence suggests that Deferasirox is non-inferior to Deferoxamine in reducing serum ferritin levels and managing iron overload.[1][2] Several studies indicate that Deferasirox can be as effective as, and in some cases more effective than, Deferoxamine in lowering serum ferritin concentrations.[3][4][5] However, the choice of chelator may be influenced by patient-specific factors, baseline iron burden, and tolerability profiles.
Quantitative Comparison of Serum Ferritin Reduction
The following tables summarize the quantitative data on serum ferritin reduction from various comparative studies.
Table 1: Head-to-Head Comparison of Deferasirox and Deferoxamine Monotherapy
| Study (Disease) | Treatment Group | N | Baseline Mean/Median Serum Ferritin (ng/mL) | End-of-Study Mean/Median Serum Ferritin (ng/mL) | Absolute Change from Baseline (ng/mL) |
| CORDELIA Trial (β-thalassemia major)[1] | Deferasirox | 96 | 5062 (median) | 3375 (median) | -1044 (median) |
| Deferoxamine | 101 | 4684 (median) | 3129 (median) | -1277 (median) | |
| Vichinsky et al. (Sickle Cell Disease)[2] | Deferasirox | 132 | Not explicitly stated, but dose-dependent reductions observed | Similar dose-dependent reductions as Deferoxamine | Similar to Deferoxamine |
| Deferoxamine | 63 | Not explicitly stated, but dose-dependent reductions observed | Similar dose-dependent reductions as Deferasirox | Similar to Deferasirox | |
| Al-Khateeb et al. (β-thalassemia)[3][6] | Deferasirox | 32 | 3000.62 ± 188.23 (mean ± SEM) | - | - |
| Deferoxamine | 32 | 8160.33 ± 233.75 (mean ± SEM) | - | - | |
| Khorashadi Zadeh et al. (β-thalassemia major)[4] | Deferasirox | 27 | Significant decrease (p=0.001) | No significant difference between groups | No significant difference between groups |
| Deferoxamine | 14 | Significant decrease (p=0.043) | No significant difference between groups | No significant difference between groups |
Table 2: Combination Therapy vs. Monotherapy
| Study (Disease) | Treatment Group | N | Baseline Mean Serum Ferritin (ng/mL) | End-of-Study Mean Serum Ferritin (ng/mL) | P-value (vs. Monotherapy) |
| Haghpanah et al. (β-thalassemia major)[7] | Deferasirox + Deferoxamine | 32 | 4031 ± 1955 | 2416 ± 1653 | < 0.001 (significant reduction) |
| Bagherian et al. (β-thalassemia major)[8] | Deferasirox + Deferoxamine | 27 | Not specified | 737 ± 459 | < 0.01 |
| Deferasirox | 28 | Not specified | 1085 ± 919 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key cited studies.
CORDELIA Trial: A Randomized, Controlled Trial of Deferasirox vs. Deferoxamine
-
Objective: To demonstrate the non-inferiority of Deferasirox compared to Deferoxamine for myocardial iron removal in patients with β-thalassemia major.[1]
-
Study Design: A prospective, randomized, open-label, multicenter, phase II trial.[9]
-
Patient Population: 197 patients with β-thalassemia major with myocardial siderosis (T2* 6-20 milliseconds) and no signs of cardiac dysfunction.[1] The mean age was 19.8 years.[1]
-
Treatment Regimen:
-
Duration: 1 year.[1]
-
Primary Endpoint: Change in myocardial T2* after 1 year.[1][9]
-
Serum Ferritin Measurement: Serum ferritin levels were measured at baseline and at the end of the study to assess changes in total body iron stores.[1]
General Protocol for Serum Ferritin Measurement
While specific assay details are often not provided in clinical trial publications, the following represents a standard laboratory procedure for serum ferritin measurement.
-
Sample Collection: Blood samples are collected from patients via venipuncture into serum separator tubes. Fasting is not strictly required but may be preferred for consistency.[10]
-
Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum. The serum is carefully aspirated and can be stored at 2-8°C for up to two weeks or frozen at -20°C or lower for longer-term storage.[10]
-
Assay Principle: Serum ferritin is typically measured using a sandwich immunoassay.[10]
-
A patient's serum sample is incubated with a ferritin-specific antibody coated on a solid phase (e.g., microplate well or magnetic bead).
-
After a washing step, a second, enzyme-labeled ferritin-specific antibody is added, which binds to a different epitope on the captured ferritin, forming a "sandwich".
-
Following another wash, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (e.g., color change, light emission).
-
The intensity of the signal is directly proportional to the concentration of ferritin in the sample.
-
-
Data Analysis: The ferritin concentration in the patient sample is determined by comparing the signal to a standard curve generated from samples with known ferritin concentrations.
-
Monitoring: For patients on chelation therapy, serum ferritin levels are typically monitored every 3 months.[11][12]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanisms of action of Deferasirox and Deferoxamine and a typical workflow for a comparative clinical trial.
Conclusion
References
- 1. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.mums.ac.ir [jpp.mums.ac.ir]
- 5. Comparison of Deferasirox (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 6. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy - deferasirox and deferoxamine - in thalassemia major patients in emerging countries with limited resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 1-year randomized trial of deferasirox alone versus deferasirox and deferoxamine combination for the treatment of iron overload in thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. droracle.ai [droracle.ai]
- 12. kjms.com.pk [kjms.com.pk]
Combination Therapy with Deferoxamine and Deferiprone Surpasses Monotherapy in Reducing Iron Overload
A comprehensive review of clinical data demonstrates that the combination of Deferoxamine (B1203445) (DFO) and Deferiprone (B1670187) (DFP) is more effective in reducing iron overload, particularly in patients with β-thalassemia major, compared to monotherapy with either drug alone. This enhanced efficacy is observed across key markers of iron burden, including serum ferritin levels and cardiac iron concentrations.
Iron overload, a serious consequence of regular blood transfusions in patients with conditions like β-thalassemia, can lead to significant morbidity and mortality due to iron deposition in vital organs such as the heart and liver. Chelation therapy is the cornerstone of managing iron overload, and the evidence suggests a synergistic effect when DFO and DFP are used in combination.
A randomized clinical trial involving β-thalassemia major patients showed a significantly greater decrease in serum ferritin levels in the group receiving combination therapy (DFO + DFP) compared to those on DFO or DFP monotherapy after one year of treatment (P < 0.01).[1][2] Another study highlighted that combination therapy was superior in reducing myocardial iron and improving ventricular and endothelial function in comparison to standard Deferoxamine monotherapy.[3] This is particularly crucial as cardiac complications are a leading cause of death in these patients.
The enhanced efficacy of the combination therapy is attributed to the different mechanisms of action of the two chelators. Deferoxamine, a hexadentate chelator, primarily binds to extracellular and transferrin-bound iron, while Deferiprone, a bidentate chelator, can penetrate cell membranes and chelate intracellular iron.[4][5][6] This complementary action, sometimes referred to as the "shuttle effect," where DFP mobilizes intracellular iron and shuttles it to the DFO in the plasma, leads to more efficient iron excretion.[7]
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the quantitative data from key clinical studies, comparing the effectiveness of combination therapy versus monotherapy.
Table 1: Change in Serum Ferritin Levels (ng/mL)
| Treatment Group | Baseline (Mean ± SD) | After 12 Months (Mean ± SD) | Mean Difference | p-value | Reference |
| DFO + DFP | 3363.7 ± 2144.5 | 2323.2 ± 1740.8 | -1040.5 | < 0.0001 | [5] |
| DFO Monotherapy | 5506 ± 635 | 3998 ± 604 | -1508 | < 0.001 | [8] |
| DFP Monotherapy | Not specified | Not specified | Less significant reduction than combination | < 0.01 | [1][2] |
| DFO + Placebo | 1379 | 1146 | -233 | 0.01 | [3] |
| DFO + DFP | 1574 | 598 | -976 | < 0.001 | [3] |
Table 2: Cardiac Iron Assessment (Myocardial T2* ms)
| Treatment Group | Baseline (Mean) | After 12 Months (Mean) | Improvement | Reference |
| DFO + DFP | 8 to 20 ms (B15284909) (mild to moderate loading) | Significant Improvement | Superior to DFO monotherapy | [3] |
| DFO Monotherapy | 8 to 20 ms (mild to moderate loading) | Less significant improvement | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these chelation therapies.
Measurement of Serum Ferritin
Principle: The concentration of ferritin in serum is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Plate Preparation: Microplate wells are pre-coated with a monoclonal antibody specific for human ferritin.
-
Sample and Standard Addition: Patient serum samples, along with a series of ferritin standards of known concentrations and controls, are pipetted into the wells.
-
Incubation: The plate is incubated, allowing the ferritin in the samples and standards to bind to the immobilized antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Addition of Conjugate: A second, enzyme-conjugated monoclonal antibody against ferritin (e.g., horseradish peroxidase-conjugated) is added to the wells. This antibody binds to a different epitope on the captured ferritin, forming a "sandwich".
-
Second Incubation and Washing: The plate is incubated again, followed by another washing step to remove any unbound enzyme-conjugated antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The ferritin concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.[8][9][10][11][12]
Measurement of Liver and Cardiac Iron Concentration by MRI (T2*)
Principle: Magnetic Resonance Imaging (MRI) is used to non-invasively quantify iron concentration in the liver and heart. The presence of iron shortens the T2* relaxation time of the tissue, and this change is proportional to the iron concentration.
Procedure:
-
Patient Preparation: The patient is positioned in the MRI scanner. For cardiac imaging, an electrocardiogram (ECG) is used for gating to minimize motion artifacts.
-
Image Acquisition: A multi-echo gradient-echo sequence is performed at a magnetic field strength of 1.5T or 3T. Multiple images of the liver or a mid-ventricular slice of the heart are acquired at different echo times (TEs).
-
Region of Interest (ROI) Analysis: A region of interest is drawn on the resulting images, for example, in the liver parenchyma, avoiding major blood vessels, or in the interventricular septum of the heart.
-
Signal Intensity Measurement: The average signal intensity within the ROI is measured for each echo time.
-
T2* Calculation: The signal intensity values are plotted against the corresponding echo times, and a mono-exponential decay curve is fitted to the data. The T2* value is calculated from this curve.
-
Iron Concentration Conversion: The calculated T2* value is then converted to an iron concentration (in mg of iron per gram of dry weight tissue) using a validated calibration curve.[2][4][13][14][15][16][17][18][19][20]
Visualizing the Mechanisms and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of the iron chelators and a typical experimental workflow for evaluating their efficacy.
Caption: Mechanism of action for Deferoxamine and Deferiprone.
Caption: Experimental workflow for evaluating chelation therapies.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. rb.org.br [rb.org.br]
- 3. Effective combination therapy of deferiprone and deferoxamine for the rapid clearance of excess cardiac IRON and the prevention of heart disease in thalassemia. The Protocol of the International Committee on Oral Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Combined therapy with deferoxamine and deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Human Ferritin ELISA Kit (EHFTL) - Invitrogen [thermofisher.com]
- 11. fn-test.com [fn-test.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Myocardial T2* Measurements in Iron Overloaded Thalassemia: An In Vivo Study to Investigate the Optimal Methods of Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On T2* Magnetic Resonance and Cardiac Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mri-q.com [mri-q.com]
- 19. Quantification of iron concentration in the liver by MRI | springermedizin.de [springermedizin.de]
- 20. Quantitative T2* imaging of iron overload in a non-dedicated center – Normal variation, repeatability and reader variation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Deferoxamine Chelation Therapy: A Comparative Guide to a Model-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Deferoxamine (B1203445) (DFO) has been a cornerstone in the management of transfusional iron overload for decades. However, optimizing its therapeutic index—maximizing iron chelation while minimizing toxicity—remains a clinical challenge. Standard dosing regimens, typically based on patient weight and serum ferritin levels, do not always account for the complex interplay of factors influencing drug efficacy and patient response, such as treatment compliance. A validated model-based approach offers a sophisticated framework for personalizing DFO therapy, promising improved outcomes. This guide provides an objective comparison of this model-based strategy with alternative therapeutic regimens, supported by experimental data.
The Model-Based Approach: Personalizing DFO Therapy
A validated pharmacokinetic-pharmacodynamic (PK-PD) model provides a quantitative framework to understand and predict the effects of DFO on iron overload. This approach, validated in a study by Bellanti et al., utilizes a "turnover model" to describe the dynamics of serum ferritin, a key biomarker for iron stores.[1][2][3]
Experimental Protocol for Model Development
The model was developed and validated using data from a retrospective, multicenter study involving patients with β-thalassemia major undergoing regular blood transfusions and DFO chelation therapy.[1][2][3]
-
Patient Population: The study included 27 patients (aged 4 to 35 years) with β-thalassemia major.[1]
-
Data Collection: Retrospective data included patient demographics, transfusion history, DFO dosing regimens (dose, frequency, and duration of infusion), and longitudinal serum ferritin levels.[1]
-
Pharmacokinetic (PK) Modeling: A two-compartment PK model with zero-order absorption (simulating an 8-hour subcutaneous infusion) and first-order elimination was used to describe the time course of DFO in plasma. This model was informed by literature data from adult patients with transfusion-dependent hemoglobinopathies receiving a 40 mg/kg dose of DFO.[1]
-
Pharmacodynamic (PD) Modeling: A turnover model was used to describe the changes in serum ferritin over time. The model incorporated the following key elements:
-
Ferritin Production: The production of ferritin was linked to the iron load from blood transfusions.
-
Ferritin Elimination: The elimination of ferritin was modeled as a first-order process.
-
DFO Effect: The effect of DFO was modeled as a linear increase in the elimination rate of ferritin.[1]
-
-
Compliance as a Covariate: A crucial innovation of this model was the inclusion of treatment compliance as a factor influencing DFO exposure, which significantly improved the model's predictive performance.[1]
-
Model Validation: The final model was validated using graphical and statistical methods, including visual predictive checks and bootstrap analysis.[1]
Logical Workflow of the Model-Based Approach
The model-based approach follows a systematic workflow to personalize DFO therapy.
Comparison with Alternative Dosing Strategies
Standard DFO therapy typically involves subcutaneous infusions for 8-12 hours, 5-7 days a week. However, variations in dose, frequency, and administration route, as well as the availability of other iron chelators, provide alternative strategies.
Deferoxamine Dosing Regimens: A Comparative Overview
| Regimen | Patient Population | Key Outcomes | Reference |
| Standard SC Infusion | 60 patients with β-thalassemia major | Significant reduction in serum ferritin. | [4] |
| (20-50 mg/kg/day, 5 days/week) | |||
| High-Dose Continuous IV Infusion | 17 high-risk β-thalassemia patients | Reversed cardiac arrhythmias in 6/6 patients; improved left ventricular ejection fraction in 7/9 patients. | [5] |
| (Adjusted for serum ferritin) | |||
| SC Bolus Injection | 20 thalassemic children | Similar decrease in serum ferritin and hepatic iron concentration compared to continuous SC infusion. | [3] |
| (Twice daily, same total dose as infusion) |
Head-to-Head Comparison with Other Iron Chelators
Clinical trials have compared DFO with the oral iron chelators deferasirox (B549329) (DFX) and deferiprone (B1670187) (DFP).
| Comparison | Patient Population | Efficacy Outcomes | Safety/Adverse Events | Reference |
| DFO vs. Deferasirox (DFX) | 60 patients with β-thalassemia major | Both drugs significantly reduced serum ferritin with no significant difference between groups. | GI upset and skin rash more frequent with DFX. Higher serum transaminases with DFO. | [4] |
| DFO vs. Deferiprone (DFP) | Meta-analysis of 16 RCTs | DFP showed a significant improvement in myocardial iron content and left ventricular ejection fraction. No significant difference in serum ferritin or liver iron concentration. | Higher risk of adverse events with combined DFP+DFO therapy compared to DFO alone. | [6] |
| DFO vs. DFX vs. DFP | Network meta-analysis of 5 RCTs | No significant difference in the change in liver iron concentration or serum ferritin among the three agents. | Deferasirox had a higher risk of adverse events compared to deferiprone. | [1][2] |
Signaling Pathway of Deferoxamine Action
DFO is a hexadentate chelator that binds to ferric iron (Fe³⁺) with high affinity, forming a stable complex called ferrioxamine. This complex is water-soluble and is excreted through the urine and feces. DFO primarily chelates "free" or "labile" iron within the plasma and cells, preventing it from participating in harmful redox reactions that generate reactive oxygen species (ROS).
Conclusion
The model-based approach for optimizing DFO therapy represents a significant advancement towards personalized medicine in the management of iron overload. By integrating individual patient data, including transfusion history and compliance, this approach can simulate and predict treatment responses, allowing for the tailoring of dosing regimens to achieve therapeutic goals more efficiently.[1][2][3] While direct comparative clinical trial data for this specific model is not yet available, the validation of the model and the comparative data from studies on alternative DFO regimens and other chelators suggest that a personalized approach is superior to a "one-size-fits-all" strategy. The model-based approach provides a powerful tool for clinicians and researchers to refine DFO therapy, potentially leading to improved patient outcomes and reduced toxicity. Further prospective studies are warranted to confirm the clinical benefits of this approach in a real-world setting.
References
- 1. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subcutaneous bolus injection of deferoxamine is an alternative method to subcutaneous continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelation monotherapy in transfusion-dependent beta-thalassemia major patients: a comparative study of deferasirox and deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
